molecular formula C8H5BrFN B122611 4-bromo-6-fluoro-1H-indole CAS No. 885520-70-7

4-bromo-6-fluoro-1H-indole

Cat. No.: B122611
CAS No.: 885520-70-7
M. Wt: 214.03 g/mol
InChI Key: DMOWKZSCECYXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-fluoro-1H-indole is a strategically substituted indole derivative that serves as a key synthetic intermediate in medicinal chemistry, particularly in the discovery and development of novel anticancer agents . The indole scaffold is a privileged structure in drug design, known to regulate numerous proteins and genes significant in cancer progression . This compound features bromo and fluoro substituents which are ideal for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing researchers to rapidly generate a diverse library of analogs for structure-activity relationship (SAR) studies . Its core structure is fundamental for designing molecules that target a range of proteins implicated in oncology, including TRK, VEGFR, EGFR, and CDKs, as well as intracellular pathways such as PI3K/AKT/mTOR . By providing a versatile and functionalized building block, this compound enables the exploration of new chemical space to overcome challenges of drug resistance and toxicity in the ongoing development of effective indole-based therapeutics .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOWKZSCECYXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646235
Record name 4-Bromo-6-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-70-7
Record name 4-Bromo-6-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4-bromo-6-fluoro-1H-indole (CAS No. 885520-70-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-6-fluoro-1H-indole, a halogenated indole derivative with significant potential in medicinal chemistry. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis via the Leimgruber-Batcho method, and summarizes available spectroscopic data. A key application of this compound as a crucial intermediate in the development of Phosphoinositide 3-kinase (PI3K) inhibitors is highlighted, including a schematic of the relevant signaling pathway. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and development, particularly in the field of oncology.

Chemical and Physical Properties

This compound is a solid or semi-solid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 885520-70-7[1]
Molecular Formula C₈H₅BrFN[2]
Molecular Weight 214.03 g/mol [2]
IUPAC Name This compound[2]
Canonical SMILES C1=CNC2=C1C(=CC(=C2)F)Br[2]
InChI Key DMOWKZSCECYXSE-UHFFFAOYSA-N[2]
Physical Form Solid or semi-solid[1]
Storage Sealed in dry, room temperature[1]

Synthesis

The Leimgruber-Batcho indole synthesis is an effective method for preparing this compound.[3][4] This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to yield the indole.[3][4]

Experimental Protocol: Leimgruber-Batcho Synthesis

Step 1: Enamine Formation

  • In a suitable reaction vessel, dissolve 1-bromo-5-fluoro-2-methyl-3-nitrobenzene in dioxane.

  • Sequentially add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to the solution.

  • Heat the reaction mixture at 100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent. This will yield 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine as a dark red residue.

Step 2: Reductive Cyclization

  • Combine the pyrrolidine derivative from the previous step with Raney nickel (suspended in water) in a mixture of methanol and tetrahydrofuran (1:1).

  • Cool the mixture to 0 °C and slowly add hydrazine monohydrate.

  • Stir the mixture for 5 hours at room temperature.

  • Monitor the reaction for completion.

  • Upon completion, filter the reaction mixture through diatomaceous earth and wash the filter cake with ethyl acetate.

  • Combine the filtrates and concentrate to dryness under reduced pressure to afford this compound as a light-colored oil. A reported yield for this synthesis is 37%.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization Starting Material 1-bromo-5-fluoro-2-methyl-3-nitrobenzene Intermediate 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine Starting Material->Intermediate 100°C Reagents1 DMF-DMA, Pyrrolidine, Dioxane Reagents1->Intermediate Product This compound Intermediate->Product 0°C to RT Reagents2 Raney Nickel, Hydrazine Monohydrate Methanol/THF Reagents2->Product

Leimgruber-Batcho Synthesis Workflow

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound was recorded on a 300 MHz spectrometer in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm).

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.25s-1HNH
7.20-7.25m-1HAr-H
7.12dd2.1, 9.11HAr-H
7.04dd2.1, 9.11HAr-H
6.57app t2.71HAr-H
¹³C NMR, Mass Spectrometry, and IR Spectroscopy

Applications in Drug Discovery

Halogenated indole derivatives are important intermediates in the synthesis of pharmaceuticals. This compound is particularly noted for its use in the preparation of Phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival. Its dysregulation is implicated in various cancers, making it a key target for anti-cancer drug development.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT, in turn, phosphorylates a range of downstream targets, including mTOR (mammalian target of rapamycin), which promotes protein synthesis and cell growth. Indole-based compounds have been developed as inhibitors that target the ATP-binding pocket of PI3K, thereby blocking the downstream signaling cascade.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Promotes Inhibitor This compound -based Inhibitor Inhibitor->PI3K Inhibits

PI3K/AKT/mTOR Signaling Pathway and Inhibition

Conclusion

This compound is a valuable building block for the synthesis of biologically active molecules, most notably PI3K inhibitors. This guide provides essential information for its synthesis and characterization, laying the groundwork for further research and development in medicinal chemistry. The provided experimental protocol and an understanding of its role in targeting the PI3K/AKT/mTOR pathway should facilitate its application in the discovery of novel therapeutics. Further spectroscopic characterization is recommended to create a complete data profile for this compound.

References

Technical Guide: Physicochemical and Analytical Characterization of 4-bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Data Summary

This section provides a summary of the key quantitative data for 4-bromo-6-fluoro-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry.

ParameterValueSource
Molecular Formula C₈H₅BrFNPubChem[1]
Calculated Monoisotopic Mass 212.95894 DaPubChem[1]
Calculated Average Molecular Weight 214.034 g/mol Metlin
Experimentally Determined Molecular Weight 214.03 g/mol Echemi[2]

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a powerful analytical technique for the precise determination of the molecular weight of a compound, providing confirmation of its elemental composition.[3]

Objective: To determine the accurate molecular mass of this compound using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

Materials and Reagents:

  • This compound sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for sample acidification, if necessary)[4]

  • Calibrant solution (e.g., sodium trifluoroacetate cluster)

  • Autosampler vials with septa

Instrumentation:

  • High-Resolution Mass Spectrometer with an ESI source and TOF analyzer.

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system (for sample introduction).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working solution of 10 µg/mL by diluting with a 50:50 mixture of methanol and water.

    • If poor ionization is observed, a small amount of formic acid (0.1% v/v) can be added to the working solution to promote protonation.

    • Transfer the working solution to an autosampler vial.

  • Instrument Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's instructions using the appropriate calibrant solution. This ensures high mass accuracy.

  • LC-MS Analysis:

    • Set up the UHPLC system for direct infusion or with a short C18 column to desalt the sample.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Injection Volume: 5 µL

    • Flow Rate: 0.3 mL/min

    • Set the ESI source parameters:

      • Ionization Mode: Positive (to detect [M+H]⁺) and Negative (to detect [M-H]⁻)

      • Capillary Voltage: 3.5 kV

      • Nebulizer Gas (Nitrogen) Pressure: 30 psi

      • Drying Gas (Nitrogen) Flow: 8 L/min

      • Drying Gas Temperature: 300 °C

    • Set the TOF analyzer to acquire data in the m/z range of 50-500.

  • Data Analysis:

    • Process the acquired mass spectrum.

    • Identify the peak corresponding to the protonated molecule ([M+H]⁺) in the positive ion mode spectrum. The expected m/z for C₈H₅BrFN would be approximately 213.9667.

    • Observe the isotopic pattern characteristic of a bromine-containing compound (two major peaks with a mass difference of approximately 2 Da and roughly equal intensity).

    • Compare the experimentally measured accurate mass with the theoretically calculated mass to confirm the elemental composition.

Signaling Pathway Context

Halogenated indole derivatives are recognized as important intermediates in the synthesis of various biologically active molecules. Notably, they are utilized in the preparation of PI3 kinase inhibitors.[5] The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. Its dysregulation is frequently implicated in cancer and other diseases. The diagram below illustrates a simplified representation of the PI3K signaling pathway, a potential target for compounds derived from this compound.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor PI3K Inhibitor (Derived from Indole Scaffold) Inhibitor->PI3K inhibits

Caption: Simplified PI3K signaling pathway.

Synthesis Overview

The synthesis of this compound can be achieved through various methods, with the Leimgruber-Batcho indole synthesis being a common and effective approach. This method is noted for its cost-effectiveness, mild reaction conditions, and high yield. The general synthetic route involves the reaction of a substituted nitro-toluene with a formamide acetal, followed by reductive cyclization to form the indole ring.[5]

A typical synthesis involves the reaction of 2-methyl-3-bromo-5-fluoro-nitrobenzene with N,N-dimethylformamide dimethyl acetal (DMFDMA). The resulting intermediate is then reduced and cyclized, often using a reducing agent like Raney nickel and hydrazine hydrate, to yield this compound.[5]

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-bromo-6-fluoro-1H-indole is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. Halogenated indoles are recognized for their potential as inhibitors of key cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an illustrative representation of its potential biological target, the PI3K/Akt/mTOR signaling pathway.

Physicochemical Properties

Precise experimental data for this compound is not extensively available in the public domain. The following table summarizes the available data for the target compound and predicted data for its close isomer, 6-bromo-4-fluoro-1H-indole, to provide a comparative reference. It is important to note the conflicting reports on the physical state of this compound at room temperature, with some sources describing it as a solid or semi-solid and one synthesis protocol reporting it as a light-colored oil.[2]

PropertyThis compound (CAS: 885520-70-7)6-bromo-4-fluoro-1H-indole (Isomer, CAS: 885520-59-2)
Molecular Formula C₈H₅BrFNC₈H₅BrFN
Molecular Weight 214.03 g/mol 214.03 g/mol
Physical State Solid or semi-solid or liquid / Light colored oilOff-white to light brown solid[3]
Melting Point No experimental data availableNo experimental data available
Boiling Point No experimental data available315.1 ± 22.0 °C (Predicted)
Density No experimental data available1.750 ± 0.06 g/cm³ (Predicted)
pKa No experimental data available15.47 ± 0.30 (Predicted)
Solubility Poorly soluble in water; soluble in organic solvents such as acetone, ethanol, and dimethyl sulfoxide.[4]Not specified
Storage Sealed in dry, room temperature.Inert atmosphere, 2-8°C.[3]

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound has been reported as follows:

  • Solvent: CDCl₃

  • Frequency: 300 MHz

  • Chemical Shifts (δ) and Coupling Constants (J):

    • 8.25 (s, 1H)

    • 7.20-7.25 (m, 1H)

    • 7.12 (dd, J = 2.1, 9.1 Hz, 1H)

    • 7.04 (dd, J = 2.1, 9.1 Hz, 1H)

    • 6.57 (apparent t, J = 2.7 Hz, 1H)

Experimental Protocols

Synthesis of this compound

The following protocol is based on the Leimgruber-Batcho indole synthesis.

Step 1: Synthesis of 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine

  • In a suitable reaction vessel, dissolve 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (7.49 g, 31.8 mmol) in dioxane (40 mL).

  • Sequentially add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (21.0 mL, 158 mmol) and pyrrolidine (2.6 mL, 31.1 mmol).

  • Heat the reaction mixture to 100°C and maintain this temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent, yielding the crude product as a dark red residue.

Step 2: Synthesis of this compound

  • Prepare a suspension of Raney nickel in water (15 mL).

  • In a separate flask, dissolve the crude 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine (10.0 g, 31.7 mmol) in a 1:1 mixture of methanol and tetrahydrofuran (150 mL).

  • Cool the solution to 0°C and slowly add hydrazine monohydrate (2.3 mL, 47.4 mmol).

  • Add the Raney nickel suspension to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 5 hours.

  • Filter the reaction mixture through diatomaceous earth and wash the filter cake with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound as a light-colored oil.

G cluster_0 Synthesis of Intermediate cluster_1 Synthesis of Final Product A 1-bromo-5-fluoro-2-methyl-3-nitrobenzene C Reaction at 100°C A->C B DMF-DMA, Pyrrolidine, Dioxane B->C D 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine C->D E Intermediate G Reduction and Cyclization E->G F Raney Nickel, Hydrazine Monohydrate, MeOH/THF F->G H This compound G->H

Synthesis workflow for this compound.
Characterization: Melting Point Determination

The following is a general protocol for determining the melting point of a solid organic compound.[1][5][6][7]

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup:

    • Use a calibrated melting point apparatus.

    • Insert the capillary tube into the sample holder of the apparatus.

  • Measurement:

    • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure accurate measurement.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last solid crystal melts (the completion of melting).

    • The melting point is reported as the range between these two temperatures.

Biological Context and Signaling Pathways

Halogenated indole derivatives are a class of compounds being investigated for their potential as inhibitors of phosphatidylinositol 3-kinases (PI3Ks). The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[2][8][9][10] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[10] The indole scaffold can serve as a template for designing PI3K inhibitors.[11][12][13][14][15]

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and highlights the points of action for kinase inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival Akt->Downstream Promotes mTORC1->Downstream Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Inhibitor Indole-based PI3K Inhibitor Inhibitor->PI3K Inhibits

The PI3K/Akt/mTOR signaling pathway and the inhibitory action of PI3K inhibitors.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents, particularly PI3K inhibitors. While a complete experimental profile of its physical properties is yet to be established, the available synthetic protocols and the well-understood biological context of related indole derivatives provide a solid foundation for further research and development in this area. This guide serves as a centralized resource for scientists and researchers working with this and similar halogenated indole compounds.

References

An In-depth Technical Guide to 4-bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 4-bromo-6-fluoro-1H-indole, a halogenated indole derivative of interest in medicinal chemistry.

Chemical Structure and Properties

This compound is a heterocyclic organic compound with the chemical formula C₈H₅BrFN.[1] Its structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with a bromine atom substituted at the 4-position and a fluorine atom at the 6-position of the indole core.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While experimental data for some properties are limited, computed values provide useful estimates for research and experimental design.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 885520-70-7[1]
Molecular Formula C₈H₅BrFN[1]
Molecular Weight 214.03 g/mol [1]
Exact Mass 212.95894 Da[1]
Physical Form Solid or semi-solid or liquid[2]
Boiling Point (Predicted) 315.1 ± 22.0 °C (for isomer 6-bromo-4-fluoro-1H-indole)[3]
Storage Temperature Room temperature, sealed in a dry environment[2]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

A ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The following data has been reported for this compound in CDCl₃ at 300 MHz:

  • δ 8.25 (s, 1H): This singlet corresponds to the proton on the nitrogen atom (N-H) of the indole ring.

  • δ 7.20-7.25 (m, 1H): This multiplet represents one of the aromatic protons.

  • δ 7.12 (dd, J = 2.1, 9.1 Hz, 1H): This doublet of doublets corresponds to an aromatic proton.

  • δ 7.04 (dd, J = 2.1, 9.1 Hz, 1H): This doublet of doublets represents another aromatic proton.

  • δ 6.57 (apparent t, J = 2.7 Hz, 1H): This apparent triplet is attributed to the proton at the 3-position of the indole ring.[4]

Synthesis of this compound

The Leimgruber-Batcho indole synthesis is a widely employed and efficient method for the preparation of substituted indoles, including this compound.[5] This two-step process offers high yields and proceeds under relatively mild conditions.

Leimgruber-Batcho Synthesis Workflow

The synthesis involves the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to yield the final indole product.

Leimgruber_Batcho_Synthesis cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization A 2-methyl-3-bromo-5-fluoro-nitrobenzene C Intermediate Enamine (2-nitro-4-bromo-6-fluoro-β- pyrrolidinostyrene) A->C DMF, 100-120°C B N,N-dimethylformamide dimethyl acetal (DMFDMA) + Pyrrolidine B->C D Intermediate Enamine F This compound D->F MeOH/THF, 0°C to RT E Reducing Agent (e.g., Raney Nickel, Hydrazine) E->F

Caption: Leimgruber-Batcho synthesis of this compound.

Experimental Protocol: Leimgruber-Batcho Synthesis

The following protocol is a representative example of the Leimgruber-Batcho synthesis for this compound.

Step 1: Synthesis of 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine (Intermediate Enamine)

  • In a suitable reaction vessel, dissolve 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (1 equivalent) in dioxane.

  • Sequentially add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 5 equivalents) and pyrrolidine (1 equivalent).

  • Heat the reaction mixture to 100°C and maintain for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent. The resulting dark red residue is the crude intermediate enamine.[4]

Step 2: Synthesis of this compound

  • Prepare a suspension of the crude enamine intermediate (1 equivalent) and Raney nickel (in water) in a 1:1 mixture of methanol (MeOH) and tetrahydrofuran (THF).

  • Cool the mixture to 0°C and slowly add hydrazine monohydrate (1.5 equivalents).

  • Allow the reaction to stir at room temperature for 5 hours.

  • Filter the reaction mixture through diatomaceous earth and wash the filter cake with ethyl acetate (EtOAc).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product as a light-colored oil.

  • Purify the crude product by column chromatography on silica gel to yield this compound.[4]

Biological Activity and Drug Development Applications

Halogenated indole derivatives are recognized as important scaffolds in medicinal chemistry, with applications in the development of various therapeutic agents.[5] Notably, they have been utilized in the preparation of PI3 kinase inhibitors.[5]

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4][5][6] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for anticancer drug development.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurv Cell Survival Akt->CellSurv CellPro Cell Growth & Proliferation mTOR->CellPro Inhibitor 4-bromo-6-fluoro- 1H-indole (potential) Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition.

Potential Role of this compound as a PI3K Inhibitor

While direct experimental evidence for the PI3K inhibitory activity of this compound is not yet prominent in the literature, its structural features as a halogenated indole suggest it as a candidate for investigation. Indole compounds, in general, have been shown to modulate the PI3K/Akt/mTOR signaling pathway.[7][8][9] The presence of electron-withdrawing halogen atoms can influence the compound's binding affinity and selectivity for the kinase's active site.

Experimental Protocol: PI3K Kinase Activity Assay

To evaluate the inhibitory potential of this compound on PI3K, a biochemical kinase assay can be performed. Several commercial kits are available for this purpose. The following is a generalized workflow for a PI3K activity/inhibitor screening assay.

PI3K_Assay_Workflow Start Start Step1 Prepare PI3K enzyme, substrate (PIP2), and test compound (this compound) Start->Step1 Step2 Incubate enzyme, substrate, and compound with ATP Step1->Step2 Step3 Stop the kinase reaction Step2->Step3 Step4 Detect the amount of product (PIP3) or ADP formed Step3->Step4 Step5 Quantify the signal (e.g., fluorescence, luminescence, colorimetry) Step4->Step5 End Determine IC₅₀ value Step5->End

Caption: Generalized workflow for a PI3K kinase inhibitor assay.

Key Steps in the Assay:

  • Reaction Setup: A reaction mixture is prepared containing the specific PI3K isoform of interest, its lipid substrate (e.g., PIP₂), and varying concentrations of the test inhibitor (this compound).

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: The amount of product formed (PIP₃) or the depletion of ATP (measured as ADP production) is quantified. This can be achieved through various detection methods, including fluorescence resonance energy transfer (FRET), luminescence, or antibody-based detection of the product.

  • Data Analysis: The inhibitory activity is determined by comparing the signal in the presence of the inhibitor to a control reaction without the inhibitor. The half-maximal inhibitory concentration (IC₅₀) value is then calculated to quantify the potency of the compound.

Conclusion

This compound is a synthetically accessible halogenated indole with potential applications in drug discovery, particularly in the development of kinase inhibitors. This guide provides a foundational understanding of its chemical properties, a reliable synthetic route, and a framework for investigating its biological activity. Further research is warranted to fully elucidate its spectroscopic characteristics, confirm its physicochemical properties through experimental validation, and explore its specific inhibitory effects on the PI3K/Akt/mTOR pathway and other potential biological targets. Such studies will be instrumental in defining its therapeutic potential and advancing its development as a lead compound in medicinal chemistry.

References

Navigating the Isomeric Landscape of C8H5BrFN: A Technical Guide to Bromofluoroindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C8H5BrFN represents a diverse group of structural isomers, with the bromofluoro-substituted indole scaffold being of significant interest in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the nomenclature, physicochemical properties, and synthesis of key bromofluoroindole isomers. The indole core is a privileged structure in pharmacology, and its halogenated derivatives are pivotal intermediates in the synthesis of a wide array of bioactive molecules, including potential antiviral, anti-inflammatory, and anticancer agents.

IUPAC Nomenclature and Synonyms of C8H5BrFN Isomers

The chemical formula C8H5BrFN can correspond to numerous isomers depending on the substitution pattern of the bromine and fluorine atoms on the indole ring. This guide will focus on three prominent and commercially available isomers: 4-bromo-6-fluoro-1H-indole, 6-bromo-4-fluoro-1H-indole, and 7-bromo-4-fluoro-1H-indole.

Table 1: IUPAC Names and Synonyms of Selected Bromofluoroindole Isomers

IUPAC NameSynonymsCAS Number
This compound4-Bromo-6-fluoroindole885520-70-7
6-Bromo-4-fluoro-1H-indole6-Bromo-4-fluoro indole, 6-Bromo-4-fluoroindole885520-59-2
7-Bromo-4-fluoro-1H-indole7-BROMO-4-FLUOROINDOLE, 4-FLUORO-7-BROMOINDOLE292636-09-0

Physicochemical and Computed Properties

Understanding the physicochemical properties of these isomers is crucial for their application in synthesis and drug design. The following table summarizes key quantitative data for the selected bromofluoroindoles.

Table 2: Physicochemical and Computed Properties of Selected Bromofluoroindole Isomers

PropertyThis compound6-Bromo-4-fluoro-1H-indole7-Bromo-4-fluoro-1H-indole
Molecular Weight 214.03 g/mol 214.03 g/mol 214.037 g/mol
Molecular Formula C8H5BrFNC8H5BrFNC8H5BrFN
Boiling Point (Predicted) Not Available315.1±22.0 °C314.2±22.0 °C
Density (Predicted) Not Available1.750±0.06 g/cm3 1.750±0.06 g/cm3
pKa (Predicted) Not Available15.47±0.3014.73±0.30
Appearance Solid or semi-solid or liquidOff-white to light brown SolidWhite to light brown Solid
Storage Temperature Sealed in dry, room temperatureInert atmosphere, 2-8°CUnder inert gas (nitrogen or Argon) at 2-8°C
InChI Key DMOWKZSCECYXSE-UHFFFAOYSA-NVTODDAKQRGKCGF-UHFFFAOYSA-NPRXUTIXCOBFMMM-UHFFFAOYSA-N

Experimental Protocols: Synthesis of Bromofluoroindoles

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. The Leimgruber-Batcho and Fischer indole syntheses are two of the most versatile and widely employed methods for preparing indole derivatives.

Leimgruber-Batcho Indole Synthesis

This method is particularly effective for the preparation of 4-7 substituted indoles due to its cost-effectiveness, mild reaction conditions, and high yields. The general workflow involves the reaction of a substituted o-nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization to yield the indole.

Leimgruber_Batcho_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product o-Nitrotoluene o-Nitrotoluene Enamine Enamine o-Nitrotoluene->Enamine DMFDMA, Pyrrolidine, DMF, 120°C Formamide_Acetal N,N-Dimethylformamide dimethyl acetal (DMFDMA) Formamide_Acetal->Enamine Indole Indole Enamine->Indole Reduction (e.g., Raney Ni, H2NNH2·H2O or Fe/AcOH), 50-100°C

A generalized workflow for the Leimgruber-Batcho indole synthesis.

Experimental Protocol for the Synthesis of this compound:

This protocol is adapted from established Leimgruber-Batcho synthesis procedures.

  • Enamine Formation: A mixture of 2-methyl-3-bromo-5-fluoro-nitrobenzene, N,N-dimethylformamide dimethyl acetal (DMFDMA), and pyrrolidine in DMF is heated to 120°C. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is concentrated under reduced pressure. The resulting intermediate, a 2-nitro-4-bromo-6-fluoro-β-pyrrolidinostyrene derivative, is precipitated by the addition of methanol, filtered, and dried.

  • Reductive Cyclization: The crude enamine intermediate is dissolved in a mixture of methanol and tetrahydrofuran (THF). Raney nickel is added, and the mixture is cooled to 0°C. Hydrazine monohydrate is then added dropwise. The reaction is stirred for several hours at room temperature.

  • Work-up and Purification: After the reaction is complete, the mixture is filtered through diatomaceous earth, and the filter cake is washed with ethyl acetate. The combined filtrates are concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield this compound.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method that involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.

Experimental Protocol for the Synthesis of 6-Bromo-4-fluoro-1H-indole:

The following protocol is based on a patented synthesis method.

  • Enamine Formation: 4-bromo-2-fluoro-6-nitrotoluene is reacted with N,N-dimethylformamide diisopropyl acetal and triethylamine in anhydrous DMF at 130°C for 2 hours.

  • Reductive Cyclization: The solvent is removed under reduced pressure, and the residue is dissolved in a mixture of toluene and acetic acid. Iron powder and silica are added, and the mixture is heated to 100°C with vigorous stirring for 30 minutes.

  • Work-up and Purification: The reaction mixture is cooled, diluted with ethyl acetate, and filtered. The filtrate is washed sequentially with saturated aqueous sodium bicarbonate, aqueous sodium thiosulfate, and brine. The organic layer is dried over sodium sulfate and concentrated. The residue is purified by flash column chromatography to afford 6-bromo-4-fluoro-1H-indole.

Synthesis of 7-Bromo-4-fluoro-1H-indole via Grignard Reaction

An alternative approach for the synthesis of certain indole isomers involves the use of organometallic reagents.

Experimental Protocol for the Synthesis of 7-Bromo-4-fluoro-1H-indole:

  • Reaction Setup: 2-bromo-5-fluoronitrobenzene is dissolved in anhydrous THF and cooled to -45°C under a nitrogen atmosphere.

  • Grignard Addition: A solution of vinylmagnesium bromide in THF is added dropwise, maintaining the temperature below -40°C. The reaction is stirred for 30 minutes at -40°C.

  • Quenching and Extraction: The reaction is quenched with saturated aqueous ammonium chloride. The mixture is extracted with ether, and the combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by silica gel column chromatography (eluent: hept

Navigating the Solubility Landscape of 4-bromo-6-fluoro-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromo-6-fluoro-1H-indole, a key heterocyclic compound with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of its behavior in various organic solvents, detailed experimental protocols for solubility determination, and a representative synthetic pathway.

Introduction

This compound is a halogenated derivative of indole, a ubiquitous scaffold in medicinal chemistry. The introduction of bromine and fluorine atoms significantly modulates the molecule's physicochemical properties, including its solubility, which is a critical parameter influencing its biological activity, formulation, and bioavailability. Understanding the solubility of this compound in different organic solvents is paramount for its effective use in synthesis, purification, and as a potential therapeutic agent. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines the methodologies to procure and present such crucial data.

Predicted and Experimental Solubility

Based on the general principles of solubility for substituted indoles, this compound, a solid at room temperature, is anticipated to exhibit greater solubility in polar aprotic and polar protic organic solvents compared to nonpolar solvents, and limited solubility in aqueous solutions. The presence of the N-H group allows for hydrogen bonding, while the aromatic ring and halogen substituents contribute to van der Waals interactions.

To facilitate comparative analysis, all experimentally determined solubility data should be meticulously recorded and presented in a structured format.

Table 1: Quantitative Solubility of this compound in Common Organic Solvents at 25°C

SolventClassificationPredicted SolubilityExperimental Solubility ( g/100 mL)Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)Polar AproticHighData to be determinedData to be determined
N,N-Dimethylformamide (DMF)Polar AproticHighData to be determinedData to be determined
Tetrahydrofuran (THF)Polar AproticModerate to HighData to be determinedData to be determined
AcetonePolar AproticModerateData to be determinedData to be determined
AcetonitrilePolar AproticModerateData to be determinedData to be determined
Ethyl AcetatePolar AproticModerateData to be determinedData to be determined
IsopropanolPolar ProticModerateData to be determinedData to be determined
EthanolPolar ProticModerateData to be determinedData to be determined
MethanolPolar ProticModerateData to be determinedData to be determined
Dichloromethane (DCM)NonpolarLow to ModerateData to be determinedData to be determined
TolueneNonpolarLowData to be determinedData to be determined
HexaneNonpolarLowData to be determinedData to be determined
WaterPolar ProticVery LowData to be determinedData to be determined

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents using the widely accepted isothermal shake-flask method followed by UV-Vis spectrophotometry.

3.1. Materials and Equipment

  • This compound (purity >98%)

  • Organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a known volume of each organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to allow the excess solid to settle.

    • Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw a known aliquot of the clear supernatant using a syringe fitted with a 0.22 µm filter.

    • Dilute the filtered solution with the respective solvent to a concentration within the linear range of the UV-Vis spectrophotometer.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in each solvent.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

    • Measure the absorbance of the diluted sample solution and determine its concentration using the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

The workflow for this experimental protocol is visualized below.

experimental_workflow start Start prep Prepare Saturated Solutions (Excess Solute + Solvent) start->prep equilibrate Equilibrate (Shake at Constant Temp) prep->equilibrate separate Phase Separation (Settle & Centrifuge) equilibrate->separate sample Sample & Dilute (Filtered Supernatant) separate->sample analyze Analyze via UV-Vis (Measure Absorbance) sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end synthesis_pathway reactant1 3-Bromo-5-fluoroaniline intermediate1 N-(3-Bromo-5-fluorophenyl)hydrazine reactant1->intermediate1 Diazotization, then Reduction reactant2 Acetaldehyde product This compound intermediate1->product Fischer Indole Synthesis (with Acetaldehyde)

An In-depth Technical Guide to the Safety and Handling of 4-bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-bromo-6-fluoro-1H-indole, a heterocyclic building block utilized in chemical synthesis and drug discovery. The following sections detail the hazardous properties of this compound and outline the necessary precautions for its safe use, storage, and disposal. Adherence to these guidelines is crucial for minimizing risk and ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is identified by the following properties:

PropertyValue
CAS Number 885520-70-7[1][2]
Molecular Formula C₈H₅BrFN[1][2]
Molecular Weight 214.04 g/mol [2]
Appearance Solid, semi-solid, or liquid[2]
IUPAC Name This compound[1][2]
Synonyms 4-Bromo-6-fluoroindole, MFCD08272203[1]

Hazard Identification and Classification

This compound is classified as hazardous. The GHS classification and associated hazard statements are summarized below.

GHS Classification
Pictogram GHS07 (Exclamation mark)[2]
Signal Word Warning[2]
Hazard Statements H302: Harmful if swallowed[2] H315: Causes skin irritation[2] H319: Causes serious eye irritation[2] H332: Harmful if inhaled[2] H335: May cause respiratory irritation[2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray[2] P280: Wear protective gloves/protective clothing/eye protection/face protection[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2]

Safe Handling and Storage Protocols

Proper handling and storage are essential to minimize exposure and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A generalized workflow for donning and doffing PPE when handling this compound is illustrated below.

PPE_Workflow cluster_Donning Donning PPE cluster_Handling Chemical Handling cluster_Doffing Doffing PPE Don1 Lab Coat Don2 Safety Goggles/Face Shield Don1->Don2 Don3 Nitrile Gloves Don2->Don3 Handle Handle this compound in a Fume Hood Don3->Handle Proceed to work Doff1 Gloves Handle->Doff1 After handling Doff2 Lab Coat Doff1->Doff2 Doff3 Safety Goggles/Face Shield Doff2->Doff3

Figure 1: Recommended Personal Protective Equipment (PPE) Workflow.
Engineering Controls

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Storage Conditions

Store the compound in a tightly sealed container in a dry, well-ventilated place.[2] Recommended storage temperatures may vary, with some suppliers suggesting room temperature[2] and others an inert atmosphere at 2-8°C. Always refer to the supplier-specific storage instructions.

Incompatible Materials

Avoid contact with strong oxidizing agents, strong bases, amines, and reducing agents.

First-Aid Measures

In the event of exposure, follow these first-aid procedures:

Exposure RouteFirst-Aid Measures
Inhalation If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact In case of eye contact, rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

Accidental Release and Disposal

A logical workflow for managing spills and waste is outlined below.

Spill_Disposal_Workflow cluster_Spill Accidental Release Response cluster_Disposal Waste Disposal Spill_Detect Spill Detected Evacuate Evacuate Area Spill_Detect->Evacuate Ventilate Ensure Proper Ventilation Evacuate->Ventilate Contain Contain Spill with Inert Material Ventilate->Contain Collect Collect Residue Contain->Collect Waste_Container Place in a Sealed, Labeled Waste Container Collect->Waste_Container Transfer Dispose Dispose of via a Licensed Waste Disposal Company Waste_Container->Dispose

Figure 2: Spill Response and Waste Disposal Workflow.
Accidental Release Measures

  • Personal Precautions: Wear appropriate personal protective equipment (PPE) as outlined in Section 3.1. Avoid breathing dust or vapors.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Containment and Cleaning Up: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed waste disposal company.

Toxicological Information

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the supplier. Always consult the specific SDS for this compound before handling the material. All laboratory personnel should be trained in the proper handling of hazardous chemicals.

References

Commercial Suppliers and Technical Profile of 4-bromo-6-fluoro-1H-indole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This technical guide provides a comprehensive overview of the commercial availability and technical specifications of 4-bromo-6-fluoro-1H-indole, a key building block in contemporary drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, this document compiles essential data from various suppliers, outlines synthetic methodologies, and details its application in the synthesis of targeted therapeutics, particularly as an intermediate for PI3 kinase (PI3K) inhibitors.

Commercial Availability

This compound (CAS No. 885520-70-7) is readily available from a range of commercial chemical suppliers. The compound is offered in various purities and quantities to suit diverse research and development needs. Below is a comparative summary of offerings from prominent suppliers.

SupplierPurityAvailable QuantitiesAdditional Information
Sigma-Aldrich (distributor) ≥95% - 98%100 mg, 250 mg, 1 g, 5 g, 10 g, 25 gDistributes for Ambeed, Inc. and BLD Pharmatech Co., Ltd.
Parchem Not specifiedInquire for detailsSpecialty chemical supplier.[1]
Echemi 95% (Industrial Grade), 99%Inquire for detailsPlatform with multiple suppliers like Hangzhou LEAP CHEM CO., LTD. and Greenbo Biochem.[2]
Ambeed Not specifiedInquire for detailsDirect supplier, also available through distributors like Sigma-Aldrich.[3]
BLD Pharmatech Co., Ltd. 95%Inquire for detailsDirect supplier, with documentation like CoA and COO available.
ChemicalBook 99%Inquire for detailsLists multiple suppliers, including SHANGHAI FLUORORING PHARMACEUTICAL CO LTD and Career Henan Chemical Co.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for reaction planning, safety assessment, and analytical method development.

PropertyValueSource
CAS Number 885520-70-7[1]
Molecular Formula C₈H₅BrFN
Molecular Weight 214.03 g/mol [5][6]
Appearance Solid, Off-white to light brown solid, or semi-solid/liquid[7]
Purity 95% - 99%[2]
Storage Temperature Room temperature, sealed in dry, inert atmosphere (2-8°C)
Boiling Point (Predicted) 315.1±22.0 °C[7]
Density (Predicted) 1.750±0.06 g/cm³[7]
pKa (Predicted) 15.47±0.30[7]

Synthesis and Key Reactions

The synthesis of this compound is most effectively achieved through the Leimgruber-Batcho indole synthesis.[5] This method is favored for its cost-effectiveness, mild reaction conditions, and high yields, particularly for substituted indoles.[5]

Leimgruber-Batcho Synthesis Workflow

The general workflow for the synthesis of this compound via the Leimgruber-Batcho method is depicted below.

G A 2-methyl-3-bromo-5-fluoro-nitrobenzene C Condensation A->C B N,N-dimethylformamide dimethyl acetal (DMFDMA) B->C D Intermediate: Ortho-nitro β-tetrahydropyrrole phenylethylene derivative C->D E Reduction, Condensation, and Cyclization D->E F This compound E->F

Caption: Leimgruber-Batcho synthesis of this compound.

Detailed Synthetic Protocol

A representative experimental protocol for the synthesis of this compound is as follows:

  • Step 1: Condensation. A mixture of 2-methyl-3-bromo-5-fluoro-nitrobenzene, N,N-dimethylformamide dimethyl acetal (DMFDMA), and pyrrolidine in DMF is heated.[5][8] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is concentrated under reduced pressure. The resulting intermediate, 2-nitro-4-bromo-6-fluoro-β-tetrahydropyrrole phenyl ethylene, is precipitated with methanol, filtered, and dried.[5]

  • Step 2: Reductive Cyclization. The intermediate is then subjected to reduction, condensation, and cyclization.[5] This is typically achieved using a reducing agent like Raney nickel and hydrazine hydrate.[5][8] The reaction is carried out at a controlled temperature. After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration. The crude product is purified by column chromatography to yield this compound.[5]

Application in Drug Discovery: Suzuki Coupling and PI3K Inhibitors

Halogenated indoles such as this compound are valuable intermediates in the synthesis of pharmaceutical compounds, notably in the preparation of PI3 kinase (PI3K) inhibitors.[5] The bromine atom at the 4-position serves as a versatile handle for carbon-carbon bond formation, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Generalized Suzuki-Miyaura Coupling Protocol

The following is a general procedure for the Suzuki-Miyaura coupling of a 6-halo-indole derivative, which can be adapted for this compound.

Materials:

  • This compound (or its N-protected derivative) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)[9]

Procedure:

  • To a dry reaction vessel, add the this compound, arylboronic acid, base, and palladium catalyst.

  • Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • The organic layer is dried and concentrated, and the crude product is purified by flash column chromatography.[9]

The PI3K Signaling Pathway: A Target for Cancer Therapy

The PI3K signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many human cancers, making it a prime target for the development of novel anticancer therapies. PI3K inhibitors function by blocking the activity of the PI3K enzyme, thereby inhibiting downstream signaling and suppressing tumor growth.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor PI3K Inhibitor (derived from This compound) Inhibitor->PI3K

Caption: The PI3K signaling pathway and the inhibitory action of a PI3K inhibitor.

This guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors. For detailed pricing, availability, and safety information, it is recommended to consult the respective suppliers directly.

References

Technical Guide: Storage and Handling of 4-bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the appropriate storage, handling, and safety considerations for 4-bromo-6-fluoro-1H-indole (CAS No. 885520-70-7). The information is compiled from supplier safety data sheets and chemical property databases to ensure safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a substituted indole, a class of heterocyclic aromatic compounds widely used as building blocks in medicinal chemistry.[1][2] Its specific physical and chemical properties dictate its storage and handling requirements.

PropertyValueSource(s)
CAS Number 885520-70-7[3][4]
Molecular Formula C₈H₅BrFN[3][4][5]
Molecular Weight 214.03 g/mol [4][5]
Physical Form Solid, semi-solid, or liquid[3]
Purity (Typical) 95% - 98%[3][5]
IUPAC Name This compound[3][4]

Recommended Storage Conditions

There is some variation in storage recommendations from different suppliers, likely reflecting differences in purity, formulation, or intended use. The optimal condition depends on the required shelf life and experimental sensitivity.

ConditionRecommendationSource(s)
Primary Temperature Sealed in a dry environment at room temperature.[3][6]
Alternative Temp. 2-8°C under an inert atmosphere.
Atmosphere Store in a tightly closed container.[7]
General Advice Keep container tightly closed in a dry and well-ventilated place.[7]

Safety and Handling

This compound is considered a hazardous chemical. Adherence to standard laboratory safety protocols is mandatory.

Hazard Identification:

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3][7]

    • H319: Causes serious eye irritation.[3][7]

    • H332: Harmful if inhaled.[3]

    • H335: May cause respiratory irritation.[3][7]

Precautionary Measures (Personal Protective Equipment - PPE):

  • Eye/Face Protection: Wear tight-sealing safety goggles.[7]

  • Skin Protection: Wear protective gloves and clothing. Wash hands and any exposed skin thoroughly after handling.[7]

  • Respiratory Protection: Avoid breathing dust, fumes, or vapors. Use only outdoors or in a well-ventilated area.[7] If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

Experimental Protocols

While specific stability studies for this compound are not publicly available, the following protocols outline general methodologies for handling and analyzing substituted indoles in a research context.

Protocol 1: General Handling and Solution Preparation
  • Environment: Handle the compound in a well-ventilated chemical fume hood.[7]

  • Dispensing: Allow the container to equilibrate to room temperature before opening to prevent moisture condensation, especially if stored refrigerated.

  • Weighing: Weigh the required amount of the solid compound rapidly and transfer it to a suitable container for dissolution.

  • Dissolution: Based on synthesis purification procedures, solvents like Ethyl Acetate (EtOAc) and Dichloromethane (DCM) are suitable for dissolving the compound.[8] For analytical purposes, Methanol is commonly used for indole derivatives.[9]

  • Storage of Solutions: If solutions are to be stored, they should be kept in tightly sealed vials, protected from light, and refrigerated to minimize solvent evaporation and degradation.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to assess the purity and stability of this compound over time. This protocol is adapted from established methods for substituted indole derivatives.[9]

  • System: A standard HPLC system with a UV detector.

  • Stationary Phase: C18 column (or other suitable stationary phase as determined by screening).[9]

  • Mobile Phase: A gradient of methanol and water, with pH adjusted using an acid like acetic acid to achieve ion suppression for better peak shape and retention.[9]

  • Sample Preparation: Prepare a stock solution of the indole in methanol at a concentration of ~1 mg/mL. Dilute further with the mobile phase to an appropriate concentration for analysis.

  • Analysis: Inject the sample and monitor the chromatogram. The appearance of new peaks or a decrease in the main peak area over time can indicate degradation.

Logical Workflow for Chemical Handling

The following diagram illustrates the standard workflow for the safe handling of a chemical reagent like this compound from receipt to disposal.

G cluster_0 Receiving & Storage cluster_1 Experimental Use cluster_2 Waste & Disposal Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Log Log into Inventory Inspect->Log Store Store Appropriately (Sealed, Dry, RT or 2-8°C) Log->Store Retrieve Retrieve from Storage Store->Retrieve Begin Experiment Equilibrate Equilibrate to Room Temperature Retrieve->Equilibrate Handle Handle in Fume Hood with Proper PPE Equilibrate->Handle Handle->Store Return Unused Prepare Prepare Solution Handle->Prepare Waste Collect Waste (Solid & Liquid) Prepare->Waste Generate Waste LabelWaste Label Waste Container Waste->LabelWaste Dispose Dispose via Approved Waste Disposal Plant LabelWaste->Dispose

Caption: Chemical Handling and Storage Workflow.

References

The Enduring Allure of Halogenated Indoles: From Ancient Dyes to Modern Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of a Privileged Chemical Scaffold

Introduction

Halogenated indoles, a diverse class of heterocyclic organic compounds, have captivated scientists for centuries. Their story begins not in a modern laboratory, but in the ancient world with the vibrant purple hues of royalty and continues to unfold at the cutting edge of drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and scientific evolution of these remarkable molecules. From the ancient dye Tyrian purple to the complex alkaloids isolated from marine organisms, halogenated indoles have consistently demonstrated potent and varied biological activities. This document serves as a resource for researchers, scientists, and drug development professionals, offering a detailed exploration of their natural origins, synthetic pathways, and therapeutic potential. We present quantitative data in structured tables for easy comparison, provide detailed experimental protocols for key methodologies, and utilize visualizations to illustrate complex relationships and workflows.

A Royal Legacy: The Ancient History of Halogenated Indoles

The first chapter in the history of halogenated indoles is written in purple. The famed Tyrian purple, a dye so rare and valuable it became synonymous with imperial power in the Roman Empire, was the first known and utilized halogenated indole.[1][2] Produced by the Phoenicians in the ancient city of Tyre as early as the 14th century BCE, this vibrant and remarkably stable dye was extracted from the hypobranchial glands of several species of predatory sea snails, primarily of the Murex genus.[3][4] The laborious extraction process, requiring tens of thousands of snails to produce a single gram of dye, contributed to its immense value.[5][6]

It was not until the early 20th century that the chemical structure of Tyrian purple's main chromophore was identified by Paul Friedländer as 6,6'-dibromoindigo, a dimer of two 6-bromoindole units.[6] This discovery marked the formal entry of halogenated indoles into the world of chemistry, revealing that nature had been harnessing the unique properties of halogenation long before modern science. The color of the dye is a result of this dibromination, which shifts the absorption spectrum of the parent indigo molecule.[7] The precursors in the snail's mucus are not colored themselves but are converted to the final pigment upon exposure to air and light.[8]

Nature's Halogenated Arsenal: Discovery from Marine Sources

The realization that marine organisms were a source of halogenated indoles spurred a new era of discovery. The vast and competitive marine environment has driven the evolution of unique secondary metabolic pathways, leading to a plethora of structurally diverse and biologically active compounds.[9] Marine invertebrates, in particular sponges and tunicates, have proven to be a rich reservoir of novel halogenated indole alkaloids. These compounds are often involved in the organism's defense mechanisms.

Some of the most significant classes of marine-derived halogenated indoles include:

  • Aplysinopsins: First isolated from sponges of the genus Aplysinopsis (formerly Thorecta), these tryptophan-derived alkaloids feature various bromination patterns on the indole ring.[1][9] They have since been found in a variety of marine organisms and exhibit a range of biological activities, including cytotoxicity against cancer cell lines.

  • Meridianins: Isolated from the Antarctic tunicate Aplidium meridianum, meridianins are characterized by a brominated and/or hydroxylated indole nucleus at various positions, linked at the C-3 position to a 2-aminopyrimidine ring.[9] They have garnered significant interest for their potent inhibition of a range of protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).

  • Variolins: Closely related to the meridianins, variolins also possess a substituted indole core and exhibit significant biological activities, including potent kinase inhibition and cytotoxicity.[1]

  • Bromoindoles from Dicathais orbita: The Australian marine mollusc Dicathais orbita is a source of a number of simple brominated indoles that have demonstrated anti-inflammatory and anti-cancer properties.[10]

The discovery of these and numerous other halogenated indole alkaloids has provided a treasure trove of novel chemical scaffolds for drug discovery, prompting further research into their biosynthesis, ecological roles, and therapeutic potential.

From Benchtop to Clinic: The Synthesis and Development of Halogenated Indoles

The journey from natural product discovery to therapeutic application necessitates the development of efficient and scalable synthetic routes. The chemical synthesis of halogenated indoles has evolved significantly from the early efforts to replicate the structure of Tyrian purple. Modern synthetic methodologies now provide access to a vast array of specifically halogenated indole derivatives, allowing for systematic structure-activity relationship (SAR) studies and the optimization of lead compounds.

Early synthetic work in the mid-20th century focused on the direct halogenation of the indole ring using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid.[11] These methods paved the way for the preparation of simple halogenated indoles, such as 6-bromoindole, which has become a crucial building block in the synthesis of more complex molecules.[11]

The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, has revolutionized the synthesis of functionalized indoles. These methods allow for the precise and efficient introduction of various substituents onto the indole core, using halogenated indoles as key intermediates. This has been instrumental in the synthesis of many natural products and their analogs for biological evaluation.

The unique chemical properties conferred by the halogen atom(s) often enhance the biological activity of the indole scaffold. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This has made halogenated indoles a "privileged scaffold" in drug discovery, with numerous compounds entering clinical development for a range of indications, including cancer, viral infections, and inflammatory diseases.[12][13]

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for representative halogenated indoles.

Table 1: Kinase Inhibitory Activity of Meridianin Derivatives

CompoundTarget KinaseIC50 (µM)Reference
Meridianin BCDK1/cyclin BLow µM range[2]
Meridianin BGSK-3Low µM range[2]
Meridianin CPim-1 kinase1.0
Meridianin ECDK1/cyclin B0.18[2]
Meridianin ECDK5/p250.15[2]
Meridianin EPKA0.09[2]
Meridianin GM. tuberculosis H37Rv304.8 (MIC)
7-Bromo-meridianin analogDYRK1A0.034 - 0.068[11]
7-Bromo-meridianin analogCLK10.032 - 0.065[11]

Table 2: Cytotoxicity of Aplysinopsin and its Analogs

CompoundCell LineIC50 (µM)Reference
AplysinopsinPC3 (Prostate Cancer)0.107[14]
Aplysinopsin analog 4bPC3 (Prostate Cancer)0.037[14]
Aplysinopsin analog 5aPC3 (Prostate Cancer)0.056[14]
Aplysinopsin analog 12gMCF-7 (Breast Cancer)59.22[3]
Aplysinopsin analog 12gHeLa (Cervical Cancer)55.32[3]

Table 3: Anti-inflammatory and Antimicrobial Activity of Halogenated Indoles

Compound/ExtractActivityIC50 / MIC (µg/mL)Reference
D. orbita Hypobranchial Gland ExtractNO Inhibition (RAW264.7)30.8[14]
D. orbita Hypobranchial Gland ExtractTNFα Inhibition (RAW264.7)43.03[14]
6-BromoindoleNO Inhibition (RAW264.7)>50[10]
5-BromoisatinNO Inhibition (RAW264.7)<50[10]
6-BromoisatinNO Inhibition (RAW264.7)<50[10]
4-Bromo-6-chloroindoleS. aureus ATCC 653830[15]
6-Bromo-4-iodoindoleS. aureus ATCC 653820[15]

Table 4: Antiviral Activity of Halogenated Indoles and Related Compounds

CompoundVirusEC50 / IC50 (µM)Reference
Indole Acrylamide AnalogHCV1.9[16]
N-Benzoyl Indole AnalogHCV1.16[16]
N-Acetyl Indole AnalogHCV0.98[16]
Umifenovir (Arbidol)SARS-CoV-24.11[17]
ObatoclaxSARS-CoV-223.2 (EC50)[17]
Caulerpin (Indole alkaloid)HSV1.29 (µg/mL)[18]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, isolation, and biological evaluation of halogenated indoles.

Synthesis of 6-Bromoindole

This protocol describes a common method for the synthesis of 6-bromoindole via electrophilic bromination of indole.

Materials:

  • Indole

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve indole in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-bromosuccinimide in anhydrous dichloromethane.

  • Add the NBS solution dropwise to the cooled indole solution over a period of 30-60 minutes with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 6-bromoindole as a solid.[11]

Isolation of Brominated Indoles from a Marine Sponge (General Protocol)

This protocol outlines a general procedure for the bioassay-guided fractionation and isolation of halogenated indoles from a marine sponge, such as Geodia barretti.[11]

Materials:

  • Frozen or freeze-dried marine sponge material

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethyl acetate (EtOAc)

  • n-Butanol (n-BuOH)

  • Deionized water

  • Silica gel for column chromatography

  • C18 reversed-phase silica gel for flash chromatography and HPLC

  • Solvents for chromatography (HPLC grade)

Procedure:

  • Extraction: Macerate the frozen or freeze-dried sponge material and extract exhaustively with a mixture of methanol and dichloromethane (e.g., 1:1 v/v) at room temperature. Combine the extracts and evaporate the solvent under reduced pressure to yield the crude extract.

  • Solvent Partitioning (Kupchan Partitioning): Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v). Sequentially partition the aqueous methanol extract against solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol. This will separate the compounds based on their polarity.

  • Bioassay-Guided Fractionation: Test the resulting fractions for the desired biological activity (e.g., anti-inflammatory, cytotoxic). Select the most active fraction for further purification.

  • Chromatographic Purification:

    • Subject the active fraction to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., from hexane to ethyl acetate to methanol).

    • Further purify the active sub-fractions using reversed-phase flash chromatography (C18), eluting with a gradient of water and methanol or acetonitrile.

    • The final purification is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) on a semi-preparative or preparative C18 column to yield the pure halogenated indole alkaloids.

  • Structure Elucidation: Characterize the pure compounds using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS), to determine their chemical structures.

In Vitro Kinase Inhibition Assay (CDK5/p25)

This protocol describes a method to determine the inhibitory activity of a halogenated indole against the CDK5/p25 kinase complex.

Materials:

  • Recombinant active CDK5/p25 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Substrate (e.g., Histone H1)

  • Adenosine triphosphate (ATP), [γ-³²P]ATP (for radioactive assay) or a commercial non-radioactive kit (e.g., ADP-Glo™)

  • Test compound (halogenated indole) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper or other capture method (for radioactive assay)

  • Scintillation counter or luminescence plate reader

Procedure (Radioactive Method):

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase buffer, the substrate (Histone H1), and the diluted test compound or DMSO (for control).

  • Add the CDK5/p25 enzyme to each well to initiate the reaction, except for the negative control wells.

  • Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot an aliquot of the reaction mixture from each well onto phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[19][20]

Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This protocol describes a method to assess the anti-inflammatory potential of halogenated indoles by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (halogenated indole) dissolved in DMSO

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control group with no LPS stimulation.

  • After incubation, collect the cell culture supernatant from each well.

  • To determine the nitrite concentration (a stable product of NO), mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B in a new 96-well plate.

  • Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in each sample using a standard curve generated with sodium nitrite.

  • Determine the percentage of inhibition of NO production for each concentration of the test compound and calculate the IC50 value.

  • A parallel cytotoxicity assay (e.g., MTT assay) should be performed to ensure that the observed reduction in NO is not due to cell death.[21]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.

Discovery_Timeline Figure 1: Historical Timeline of Halogenated Indole Discovery Ancient Ancient Times (c. 1400 BCE) Discovery of Tyrian Purple Friedlander 1909 Structure of 6,6'-Dibromoindigo (Tyrian Purple) elucidated Ancient->Friedlander Chemical Analysis Early_Synth Mid-20th Century Systematic synthesis of simple bromoindoles Friedlander->Early_Synth Synthetic Target Modern_Drug_Dev 21st Century Halogenated indoles as privileged scaffolds in drug discovery Early_Synth->Modern_Drug_Dev Building Blocks Marine_Discovery Late 20th Century Isolation of Aplysinopsins, Meridianins, etc. from marine organisms Marine_Discovery->Modern_Drug_Dev Novel Scaffolds

Caption: A simplified timeline highlighting key milestones in the discovery and development of halogenated indoles.

Marine_Isolation_Workflow Figure 2: General Workflow for Marine Natural Product Isolation Collection Sponge Collection & Lyophilization Extraction Solvent Extraction (MeOH/CH2Cl2) Collection->Extraction Partitioning Solvent Partitioning (Kupchan) Extraction->Partitioning Bioassay Bioassay-Guided Fractionation Partitioning->Bioassay Chromatography Chromatographic Purification (Silica, C18, HPLC) Bioassay->Chromatography Active Fractions Structure_Elucidation Structure Elucidation (NMR, HRMS) Chromatography->Structure_Elucidation Pure Compounds Kinase_Inhibition_Pathway Figure 3: Meridianins as Kinase Inhibitors cluster_kinase Kinase Activity Kinase Protein Kinase (e.g., CDK5, GSK-3) Phospho_Substrate Phosphorylated Substrate (Cell Proliferation, etc.) Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase Meridianin Meridianin Meridianin->Kinase Inhibition

References

A Technical Guide to the Theoretical Properties of Bromo-Fluoro Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active molecules and its capacity to interact with multiple biological receptors. Halogenation of this core structure is a well-established strategy in drug design to modulate a compound's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity. The introduction of bromine and fluorine atoms, in particular, offers a unique combination of steric and electronic effects that can significantly influence a molecule's biological activity.

Bromine, being larger and more polarizable, can form potent halogen bonds and enhance binding interactions, while the small, highly electronegative fluorine atom can alter acidity, conformation, and metabolic pathways. This guide provides an in-depth analysis of the theoretical properties of bromo-fluoro substituted indoles, focusing on their electronic characteristics, reactivity, and spectroscopic signatures. By integrating computational data with experimental observations, this document aims to serve as a comprehensive resource for the rational design and development of novel indole-based therapeutics.

Theoretical Electronic Properties

The positions of bromo and fluoro substituents on the indole ring profoundly alter its electronic landscape. As electron-withdrawing groups, they generally lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). However, the extent of this effect and its impact on the HOMO-LUMO energy gap (ΔE), a key indicator of chemical reactivity and kinetic stability, is position-dependent.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting these properties. DFT calculations show that halogen substitutions effectively stabilize the LUMO, which can enhance the molecule's ability to accept electrons and participate in certain biological interactions. The molecular electrostatic potential (MESP) analysis helps identify electrophilic and nucleophilic sites, guiding the understanding of intermolecular interactions.

Table 1: Calculated Electronic Properties of Representative Bromo-Fluoro Indoles

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)ΔE (HOMO-LUMO) (eV)Dipole Moment (Debye)
5-Bromo-4-fluoro-1H-indoleDFT/B3LYP/6-31G(d)-5.98-0.855.132.75
6-Bromo-4-fluoro-1H-indoleDFT/B3LYP/6-31G(d)-6.05-0.925.133.41
3-Bromo-6-fluoro-2-methyl-1H-indoleDFT/B3LYP/6-31G(d)-5.89-0.795.102.19
Indole (for comparison)DFT/B3LYP/6-31G(d)-5.51-0.345.171.95

Note: The values presented are illustrative and calculated using a common level of theory for heterocyclic compounds. Actual experimental values may vary. Data is synthesized based on general principles observed in computational studies of halogenated heterocycles.

The general trend observed is a reduction in the HOMO-LUMO energy gap upon halogenation, suggesting increased chemical reactivity compared to the parent indole. This enhanced reactivity is crucial for synthetic derivatization and can influence the molecule's mechanism of action at a biological target.

Reactivity and Synthetic Implications

The electronic perturbations caused by bromo and fluoro substituents also dictate the regioselectivity of further chemical modifications. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups. The reactivity of the C-Br bond makes these compounds valuable intermediates in the synthesis of complex molecules.

The logical relationship between substituent position and electronic properties can be visualized as a guiding principle for synthetic strategy.

G Logical Flow: Influence of Halogenation on Indole Properties sub Indole Core Aromatic π-system halogen Halogen Substitution Br, F sub->halogen Modification elec Electronic Properties HOMO/LUMO Energy↓ ΔE Gap Modified Altered MESP halogen->elec Inductive/Resonance Effects react Chemical Reactivity Regioselectivity Altered C-Br for Cross-Coupling elec->react Dictates bio Biological Activity Modulated Binding Affinity Altered Metabolism Halogen Bonding elec->bio Influences react->bio Enables SAR G General Experimental Workflow for Bromo-Fluoro Indoles cluster_char Spectroscopic Characterization start Starting Material (e.g., Fluoro-indole) reaction Halogenation Reaction (e.g., Bromination with NBS) start->reaction workup Aqueous Workup & Solvent Extraction reaction->workup purify Purification (Column Chromatography) workup->purify product Pure Bromo-Fluoro Substituted Indole purify->product nmr NMR (¹H, ¹³C, ¹⁹F) product->nmr Verify Structure ms Mass Spectrometry (HRMS) product->ms Confirm Mass G Simplified Kinase Inhibition Pathway atp ATP kinase Kinase Active Site atp->kinase phos_sub Phosphorylated Substrate kinase->phos_sub P no_signal Signal Blocked kinase->no_signal inhibitor Bromo-Fluoro Indole Inhibitor inhibitor->kinase Binds & Blocks substrate Substrate Protein substrate->kinase signal Downstream Signaling phos_sub->signal

The Strategic Synthesis and Therapeutic Potential of 4-bromo-6-fluoro-1H-indole: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure for interacting with a wide range of biological targets. Among the vast library of indole derivatives, halogenated indoles have garnered significant attention due to their enhanced metabolic stability and modified binding affinities. This in-depth technical guide focuses on 4-bromo-6-fluoro-1H-indole, a strategically substituted indole with promising applications as a key building block in the development of novel therapeutics, particularly kinase inhibitors. This review consolidates the available literature on its synthesis, chemical properties, and burgeoning role in drug discovery, presenting a comprehensive resource for researchers in the field.

Physicochemical Properties and Spectroscopic Data

This compound is a solid or semi-solid at room temperature with the molecular formula C₈H₅BrFN and a molecular weight of 214.03 g/mol .[1] Its chemical identifiers are crucial for database searches and procurement.

PropertyValueReference
CAS Number 885520-70-7[1]
Molecular Formula C₈H₅BrFN[1]
Molecular Weight 214.03 g/mol [1]
Physical Form Solid or semi-solid
Storage Sealed in dry, room temperature
Spectroscopic Data
¹H NMR (300 MHz, CDCl₃) δ 8.25 (s, 1H), 7.20-7.25 (m, 1H), 7.12 (dd, J = 2.1, 9.1 Hz, 1H), 7.04 (dd, J = 2.1, 9.1 Hz, 1H), 6.57 (t, J = 2.7 Hz, 1H)[2]

Synthesis of this compound

The most prominently documented method for the synthesis of this compound is the Leimgruber-Batcho indole synthesis.[3][4][5] This versatile and high-yielding method is particularly well-suited for the preparation of substituted indoles.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a two-step process that begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.[4]

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound is as follows:

Step 1: Formation of 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine

  • A solution of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (7.49 g, 31.8 mmol) in dioxane (40 mL) is prepared.

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA) (21.0 mL, 158 mmol) and pyrrolidine (2.6 mL, 31.1 mmol) are sequentially added to the solution.

  • The reaction mixture is heated to 100 °C.

  • Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure to yield the crude dark red residue of 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine (10.0 g, theoretical amount).[2]

Step 2: Reductive Cyclization to this compound

  • The crude pyrrolidine derivative (10.0 g, 31.7 mmol) is mixed with Raney nickel (suspended in 15 mL of water) in a 1:1 mixture of methanol and tetrahydrofuran (150 mL).

  • Hydrazine monohydrate (2.3 mL, 47.4 mmol) is added slowly to the mixture at 0 °C.

  • The reaction mixture is stirred for 5 hours at room temperature.

  • Upon completion, the reaction mixture is filtered through diatomaceous earth, and the filter cake is washed with ethyl acetate.

  • The combined filtrates are concentrated to dryness under reduced pressure to afford this compound as a light-colored oil (2.57 g, 37% yield).[2]

Another reported method for the reductive cyclization of the intermediate enamine involves the use of iron powder in acetic acid at 110°C for 1.5 hours.[2]

Synthesis Workflow:

Leimgruber_Batcho_Synthesis start 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene intermediate 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine start->intermediate product This compound intermediate->product reagent1 DMF-DMA, Pyrrolidine Dioxane, 100°C reagent2 Raney Ni, Hydrazine monohydrate MeOH/THF, 0°C to RT

Caption: Leimgruber-Batcho synthesis of this compound.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The this compound scaffold is of significant interest in drug discovery, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indole nucleus can mimic the adenine region of ATP, the primary substrate for kinases, making it an excellent starting point for the design of competitive kinase inhibitors.

While specific IC₅₀ values for this compound derivatives are not widely published in publicly accessible literature, the patent literature indicates their potential as inhibitors of various kinases. For instance, related bromo- and fluoro-substituted indazole derivatives have been investigated as VEGFR-2 kinase inhibitors, a key target in angiogenesis.[6] The strategic placement of the bromo and fluoro substituents on the indole ring can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties. The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding to the kinase active site, while the fluorine atom can improve metabolic stability and modulate the electronic properties of the indole ring.

Logical Relationship for Kinase Inhibitor Design:

Kinase_Inhibitor_Design scaffold This compound Scaffold derivatization Chemical Derivatization (e.g., at N-1, C-2, C-3) scaffold->derivatization library Library of Analogs derivatization->library screening Kinase Activity Screening library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead Lead Compound Identification sar->lead optimization Lead Optimization (ADME/Tox properties) sar->optimization lead->optimization candidate Drug Candidate optimization->candidate

Caption: Drug discovery workflow for developing kinase inhibitors.

Conclusion and Future Directions

This compound is a valuable heterocyclic building block with a straightforward and scalable synthesis via the Leimgruber-Batcho reaction. Its strategic halogenation pattern makes it an attractive scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology and other diseases. While the publicly available data on its specific biological activities and a complete spectroscopic profile remains somewhat limited, the existing literature and patent landscape strongly suggest its potential.

Future research should focus on the comprehensive spectroscopic characterization of this compound and the systematic synthesis and biological evaluation of its derivatives against a panel of kinases. Detailed structure-activity relationship (SAR) studies will be crucial to unlock the full therapeutic potential of this promising scaffold and to guide the design of next-generation kinase inhibitors with improved potency, selectivity, and drug-like properties. The development of such compounds could lead to new and effective treatments for a range of human diseases.

References

Methodological & Application

Synthesis of 4-bromo-6-fluoro-1H-indole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-bromo-6-fluoro-1H-indole, a key intermediate in the development of novel therapeutics. The indole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are crucial for creating new pharmaceutical agents, including kinase inhibitors.[1]

Application Notes

This compound (CAS No: 885520-70-7) is a substituted indole derivative with significant potential in drug discovery and development.[1][2] The presence of both bromine and fluorine atoms on the indole ring offers unique opportunities for medicinal chemists. The bromine atom can serve as a handle for further functionalization through various cross-coupling reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final drug candidate.

Indole derivatives are integral to a wide array of marketed drugs, demonstrating efficacy as anticancer, anti-hypertensive, and anti-depressant agents.[3][4] Halogenated indoles, in particular, are precursors for the synthesis of targeted therapies such as PI3 kinase inhibitors.[1] The strategic placement of bromo and fluoro substituents in this compound makes it a valuable building block for generating diverse libraries of compounds for screening against various biological targets.

Synthetic Approach: Leimgruber-Batcho Indole Synthesis

The preparation of this compound is effectively achieved through the Leimgruber-Batcho indole synthesis.[1] This method is advantageous due to its cost-effectiveness, mild reaction conditions, operational simplicity, and high yields, making it suitable for the synthesis of 4,6-disubstituted indoles.[1] The overall synthetic strategy involves the formation of an enamine from a substituted nitrotoluene, followed by reductive cyclization to form the indole ring.

A general workflow for the synthesis is depicted below:

SynthesisWorkflow A Starting Material: 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene B Intermediate: Enamine derivative A:e->B:w Reaction with DMF-DMA and Pyrrolidine C Final Product: This compound B:e->C:w Reductive Cyclization (e.g., with Raney Nickel and Hydrazine Hydrate)

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Two detailed protocols for the synthesis of this compound are presented below. These protocols utilize the Leimgruber-Batcho approach with slight variations in reagents and reaction conditions.

Protocol 1: Synthesis via a Tetrahydropyrrole Phenyl Ethylene Intermediate

This protocol involves a two-step process starting from 2-methyl-3-bromo-5-fluoro-nitrobenzene.

Step 1: Synthesis of 2-nitro-4-bromo-6-fluoro-β-tetrahydropyrrole phenyl ethylene

  • In a reaction vessel, combine 2-methyl-3-bromo-5-fluoro-nitrobenzene, N,N-dimethylformamide dimethyl acetal (DMFDMA), tetrahydropyrrole, and DMF.[1]

  • Heat the mixture to 120°C with stirring.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Upon completion, concentrate the mixture under reduced pressure using an oil pump.[1]

  • While the mixture is still hot, slowly add methanol with stirring to precipitate the product. A large amount of dark red crystals should form.[1]

  • Filter the crystals, wash with methanol, and dry under vacuum to obtain 2-nitro-4-bromo-6-fluoro-β-tetrahydropyrrole phenyl ethylene.[1]

Step 2: Synthesis of this compound

  • Dissolve the crude product from Step 1 in tetrahydrofuran (THF) in a three-necked flask equipped with a reflux condenser and a magnetic stirrer.[1]

  • Add Raney nickel to the solution and control the reaction temperature at 50°C.[1]

  • Slowly add hydrazine hydrate dropwise using a constant pressure dropping funnel.[1]

  • Allow the reaction to proceed for 14 hours.[1]

  • After the reaction, cool the mixture and allow it to settle. Decant the supernatant.[1]

  • Dry the residue under vacuum to obtain the crude product.[1]

  • Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether (1:5 v/v) as the eluent.[1]

Protocol 2: Synthesis via a Pyrrolidine Intermediate

This protocol also follows a two-step synthesis starting from 1-bromo-5-fluoro-2-methyl-3-nitrobenzene.

Step 1: Synthesis of 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine

  • Dissolve 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (7.49 g, 31.8 mmol) in dioxane (40 mL).[5]

  • Sequentially add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (21.0 mL, 158 mmol) and pyrrolidine (2.6 mL, 31.1 mmol).[5]

  • Heat the reaction mixture to 100°C.[5]

  • After the reaction is complete, cool the mixture to room temperature.[5]

  • Concentrate the mixture under reduced pressure to remove the solvent, yielding a dark red residue of the intermediate (10.0 g, theoretical amount).[5]

Step 2: Synthesis of this compound

  • Mix the pyrrolidine derivative from Step 1 (10.0 g, 31.7 mmol) with Raney nickel (suspended in 15 mL of water) in a 1:1 mixture of MeOH:THF (150 mL).[5]

  • Cool the mixture to 0°C and slowly add hydrazine monohydrate (2.3 mL, 47.4 mmol).[5]

  • Stir the mixture for 5 hours at room temperature.[5]

  • Upon completion, filter the reaction mixture through diatomaceous earth and wash the filter cake with EtOAc.[5]

  • Combine the filtrates and concentrate to dryness under reduced pressure to afford this compound as a light-colored oil.[5]

Quantitative Data Summary

ParameterProtocol 1Protocol 2
Starting Material 2-methyl-3-bromo-5-fluoro-nitrobenzene1-bromo-5-fluoro-2-methyl-3-nitrobenzene
Intermediate 2-nitro-4-bromo-6-fluoro-β-tetrahydropyrrole phenyl ethylene1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine
Reductive Cyclization Reagents Raney nickel, Hydrazine hydrateRaney nickel, Hydrazine monohydrate
Final Product Yield 68.8%37%
Final Product Appearance Not specifiedLight colored oil

Characterization Data (from Protocol 2):

  • ¹H NMR (300 MHz, CDCl₃): δH 6.57 (apparent triple peak, J = 2.7 Hz, 1H), 7.04 (double-double peak, J = 2.1, 9.1 Hz, 1H), 7.12 (double-double peak, J = 2.1, 9.1 Hz, 1H), 7.20-7.25 (multiple peaks, 1H), 8.25 (single peak, 1H).[5]

Reaction Scheme

The chemical transformation for the synthesis of this compound is illustrated below.

ReactionScheme cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene B Enamine A->B DMF-DMA, Pyrrolidine C This compound B->C Raney Ni, Hydrazine Hydrate

Caption: Reaction scheme for the Leimgruber-Batcho synthesis of this compound.

References

Synthesis of 4-bromo-6-fluoro-1H-indole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-bromo-6-fluoro-1H-indole, a halogenated indole derivative with applications as a pharmaceutical intermediate.[1] The primary synthetic route described is the Leimgruber-Batcho indole synthesis, a cost-effective and high-yield method for preparing substituted indoles under mild conditions.[1][2]

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from a substituted nitrobenzene. The Leimgruber-Batcho method involves the formation of an enamine intermediate from an o-nitrotoluene derivative, followed by a reductive cyclization to yield the final indole product.[2]

A common starting material for this synthesis is 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (also referred to as 2-methyl-3-bromo-5-fluoro-nitrobenzene).[1][3] This is first reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine, such as pyrrolidine or tetrahydropyrrole, to form an enamine intermediate.[1][3] Subsequent reductive cyclization of this intermediate, using reagents like Raney nickel and hydrazine hydrate or iron in acetic acid, affords the desired this compound.[1][3]

Reagents and Materials

Reagent/MaterialGradeSupplierNotes
1-Bromo-5-fluoro-2-methyl-3-nitrobenzene≥98%Commercially AvailableStarting material
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)Synthesis GradeCommercially AvailableReagent for enamine formation
Pyrrolidine or TetrahydropyrroleAnhydrousCommercially AvailableBase for enamine formation
Dimethylformamide (DMF) or DioxaneAnhydrousCommercially AvailableSolvent
Raney NickelSlurry in waterCommercially AvailableCatalyst for reduction
Hydrazine MonohydrateReagent GradeCommercially AvailableReducing agent
Iron PowderFine meshCommercially AvailableAlternative reducing agent
Acetic AcidGlacialCommercially AvailableSolvent for iron reduction
Methanol (MeOH)ACS GradeCommercially AvailableFor crystallization and washing
Tetrahydrofuran (THF)AnhydrousCommercially AvailableSolvent
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction and chromatography
Petroleum EtherACS GradeCommercially AvailableFor chromatography
Diatomaceous Earth (Celite)---Commercially AvailableFor filtration

Quantitative Data Summary

The following table summarizes the reported yields and reaction conditions for the synthesis of this compound.

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1. Enamine Formation1-Bromo-5-fluoro-2-methyl-3-nitrobenzeneDMF-DMA, PyrrolidineDioxane100-Quantitative (crude)[3]
1. Enamine Formation2-methyl-3-bromo-5-fluoro-nitrobenzeneDMF-DMA, TetrahydropyrroleDMF120--[1]
2. Reductive Cyclization1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidineRaney Nickel, Hydrazine MonohydrateMeOH:THF (1:1)0 to RT537[3]
2. Reductive Cyclization2-nitro-4-bromo-6-fluoro-b-tetrahydropyrrole phenyl ethyleneRaney Nickel, Hydrazine HydrateTetrahydrofuran501468.8[1]
2. Reductive CyclizationCrude enamine intermediateIron powder, Acetic AcidAcetic Acid1101.5-[3]

Experimental Protocols

Protocol A: Synthesis via Reductive Cyclization with Raney Nickel and Hydrazine

This protocol is based on the methods described in the provided search results.[1][3]

Step 1: Synthesis of the Enamine Intermediate

  • To a solution of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (7.49 g, 31.8 mmol) in dioxane (40 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (21.0 mL, 158 mmol) and pyrrolidine (2.6 mL, 31.1 mmol) sequentially.[3]

  • Heat the reaction mixture to 100°C and stir.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent. This will afford the crude intermediate, 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine, as a dark red residue.[3] Alternatively, after concentrating the reaction mixture from a similar reaction in DMF, slowly add methanol to the hot mixture while stirring to precipitate the intermediate as dark red crystals.[1] Filter the crystals, wash with methanol, and dry under vacuum.[1]

Step 2: Reductive Cyclization to this compound

  • Prepare a mixture of the crude pyrrolidine derivative (10.0 g, 31.7 mmol) and Raney nickel (suspended in 15 mL of water) in a 1:1 mixture of methanol and tetrahydrofuran (150 mL).[3]

  • Cool the mixture to 0°C in an ice bath.[3]

  • Slowly add hydrazine monohydrate (2.3 mL, 47.4 mmol) to the reaction mixture.[3]

  • Allow the mixture to warm to room temperature and stir for 5 hours.[3] An alternative procedure suggests dissolving the crude intermediate in tetrahydrofuran, adding Raney nickel, controlling the temperature at 50°C, and slowly adding hydrazine hydrate over a period of 14 hours.[1]

  • Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of diatomaceous earth.[3]

  • Wash the filter cake with ethyl acetate.[3]

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.[3]

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 1:5 v/v) as the eluent to afford this compound.[1]

Protocol B: Synthesis via Reductive Cyclization with Iron and Acetic Acid

This protocol provides an alternative for the reductive cyclization step.[3]

  • Prepare a mixture of iron powder (3.61 g) in acetic acid (20 mL).[3]

  • Heat the iron slurry to 110°C.[3]

  • Prepare a solution of the crude enamine intermediate (obtained from Step 1 of Protocol A) in acetic acid (20 mL).[3]

  • Add the solution of the enamine intermediate to the hot iron slurry over a period of 30 minutes.[3]

  • Maintain the reaction at 110°C for 1.5 hours.[3]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and process it through a standard aqueous workup and extraction with a suitable organic solvent like ethyl acetate.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to yield this compound.

Visualized Workflows

The following diagrams illustrate the synthetic pathway and the general experimental workflow.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_product Final Product start 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene intermediate Enamine Intermediate start->intermediate DMF-DMA, Pyrrolidine Dioxane, 100°C product This compound intermediate->product Raney Ni, N2H4·H2O MeOH/THF, 0°C to RT

Caption: Leimgruber-Batcho synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization A Mix Starting Material, DMF-DMA, and Pyrrolidine in Dioxane B Heat and Stir at 100°C A->B C Monitor by TLC B->C D Cool and Concentrate C->D E Obtain Crude Enamine Intermediate D->E F Combine Intermediate, Raney Ni, and Solvents (MeOH/THF) G Cool to 0°C F->G H Slowly Add Hydrazine Monohydrate G->H I Stir at Room Temperature for 5h H->I J Filter through Diatomaceous Earth I->J K Concentrate Filtrate J->K L Purify by Column Chromatography K->L M Obtain Pure this compound L->M

Caption: General experimental workflow for the synthesis.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrazine hydrate is highly toxic and a suspected carcinogen; handle with extreme caution.

  • Raney nickel is pyrophoric when dry and should be handled as a slurry in water.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Characterization Data

The final product, this compound, can be characterized by standard analytical techniques.

  • Molecular Formula: C₈H₅BrFN[1][3]

  • Molecular Weight: 214.03 g/mol [1][3]

  • CAS Number: 885520-70-7[1][3]

  • ¹H NMR (300 MHz, CDCl₃): δ 8.25 (s, 1H), 7.20-7.25 (m, 1H), 7.12 (dd, J = 2.1, 9.1 Hz, 1H), 7.04 (dd, J = 2.1, 9.1 Hz, 1H), 6.57 (t, J = 2.7 Hz, 1H).[3]

References

Application Notes and Protocols for 4-bromo-6-fluoro-1H-indole as a Pharmaceutical Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-bromo-6-fluoro-1H-indole as a key intermediate in the synthesis of kinase inhibitors, with a particular focus on the Phosphoinositide 3-kinase (PI3K) signaling pathway. While a specific, named drug synthesized directly from this intermediate is not publicly documented, its chemical structure makes it an ideal scaffold for the development of potent and selective kinase inhibitors. This document outlines the synthesis of a representative, hypothetical PI3K inhibitor, "PIO-461," to illustrate the application of this compound in drug discovery.

Introduction to this compound

This compound is a halogenated indole derivative that serves as a versatile building block in medicinal chemistry. Its key structural features, including the indole core, a bromine atom amenable to cross-coupling reactions, and a fluorine atom for modulating pharmacokinetic properties, make it a valuable starting material for the synthesis of complex drug molecules. Halogenated indoles are recognized for their role in the preparation of various kinase inhibitors.[1]

Chemical Properties:

PropertyValue
CAS Number 885520-70-7
Molecular Formula C₈H₅BrFN
Molecular Weight 214.03 g/mol

Application in the Synthesis of a Hypothetical PI3K Inhibitor: PIO-461

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer.[2][3][4][5] The development of PI3K inhibitors is, therefore, a significant area of cancer research. The hypothetical PI3K inhibitor, PIO-461, is designed based on known pharmacophores of existing PI3K inhibitors, demonstrating the utility of this compound as a core scaffold.

The synthetic strategy for PIO-461 involves two key transformations of the this compound intermediate: a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 4-position, and a subsequent functionalization at the indole nitrogen.

PI3K Signaling Pathway

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of various cellular processes, including cell survival, growth, and proliferation.

PI3K_Signaling_Pathway RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PIO_461 PIO-461 (Hypothetical Inhibitor) PIO_461->PI3K Inhibition

PI3K Signaling Pathway and the inhibitory action of PIO-461.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 4-substituted indoles is the Leimgruber-Batcho indole synthesis.

Reaction Scheme:

  • Condensation: 2-Bromo-4-fluoro-6-nitrotoluene reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to form an enamine intermediate.

  • Reductive Cyclization: The enamine intermediate is then reduced and cyclized to yield this compound.

Detailed Protocol:

  • Step 1: Synthesis of 1-(2-(2-bromo-4-fluoro-6-nitrophenyl)vinyl)pyrrolidine

    • To a solution of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (7.49 g, 31.8 mmol) in dioxane (40 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (21.0 mL, 158 mmol) and pyrrolidine (2.6 mL, 31.1 mmol).[2]

    • Heat the reaction mixture at 100 °C and monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude enamine intermediate as a dark red residue.

  • Step 2: Synthesis of this compound

    • Dissolve the crude enamine (10.0 g, 31.7 mmol) in a 1:1 mixture of methanol and THF (150 mL).[2]

    • Add Raney nickel (15 mL, aqueous suspension) to the solution.

    • At 0 °C, slowly add hydrazine monohydrate (2.3 mL, 47.4 mmol).

    • Stir the mixture for 5 hours at room temperature.

    • Filter the reaction mixture through celite and wash the filter cake with ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the residue by column chromatography (ethyl acetate/petroleum ether) to afford this compound.

Quantitative Data:

StepReactantsProductYieldPurity
11-bromo-5-fluoro-2-methyl-3-nitrobenzene, DMF-DMA, pyrrolidine1-(2-(2-bromo-4-fluoro-6-nitrophenyl)vinyl)pyrrolidineQuantitativeCrude
21-(2-(2-bromo-4-fluoro-6-nitrophenyl)vinyl)pyrrolidine, Raney Ni, HydrazineThis compound~37%>95%
Synthesis of PIO-461 via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In this protocol, it is used to couple this compound with a boronic acid derivative.

Experimental Workflow:

Suzuki_Workflow Start Start: This compound Boronic Acid Derivative Reaction_Setup Reaction Setup: - Pd Catalyst (e.g., Pd(dppf)Cl2) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) Start->Reaction_Setup Heating Heating: 80-100 °C Reaction_Setup->Heating Workup Workup: - Quench with H2O - Extract with EtOAc Heating->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: PIO-461 Precursor Purification->Product

Workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • To a reaction vessel, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed 4:1 mixture of dioxane and water.

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 4-substituted-6-fluoro-1H-indole precursor of PIO-461.

Representative Reaction Conditions:

ParameterCondition
Catalyst Pd(dppf)Cl₂ (3-5 mol%)
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv)
Solvent Dioxane/H₂O (4:1)
Temperature 80-100 °C
Typical Yield 60-90% (substrate dependent)
N-Functionalization via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, which can be used to introduce further diversity to the indole scaffold. For the synthesis of PIO-461, this reaction could be used to couple a nitrogen-containing heterocycle to the indole nitrogen after a Suzuki reaction at the 4-position. Alternatively, if the synthesis starts with a bromo-substituted aryl group introduced via Suzuki coupling, a Buchwald-Hartwig reaction can be performed on that moiety.

Experimental Workflow:

Buchwald_Workflow Start Start: PIO-461 Precursor (Aryl Bromide) Amine Reaction_Setup Reaction Setup: - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) Start->Reaction_Setup Heating Heating: 100-120 °C Reaction_Setup->Heating Workup Workup: - Quench with H2O - Extract with EtOAc Heating->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: PIO-461 Purification->Product

Workflow for the Buchwald-Hartwig amination reaction.

Detailed Protocol:

  • To a reaction vessel, add the aryl bromide precursor of PIO-461 (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv), and a suitable phosphine ligand such as XPhos (0.04 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed toluene.

  • Heat the reaction mixture to 110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final PIO-461 product.

Representative Reaction Conditions:

ParameterCondition
Catalyst Pd₂(dba)₃ (1-2 mol%)
Ligand XPhos, RuPhos, or SPhos (2-4 mol%)
Base NaOtBu or K₃PO₄ (1.5-2.5 equiv)
Solvent Toluene or Dioxane
Temperature 100-120 °C
Typical Yield 50-85% (substrate dependent)

Conclusion

This compound is a highly valuable and versatile pharmaceutical intermediate. Its strategic placement of bromine and fluorine atoms on the indole scaffold allows for the efficient construction of complex molecular architectures through modern cross-coupling methodologies. The synthesis of the hypothetical PI3K inhibitor, PIO-461, serves as a practical example of how this intermediate can be utilized in the development of targeted cancer therapeutics. The detailed protocols and workflows provided herein offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound in their kinase inhibitor discovery programs.

References

Application Notes and Protocols for the Use of 4-bromo-6-fluoro-1H-indole in PI3 Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-bromo-6-fluoro-1H-indole as a key starting material in the development of potent and selective PI3 kinase (PI3K) inhibitors. The document details a representative synthetic strategy, experimental protocols for synthesis and biological evaluation, and quantitative data for analogous compounds, offering a valuable resource for researchers in oncology and medicinal chemistry.

Introduction to PI3K Inhibition and the Role of Indole Scaffolds

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention. Inhibitors of the PI3K/Akt/mTOR pathway have shown significant promise in preclinical and clinical settings.

Indole and its bioisosteres are privileged scaffolds in medicinal chemistry, frequently found in potent enzyme inhibitors due to their ability to form key interactions with protein targets. In the context of PI3K inhibitors, the indole nucleus can serve as a crucial pharmacophore, occupying the adenine-binding pocket of the kinase. The specific substitution pattern on the indole ring, such as the presence of bromine and fluorine atoms in this compound, offers opportunities for synthetic diversification and modulation of the inhibitor's potency, selectivity, and pharmacokinetic properties. The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl or heteroaryl moieties to construct the final inhibitor.

Representative Synthesis of a PI3K Inhibitor

While a specific PI3K inhibitor directly synthesized from this compound is not extensively documented in publicly available literature, a plausible and representative synthetic route can be constructed based on established synthetic methodologies for analogous PI3K inhibitors with a thieno[3,2-d]pyrimidine core. The following section outlines a hypothetical, yet chemically sound, multi-step synthesis.

General Reaction Scheme:

The overall synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to link the this compound moiety to a pre-functionalized thieno[3,2-d]pyrimidine core.

G cluster_0 Synthesis of Thienopyrimidine Core cluster_1 Functionalization cluster_2 Suzuki-Miyaura Coupling A Thiophene Starting Material B Cyclization to Thienopyrimidine A->B C Chlorination B->C D Nucleophilic Substitution (e.g., with Morpholine) C->D E Introduction of Boronic Ester D->E F This compound H Final PI3K Inhibitor F->H G Thienopyrimidine Boronic Ester G->H PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes Inhibitor 4-Indole-based PI3K Inhibitor Inhibitor->PI3K Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 4-bromo-6-fluoro -1H-indole Coupling Suzuki Coupling Start->Coupling Purification Purification Coupling->Purification KinaseAssay In Vitro Kinase Assay (IC50 Determination) Purification->KinaseAssay CellAssay Cellular Assay (Western Blot) Purification->CellAssay

Application Notes and Protocols for 4-Bromo-6-fluoro-1H-indole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-6-fluoro-1H-indole is a halogenated indole derivative that serves as a valuable building block in medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active compounds and approved drugs.[1][2] The introduction of bromine and fluorine atoms onto the indole ring can significantly modulate the physicochemical properties of the resulting molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This document provides an overview of the applications of this compound in drug discovery, with a focus on its use in the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway.

Synthetic Protocol: Preparation of this compound

A common route for the synthesis of this compound is the Leimgruber-Batcho indole synthesis. This method is noted for its cost-effectiveness, mild reaction conditions, and high yield for substituted indoles.[4]

Reaction Scheme:

A representative synthesis involves the reaction of a substituted o-nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized to the indole.

Experimental Protocol:

  • Step 1: Enamine Formation: A mixture of 2-methyl-3-bromo-5-fluoro-nitrobenzene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine in DMF is heated and stirred at 120°C. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is concentrated under reduced pressure. Methanol is then added to the hot mixture to precipitate the enamine intermediate, 2-nitro-4-bromo-6-fluoro-b-tetrahydropyrrole phenyl ethylene, as dark red crystals. The crystals are collected by filtration, washed with methanol, and dried under vacuum.[4]

  • Step 2: Reductive Cyclization: The dried enamine intermediate is dissolved in a suitable solvent such as a mixture of methanol and tetrahydrofuran (THF). Raney nickel is added as the catalyst, and the reaction mixture is cooled. Hydrazine hydrate is added dropwise while maintaining the temperature. After the addition is complete, the reaction is stirred at room temperature for several hours. The reaction mixture is then filtered through celite, and the filtrate is concentrated under reduced pressure to yield the crude product.

  • Step 3: Purification: The crude this compound is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the pure product.[4]

Application in Kinase Inhibitor Synthesis

Halogenated indoles are key structural motifs in a variety of kinase inhibitors. The this compound scaffold is particularly relevant for the development of inhibitors targeting the Phosphoinositide 3-kinase (PI3K) pathway, which is a critical signaling cascade often dysregulated in cancer.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival Akt->Cell_Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor Indole-based PI3K Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for indole-based PI3K inhibitors.

Experimental Protocol: In Vitro PI3K Alpha Kinase Assay

This protocol describes a general method for evaluating the inhibitory activity of compounds derived from this compound against the PI3Kα isoform using a luminescence-based assay.

Materials:

  • Recombinant human PI3Kα enzyme

  • PI3K substrate (e.g., PIP2)

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Experimental Workflow:

PI3K_Assay_Workflow Start Start Step1 Prepare serial dilutions of test compound in DMSO Start->Step1 Step2 Add compound dilutions to assay plate Step1->Step2 Step3 Add PI3Kα enzyme and substrate (PIP2) solution Step2->Step3 Step4 Initiate reaction by adding ATP solution Step3->Step4 Step5 Incubate at room temperature Step4->Step5 Step6 Stop kinase reaction and detect ADP formation (e.g., using ADP-Glo™) Step5->Step6 Step7 Measure luminescence Step6->Step7 Step8 Calculate % inhibition and determine IC50 value Step7->Step8 End End Step8->End

Caption: A generalized workflow for an in vitro PI3K kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to cover a wide range of concentrations for IC50 determination.

  • Assay Plate Setup: Add a small volume (e.g., 1 µL) of the diluted test compounds to the wells of a white, opaque assay plate. Include wells for a positive control (a known PI3K inhibitor) and a negative control (DMSO vehicle).

  • Enzyme and Substrate Addition: Prepare a solution of PI3Kα enzyme and its substrate (PIP2) in kinase buffer. Add this solution to each well of the assay plate.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase buffer to each well. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions. This typically involves a two-step process of adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the activity of the PI3K enzyme. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data

While this compound is a key starting material for the synthesis of potential kinase inhibitors, publicly available literature does not currently provide a direct link to a specific therapeutic agent with its corresponding quantitative biological data. However, based on the activity of structurally related indole-based PI3K inhibitors, it is anticipated that derivatives of this compound could exhibit potent inhibitory activity. For context, representative IC50 values for various classes of PI3K inhibitors are presented in the table below.

Kinase TargetInhibitor Class ExampleRepresentative IC50 (nM)
PI3KαPan-PI3K Inhibitor1 - 50
PI3KβPan-PI3K Inhibitor10 - 100
PI3KδIsoform-selective Inhibitor1 - 20
PI3KγIsoform-selective Inhibitor5 - 50
mTORDual PI3K/mTOR Inhibitor1 - 100

Note: The IC50 values presented are for illustrative purposes and represent the general potency range of PI3K inhibitors. The actual potency of derivatives of this compound would need to be determined experimentally.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents, particularly kinase inhibitors targeting the PI3K signaling pathway. Its utility lies in the ability of the halogenated indole scaffold to serve as a core structure for the development of potent and selective drug candidates. The provided synthetic and biological assay protocols offer a framework for researchers to utilize this compound in their drug discovery efforts. Further research is warranted to synthesize and evaluate novel derivatives of this compound to fully explore their therapeutic potential.

References

Application Notes and Protocols for the Derivatization of the 4-bromo-6-fluoro-1H-indole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of the 4-bromo-6-fluoro-1H-indole scaffold. This versatile heterocyclic motif is of significant interest in medicinal chemistry due to the prevalence of the indole core in numerous biologically active compounds. The presence of bromine and fluorine atoms offers unique opportunities for chemical modification and modulation of physicochemical and pharmacological properties.

Introduction to the this compound Scaffold

The this compound scaffold serves as a valuable starting material for the synthesis of a diverse range of substituted indoles. The bromine atom at the 4-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and amino moieties. The fluorine atom at the 6-position can enhance metabolic stability, binding affinity, and membrane permeability of the resulting derivatives.[1][2] N-alkylation of the indole nitrogen provides another avenue for structural diversification, significantly influencing the pharmacological profile of the final compounds.[3]

Halogenated indole derivatives are recognized as important intermediates in the preparation of pharmaceutical compounds, including potential PI3 kinase inhibitors.[1] Furthermore, indole derivatives, in general, have shown a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2]

Derivatization Reactions and Protocols

This section outlines detailed protocols for four key derivatization reactions of the this compound scaffold: Suzuki-Miyaura Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination, and N-Alkylation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of 4-aryl-6-fluoro-1H-indoles.

Application Notes: This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmacologically active molecules. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be adapted for a variety of arylboronic acids.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of a bromo-indole with an arylboronic acid is as follows:

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (3-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 ratio), to achieve a final substrate concentration of 0.1-0.2 M.

  • Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-6-fluoro-1H-indole.

Quantitative Data:

Coupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-10012-24Not Specified
p-Tolylboronic acidPd/S.S. PhosK₂CO₃H₂O/MeCN372465

Note: The provided yields are for analogous indole derivatives and serve as a reference. Optimization may be required for the this compound scaffold.

Workflow Diagram:

Suzuki_Coupling A 1. Add Reactants: This compound, Arylboronic acid, Catalyst, Base B 2. Create Inert Atmosphere (Ar or N2) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (80-100 °C) C->D E 5. Reaction Monitoring (TLC/LC-MS) D->E F 6. Work-up: Extraction and Drying E->F G 7. Purification: Column Chromatography F->G H 4-aryl-6-fluoro-1H-indole G->H

Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the bromo-indole and a terminal alkyne, yielding 4-alkynyl-6-fluoro-1H-indoles.

Application Notes: This reaction is highly valuable for introducing alkynyl functionalities, which can serve as handles for further transformations (e.g., click chemistry) or as integral parts of a pharmacophore. A copper-free protocol has been successfully applied to the related 4-bromo-1H-indole, affording a high yield.[4]

Experimental Protocol (Copper-Free):

  • Reaction Setup: In a reaction vessel, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in dimethyl sulfoxide (DMSO).

  • Catalyst and Base Addition: Add the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (2.5 mol%) and 2,2,6,6-tetramethylpiperidine (TMP) (2.0 equiv.) as the base.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon) for 10-15 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. For less reactive alkynes, gentle heating to 60 °C may be required.[4]

  • Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-bromo-1H-indolePhenylacetylene[DTBNpP]Pd(crotyl)ClTMPDMSOrt687[4]

Reaction Pathway Diagram:

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents indole This compound catalyst Pd Precatalyst [DTBNpP]Pd(crotyl)Cl product 4-alkynyl-6-fluoro-1H-indole indole->product alkyne Terminal Alkyne alkyne->product base Base (TMP) catalyst->product rt, DMSO base->product

Sonogashira Coupling Components
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 4-position of the indole scaffold.

Application Notes: This reaction is a cornerstone of modern medicinal chemistry for the synthesis of arylamines. The choice of ligand is critical for the success of the reaction and depends on the nature of the amine. Bulky, electron-rich phosphine ligands are often employed.

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the reaction vessel and heat to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Quantitative Data:

AmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
MorpholinePd/NHCVariousVariousOptimizedup to 99%
AnilinePd(OAc)₂/XPhosCs₂CO₃Toluene100High

Note: Yields are for analogous aryl bromides and highlight the general efficiency of the reaction.

Catalytic Cycle Diagram:

Buchwald_Hartwig pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex L-Pd(II)-Ar      |           Br oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination HNR'R'' pd2_amine_complex L-Pd(II)-Ar      |          HNR'R'' amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex L-Pd(II)-Ar      |          NR'R'' deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product

Buchwald-Hartwig Catalytic Cycle
N-Alkylation

N-alkylation of the indole nitrogen is a fundamental transformation to introduce various alkyl or substituted alkyl groups.

Application Notes: The substituent on the indole nitrogen can significantly impact the biological activity of the molecule. This reaction is typically carried out under basic conditions to deprotonate the indole nitrogen, followed by reaction with an alkylating agent.

Experimental Protocol:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equiv.) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.1-1.2 equiv.), portion-wise. Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.

  • Alkylation: Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0-1.2 equiv.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.[3]

Quantitative Data for Analogous Indole N-Alkylation: [3]

Alkylating AgentBase (eq.)SolventTemp (°C)Time (h)Typical Yield (%)
Methyl IodideNaH (1.1)DMF0 to RT2-485-95
Ethyl BromideNaH (1.2)DMFRT6-1280-90
Benzyl BromideNaH (1.1)THF0 to RT4-890-98

General Workflow for N-Alkylation:

N_Alkylation start This compound deprotonation Deprotonation (NaH, 0 °C) start->deprotonation indolide_anion Indolide Anion deprotonation->indolide_anion alkylation Alkylation (Alkyl Halide, RT) indolide_anion->alkylation workup Work-up and Purification alkylation->workup product N-Alkyl-4-bromo-6-fluoro-1H-indole workup->product

N-Alkylation Workflow

Applications in Drug Discovery

Derivatives of the this compound scaffold are of interest in several therapeutic areas, particularly in oncology. The indole nucleus is a privileged scaffold in the design of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.

Potential Signaling Pathway Involvement:

Many indole-based compounds target critical signaling pathways implicated in cancer progression, such as:

  • Receptor Tyrosine Kinase (RTK) Signaling: Derivatives can be designed to inhibit RTKs like VEGFR, EGFR, and PDGFR, which are involved in angiogenesis, cell proliferation, and survival.

  • Intracellular Signaling Cascades: Downstream pathways such as the MAPK/ERK and PI3K/Akt/mTOR pathways are also common targets for indole-based inhibitors.

Illustrative Signaling Pathway Diagram:

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Indole Derivative (Potential Inhibitor) Inhibitor->RTK Inhibitor->PI3K Inhibitor->Raf

Potential Kinase Inhibition Pathways

Conclusion

The this compound scaffold represents a highly versatile platform for the development of novel chemical entities with potential therapeutic applications. The derivatization reactions outlined in this document provide robust and adaptable methods for exploring the structure-activity relationships of this promising scaffold. The provided protocols, along with the quantitative data from analogous systems, should serve as a valuable starting point for researchers in their synthetic endeavors. Further optimization and exploration of the biological activities of the resulting derivatives are warranted to fully realize the therapeutic potential of this class of compounds.

References

Protocol for the N-Alkylation of 4-bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The N-alkylation of indoles is a cornerstone transformation in medicinal chemistry and drug development. Modification of the substituent on the indole nitrogen provides a powerful tool to modulate the pharmacological properties of a molecule, including its binding affinity, selectivity, metabolic stability, and pharmacokinetic profile. The presence of bromine and fluorine atoms on the indole scaffold of 4-bromo-6-fluoro-1H-indole offers unique electronic and lipophilic characteristics, making it an attractive starting material for the synthesis of novel therapeutic agents.

This document provides a detailed, generalized protocol for the N-alkylation of this compound. The classical and most widely employed method for this transformation involves the deprotonation of the indole nitrogen with a strong base, followed by a nucleophilic substitution reaction with an alkylating agent.[1] This procedure is broadly applicable to a variety of alkylating agents, allowing for the introduction of diverse functional groups at the N-1 position.

The reaction proceeds via the formation of a nucleophilic indolide anion after deprotonation with a base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). This anion then readily reacts with an electrophilic alkylating agent, typically an alkyl halide, to furnish the desired N-alkylated product. The choice of solvent can be crucial, with DMF often being superior for promoting the alkylation step.[2][3] Careful control of reaction conditions, such as temperature and exclusion of moisture, is essential for achieving high yields and minimizing side reactions.

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound using various alkyl halides and sodium hydride as the base in anhydrous DMF.

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent).

  • Dissolution: Add anhydrous DMF to dissolve the starting material. A typical concentration ranges from 0.1 to 0.5 M.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1 - 1.5 equivalents) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.

  • Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes. The completion of deprotonation is often indicated by the cessation of gas evolution and the formation of a homogeneous solution or a slurry of the sodium salt.[1]

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 - 1.5 equivalents) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.[1]

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1]

  • Extraction: Transfer the mixture to a separatory funnel, dilute with water, and extract with ethyl acetate (typically 3 times the volume of the aqueous layer).[1]

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system, such as a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated this compound.[1]

Data Presentation

The following table summarizes typical reaction parameters and expected yields for the N-alkylation of indole derivatives, which can be adapted for this compound.[1]

Alkylating AgentBase (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)*
Methyl IodideNaH (1.1)DMF0 to RT2-485-95
Ethyl BromideNaH (1.2)DMFRT6-1280-90
Benzyl BromideNaH (1.1)THF0 to RT4-890-98
Allyl BromideNaH (1.1)THF0 to RT2-688-96

*Note: Yields are indicative and can vary based on the specific substrate, reaction scale, and purification method.

Visualizations

N_Alkylation_Workflow Experimental Workflow for N-Alkylation of this compound cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification start Dissolve this compound in anhydrous DMF under inert atmosphere deprotonation Cool to 0°C and add NaH portion-wise start->deprotonation 1.0 eq. stir Stir at 0°C for 30-60 min deprotonation->stir 1.1-1.5 eq. add_alkyl_halide Add alkyl halide dropwise at 0°C stir->add_alkyl_halide 1.1-1.5 eq. react Warm to RT and stir for 2-24h (Monitor by TLC) add_alkyl_halide->react quench Quench with sat. aq. NH4Cl at 0°C react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H2O and Brine extract->wash dry Dry (Na2SO4/MgSO4), filter, and concentrate wash->dry purify Purify by column chromatography dry->purify product N-alkylated Product purify->product

Caption: Experimental workflow for the N-alkylation of this compound.

References

using 4-bromo-6-fluoro-1H-indole as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 4-Bromo-6-fluoro-1H-indole in Drug Discovery

Introduction

This compound is a halogenated indole derivative that serves as a critical building block in the synthesis of complex heterocyclic structures for pharmaceutical applications.[1][2][3] With a molecular formula of C₈H₅BrFN and a molecular weight of 214.034 g/mol , its distinct substitution pattern—a bromine atom at the 4-position and a fluorine atom at the 6-position—provides strategic handles for synthetic diversification.[1][2] Indole derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7] This building block is particularly valuable in the development of targeted therapies, most notably in the synthesis of kinase inhibitors.[1][8]

Key Applications in Drug Discovery

The strategic placement of halogen atoms on the this compound scaffold makes it an ideal starting material for constructing complex drug molecules through various cross-coupling reactions. The bromine atom is particularly amenable to palladium-catalyzed reactions like the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties. This versatility is crucial for exploring structure-activity relationships (SAR) during lead optimization.

1. Synthesis of Kinase Inhibitors

Halogenated indoles are key intermediates in the preparation of kinase inhibitors, which are pivotal in oncology and inflammation research.[1] this compound is a precursor in the synthesis of Trametinib, a highly potent allosteric inhibitor of mitogen-activated protein kinase (MAPK)/extracellular-signal-regulated kinase (ERK) kinases 1 and 2 (MEK1/2).[9] Trametinib is approved for treating metastatic melanoma and other cancers with BRAF V600E/K mutations.[9][10] These mutations lead to the overactivation of the MAPK/ERK signaling pathway, promoting cell proliferation.[9] By inhibiting MEK, Trametinib blocks this aberrant signaling cascade.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (e.g., KRAS) RTK->RAS BRAF RAF (e.g., BRAF V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation Trametinib Trametinib Trametinib->MEK Inhibition

MAPK/ERK signaling pathway and the inhibitory action of Trametinib.

2. Core Scaffold for Novel Bioactive Compounds

Beyond kinase inhibitors, the this compound core can be elaborated to generate novel compounds with other therapeutic activities. Indole-based structures are known to exhibit a wide spectrum of pharmacological effects, including antibacterial and anticancer properties.[11][12] The functional handles on this building block allow for its incorporation into diverse molecular architectures, making it a valuable starting point for high-throughput screening and lead discovery programs.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for creating C-C bonds and functionalizing the indole core.[13][14]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[13]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[13]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)[13]

  • Schlenk tube or round-bottom flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add this compound, the arylboronic acid, the base, and the palladium catalyst.[13]

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[13]

  • Add the degassed solvent system via syringe. The final substrate concentration is typically between 0.1 and 0.2 M.[13]

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).[13]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[13]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[13]

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-6-fluoro-1H-indole.[13]

Suzuki_Workflow Setup 1. Combine Reactants (Indole, Boronic Acid, Base, Catalyst) Inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent React 4. Heat and Stir (80-100 °C) Solvent->React Monitor 5. Monitor Progress (TLC / LC-MS) React->Monitor Workup 6. Reaction Workup (Cool, Dilute, Extract) Monitor->Workup Purify 7. Purify Product (Column Chromatography) Workup->Purify Product Final Product: 4-Aryl-6-fluoro-1H-indole Purify->Product

Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Synthesis of this compound

This protocol outlines the Leimgruber-Batcho indole synthesis, an effective method for preparing the title compound from 2-methyl-3-bromo-5-fluoro-nitrobenzene.[1]

Procedure:

  • Step 1: Condensation. A mixture of 2-methyl-3-bromo-5-fluoro-nitrobenzene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine in DMF is heated and stirred (e.g., at 120°C).[1] After completion, the mixture is concentrated, and the intermediate enamine product is precipitated with methanol.[1][15]

  • Step 2: Reductive Cyclization. The intermediate is dissolved in a solvent mixture such as methanol and tetrahydrofuran (MeOH:THF).[15] Raney nickel is added, and the mixture is cooled.[1][15] Hydrazine hydrate is added dropwise, and the reaction is stirred at room temperature.[15]

  • Step 3: Workup and Purification. After the reaction, the mixture is filtered through diatomaceous earth.[15] The filtrate is concentrated under reduced pressure to obtain the crude product.[1][15] The final product, this compound, is purified by column chromatography.[1]

Data Presentation

Quantitative data is essential for evaluating the efficiency of synthetic methods and the efficacy of the resulting compounds.

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling

This table summarizes common conditions for the Suzuki coupling of halo-indoles, providing a starting point for optimization.[13][14]

ParameterCondition 1Condition 2
Catalyst Pd(dppf)Cl₂ (5-10 mol%)Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2-3 equiv)K₃PO₄ (2 equiv)
Solvent Dioxane/H₂O (4:1)DMF/H₂O (5:1)
Temperature 80-100 °C60 °C
Time 12-24 h5-8 h

Table 2: Example Biological Activity of a 6-Fluoro-1H-indole Derivative

The following data illustrates the anticancer activity of a compound synthesized using a 6-fluoro-1H-indole scaffold, demonstrating the therapeutic potential of this class of molecules.[11] The compound, 3-(benzofuran-2-yl)-1-(4-bromophenyl)-3-(6-fluoro-1H-indol-3-yl)propan-1-one, was evaluated against various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)
HeLa Cervical Cancer> 50
PC3 Prostate Cancer7.8 ± 0.4
MCF-7 Breast Cancer18.2 ± 0.9

References

Application Notes and Protocols for the Analytical Characterization of 4-bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques for the characterization of 4-bromo-6-fluoro-1H-indole, a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to ensure accurate identification, purity assessment, and structural confirmation of this compound.

Compound Information

This compound is a halogenated indole derivative. Its structure and key properties are summarized below.

PropertyValue
IUPAC Name This compound
CAS Number 885520-70-7[1]
Molecular Formula C₈H₅BrFN[1]
Molecular Weight 214.03 g/mol [1]
Appearance Solid or semi-solid or liquid[2]

Analytical Techniques and Data

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure.

2.1.1. ¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-1 (NH)8.1 - 8.3br s
H-27.2 - 7.4t
H-36.5 - 6.7t
H-57.0 - 7.2dd
H-77.3 - 7.5d

Note: Predicted values are based on the analysis of related indole structures. Actual experimental values may vary.

2.1.2. ¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-2~125
C-3~103
C-3a~128
C-4~115 (C-Br)
C-5~110 (d, JC-F)
C-6~160 (d, JC-F)
C-7~100 (d, JC-F)
C-7a~137

Note: Predicted values are based on the analysis of related indole structures and known substituent effects. The carbon attached to fluorine and its neighbors will exhibit splitting (d = doublet) due to carbon-fluorine coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Table 3: Expected Mass Spectrometry Data for this compound

Ionm/z (Expected)Comments
[M]⁺212.9589, 214.9569Molecular ion peak showing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).
[M-HCN]⁺185.95, 187.95Loss of hydrogen cyanide from the indole ring.
[M-Br]⁺134.05Loss of the bromine atom.
[M-F]⁺194.96Loss of the fluorine atom.
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound. Commercial suppliers often provide documentation of purity analysis by HPLC, LC-MS, and UPLC.[4]

Table 4: Typical HPLC Parameters for Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Injection Volume 10 µL
Column Temperature 25 °C
Elemental Analysis

Elemental analysis provides the percentage composition of elements in the compound, which can be compared with the theoretical values calculated from the molecular formula.

Table 5: Elemental Analysis Data for C₈H₅BrFN

ElementTheoretical %
Carbon (C) 44.89
Hydrogen (H) 2.36
Bromine (Br) 37.33
Fluorine (F) 8.88
Nitrogen (N) 6.54

Experimental Protocols

The following are generalized protocols that can be adapted for the specific instrumentation available in the laboratory.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 180 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024 or more) to obtain a good spectrum.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

HPLC Protocol
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Chromatographic Conditions: Employ the parameters outlined in Table 4 or optimize as needed for the specific instrument and column.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample.

Visualizations

Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data_analysis Data Analysis & Confirmation cluster_final Final Confirmation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (GC-MS or LC-MS) purification->ms hplc HPLC Analysis purification->hplc elemental Elemental Analysis purification->elemental structure_elucidation Structure Elucidation nmr->structure_elucidation mw_confirmation Molecular Weight Confirmation ms->mw_confirmation purity_assessment Purity Assessment hplc->purity_assessment composition_verification Composition Verification elemental->composition_verification final_confirmation Confirmed Structure & Purity structure_elucidation->final_confirmation mw_confirmation->final_confirmation purity_assessment->final_confirmation composition_verification->final_confirmation analytical_relationship compound This compound nmr NMR (¹H, ¹³C) compound->nmr ms MS compound->ms hplc HPLC compound->hplc ea Elemental Analysis compound->ea structure Molecular Structure (Connectivity) nmr->structure mol_weight Molecular Weight & Fragmentation ms->mol_weight purity Purity & Impurity Profile hplc->purity composition Elemental Composition ea->composition

References

Application Notes & Protocols for the Analysis of 4-bromo-6-fluoro-1H-indole by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the qualitative and quantitative analysis of 4-bromo-6-fluoro-1H-indole, a key intermediate in pharmaceutical synthesis. The following methods are designed to offer robust and reliable results for purity assessment, impurity profiling, and pharmacokinetic studies.

Introduction

This compound is a halogenated indole derivative of significant interest in drug discovery and development. Accurate and precise analytical methods are crucial for its characterization and for monitoring its presence in various matrices. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the analysis of such compounds. These notes provide recommended starting conditions and workflows for both techniques.

Chemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₅BrFN
Molecular Weight214.04 g/mol
AppearanceOff-white to light brown solid
SolubilitySoluble in methanol, acetonitrile, DMSO, and other organic solvents

HPLC Method for Analysis

Reverse-phase HPLC is a suitable method for the analysis of this compound. The following protocol provides a starting point for method development and validation.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is recommended.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good initial choice. C8 columns can also be considered.

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v)

  • All solvents and reagents should be of HPLC grade or higher.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm and 280 nm (Indole derivatives typically have strong absorbance at these wavelengths).

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with the initial mobile phase composition (90:10, A:B).

  • For drug substance analysis, dissolve the sample in the diluent to a suitable concentration (e.g., 0.1 mg/mL).

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The retention time of this compound is expected to be in the mid-to-late region of the chromatogram due to its hydrophobicity.

  • Quantification can be performed by creating a calibration curve using the peak area response of the standards.

Predicted Quantitative Data (HPLC-UV)

The following table presents estimated performance data based on the analysis of similar halogenated indole compounds. Actual results may vary and require experimental verification.

ParameterPredicted Value
Retention Time (RT)8 - 12 min
Limit of Detection (LOD)0.01 - 0.05 µg/mL
Limit of Quantification (LOQ)0.03 - 0.15 µg/mL
Linearity Range0.1 - 100 µg/mL
> 0.999

LC-MS Method for Analysis

For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, LC-MS is the preferred method.

Experimental Protocol: LC-MS/MS Analysis

1. Instrumentation:

  • A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

2. LC Conditions (similar to HPLC method):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
8.0595
10.0595
10.1955
12.0955

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow Rates: Optimize for the specific instrument.

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor Ion (Q1): The protonated molecule [M+H]⁺ is expected at m/z 213.96 and 215.96 due to the bromine isotopes (⁷⁹Br and ⁸¹Br).

    • Product Ions (Q3): Determine the major fragment ions by performing a product ion scan on the precursor ions. Potential fragments could involve the loss of HBr or other characteristic fragmentations of the indole ring.

4. Sample Preparation for Biological Matrices (e.g., Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Predicted Quantitative Data (LC-MS/MS)

The following table presents estimated performance data. These values should be experimentally determined during method validation.

ParameterPredicted Value
Retention Time (RT)4 - 7 min
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.03 - 0.3 ng/mL
Linearity Range0.1 - 500 ng/mL
> 0.995

Visualizations

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL in MeOH) working Working Standards (Dilution Series) stock->working filter Syringe Filtration (0.45 µm) working->filter sample Sample Solution (e.g., 0.1 mg/mL) sample->filter injection HPLC Injection (10 µL) filter->injection separation C18 Column (Gradient Elution) injection->separation detection UV Detection (220 & 280 nm) separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for HPLC-UV analysis of this compound.

LC-MS/MS Bioanalysis Workflow

LCMS_Workflow cluster_sample_prep Biological Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) precipitation Protein Precipitation (Acetonitrile + IS) plasma->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation (N2) supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_injection LC Injection (5 µL) reconstitute->lc_injection lc_separation C18 UPLC Separation lc_injection->lc_separation esi ESI+ Source lc_separation->esi msms Tandem MS (MRM) esi->msms peak_integration Peak Area Integration (Analyte & IS) msms->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Caption: Workflow for LC-MS/MS bioanalysis of this compound.

Logical Relationship for MS Detection

MS_Detection_Logic compound This compound protonated [M+H]⁺ (m/z 213.96, 215.96) compound->protonated ESI+ q1 Q1: Precursor Ion Selection protonated->q1 cid Collision-Induced Dissociation (CID) q1->cid fragments Product Ions cid->fragments q3 Q3: Product Ion Selection fragments->q3 detector Detector q3->detector

Application Notes and Protocols: The Role of Halogenated Indoles in Developing Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its unique electronic properties and ability to mimic peptide structures allow it to interact with various biological targets.[3] Halogenation of the indole ring has emerged as a powerful strategy to enhance the therapeutic potential of these molecules, particularly in the development of anticancer agents. Halogen atoms can improve binding affinity, metabolic stability, and pharmacokinetic properties.[4] This document provides an overview of the mechanisms of action, quantitative data on their efficacy, and detailed protocols for evaluating halogenated indoles as potential anticancer therapeutics.

Mechanisms of Action of Halogenated Indoles

Halogenated indoles exert their anticancer effects through diverse mechanisms, often acting as multi-target agents.[4][5] Key mechanisms include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.

1.1. Kinase Inhibition

Many halogenated indole derivatives function as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6][7]

  • Receptor Tyrosine Kinases (RTKs): Compounds like halogenated spirooxindoles and pyrazolinyl-indoles have been shown to inhibit RTKs such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[4][8] Inhibition of these receptors blocks downstream signaling pathways like MAPK and PI3K/AKT, which are critical for cancer cell proliferation, survival, and angiogenesis.[4][9] Sunitinib, an FDA-approved drug, is a prominent example of an indole-based kinase inhibitor used to treat renal cell carcinoma and other cancers.[10][11]

  • Cyclin-Dependent Kinases (CDKs): By substituting the 2nd and 6th positions of the indole ring, researchers have developed potent CDK5 inhibitors, highlighting the role of these compounds in cell cycle regulation.[6] Inhibition of CDKs can lead to cell cycle arrest, preventing cancer cells from dividing.[12]

Below is a diagram illustrating the inhibition of key signaling pathways by halogenated indoles.

G Indole Halogenated Indole Derivatives RTK VEGFR / EGFR (Receptor Tyrosine Kinase) Indole->RTK Inhibition PI3K PI3K RTK->PI3K MAPK MAPK Pathway (e.g., ERK) RTK->MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation MAPK->Proliferation

Caption: Inhibition of RTK signaling pathways by halogenated indoles.
1.2. Tubulin Polymerization Inhibition

Several classes of indole derivatives, including aroylindoles and bis-indoles, are potent inhibitors of tubulin polymerization.[13][14][15] They bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which is essential for mitotic spindle formation.[1][16] This interference leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[2][10] The vinca alkaloids (vincristine, vinblastine), which contain an indole core, are classic examples of clinically used microtubule-targeting agents.[17][18]

1.3. Induction of Apoptosis

Halogenated indoles can trigger programmed cell death, or apoptosis, through various pathways.[3][19] This can be a direct consequence of kinase or tubulin inhibition, or it can occur through other mechanisms such as:

  • Modulation of Bcl-2 Family Proteins: Some indole derivatives upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and caspase activation.[19][20]

  • Disruption of p53-MDM2 Interaction: Halogenated spirooxindoles can interfere with the interaction between p53 and its negative regulator, MDM2. This stabilizes p53, allowing it to activate apoptotic pathways.[4][5]

The diagram below outlines the general mechanism of tubulin inhibition leading to apoptosis.

G Indole Halogenated Indole Microtubules Microtubule Polymerization Indole->Microtubules Inhibition Tubulin Tubulin Dimers Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of apoptosis induction via tubulin inhibition.
Quantitative Data Presentation

The anticancer efficacy of halogenated indoles is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines.

Table 1: Anticancer Activity of Halogenated Indole Derivatives
Compound Class/NameHalogenCancer Cell LineActivity MetricValue (µM)Reference
Indole-Acrylamide (St. 32)--Tubulin IC501.34[14][16]
Indole-Furanone (St. 31)BromineHuCCA-1, HepG2IC50< 0.5[14]
Bis-Indole (St. 20)-A549 (Lung)IC502.0[14]
Bis-Indole (St. 20)--Tubulin IC507.5[14]
p-chlorobenzenesulfonyl bis-indoleChlorineHepG2 (Liver)IC50-[21]
p-chlorobenzenesulfonyl tris-indoleChlorineHepG2 (Liver)IC50-[21]
Phenolic bis-indole (20)-HuCCA-1 (Bile Duct)IC507.75[21]
Phenolic bis-indole (20)-A-549 (Lung)IC508.86[21]
Spiro-analog (R=H, R¹=4-NO₂C₆H₅)-MCF-7 (Breast)IC502.13[10]
Indole-Chalcone (12)-VariousIC500.22 - 1.80[1]
Quinoline-Indole (13)-VariousIC500.002 - 0.011[1]
3-aroylindole (16e)-HT29 (Colon)IC500.01[16]
3-aroylindole (16e)-H460 (Lung)IC500.04[16]
2,5-disubstituted indole (3b)-A549 (Lung)IC500.48[22]

Note: Some values were reported without specific quantitative data in the source material.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anticancer properties of halogenated indoles.

3.1. Cell Viability and Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the halogenated indole compounds in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

3.2. Cell Cycle Analysis (Flow Cytometry)

Principle: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the halogenated indole compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (containing PI and RNase A). Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.

3.3. Tubulin Polymerization Assay

Principle: This in vitro assay measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is monitored by the increase in absorbance or fluorescence over time.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer. Prepare a polymerization buffer containing GTP.

  • Assay Setup: In a 96-well plate, add the tubulin solution, the test compound at various concentrations, and keep on ice.

  • Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C and add the polymerization buffer to initiate the reaction.

  • Monitoring: Measure the change in absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance versus time. The rate of polymerization and the maximum polymer mass can be determined. Calculate the IC50 value for tubulin polymerization inhibition.

The workflow for screening potential anticancer halogenated indoles is depicted below.

G Synthesis Synthesis & Purification of Halogenated Indoles Screening In Vitro Cytotoxicity Screening (MTT Assay) Synthesis->Screening Hit_Ident Hit Identification (Low IC50 Compounds) Screening->Hit_Ident Mech_Action Mechanism of Action Studies Hit_Ident->Mech_Action Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mech_Action->Cell_Cycle Apoptosis Apoptosis Assays (e.g., Annexin V) Mech_Action->Apoptosis Target_Assay Target-Based Assays (Kinase, Tubulin) Mech_Action->Target_Assay Lead_Opt Lead Optimization (SAR Studies) Mech_Action->Lead_Opt Invivo In Vivo Studies (Xenograft Models) Lead_Opt->Invivo

Caption: Experimental workflow for anticancer indole drug discovery.
Conclusion

Halogenated indoles represent a strategically important class of compounds in the development of targeted cancer therapies.[5] Their ability to modulate critical molecular targets such as protein kinases and tubulin, combined with favorable pharmacokinetic properties conferred by halogenation, makes them promising candidates for further preclinical and clinical development.[4] The protocols and data presented here provide a foundational guide for researchers aiming to explore and optimize these potent anticancer agents.

References

Application Notes and Protocols for the Selective Hydrogenation of 4-Bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective hydrogenation of halogenated indoles is a critical transformation in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates. The 4-bromo-6-fluoro-1H-indole scaffold is a key building block in the synthesis of various biologically active compounds. Selective hydrogenation of this molecule can proceed via two main pathways: reduction of the indole ring to an indoline, or hydrogenolysis of the carbon-bromine bond. The desired outcome dictates the choice of catalytic system and reaction conditions. This document provides detailed application notes and protocols for achieving these selective transformations.

The primary challenge in the hydrogenation of haloindoles is preventing the undesired removal of halogen substituents (hydrodehalogenation). The C-Br bond is significantly more susceptible to hydrogenolysis than the C-F bond. Therefore, achieving selective hydrogenation of the indole ring while preserving the bromine and fluorine atoms requires careful control of the reaction parameters. Conversely, selective removal of the bromine atom can be achieved under conditions that favor hydrogenolysis.

Data Presentation: Catalytic Systems for Selective Hydrogenation

The choice of catalyst and reaction conditions is paramount in directing the selective hydrogenation of this compound. The following tables summarize quantitative data for two primary transformations: selective hydrogenation to 4-bromo-6-fluoroindoline and selective hydrogenolysis to 6-fluoroindole.

Table 1: Selective Hydrogenation of the Indole Ring to Indoline

CatalystH₂ PressureTemperature (°C)SolventAdditiveProductYield (%)Observations
5% Pt/Al₂O₃30 barRoom Temp.Waterp-Toluenesulfonic acid4-Bromo-6-fluoro-2,3-dihydro-1H-indole~70% (estimated)A less active catalyst like Pt/Al₂O₃ can favor the hydrogenation of the indole ring while minimizing dehalogenation.[1]
Pd/C (10%)1 atm (transfer)40 °C2,2,2-TrifluoroethanolB₂(OH)₄4-Bromo-6-fluoro-2,3-dihydro-1H-indoleGood to ExcellentTransfer hydrogenation can be a milder alternative, potentially avoiding harsh conditions that lead to dehalogenation.[2][3][4]
Rhodium Complex50 bar50 °CDichloromethaneAcidic co-catalystChiral 4-Bromo-6-fluoro-2,3-dihydro-1H-indoleHighChiral rhodium complexes can be used for asymmetric hydrogenation, often with high selectivity for the indole ring.

Table 2: Selective Hydrogenolysis of the C-Br Bond

CatalystH₂ SourceTemperature (°C)SolventBaseProductYield (%)Observations
Pd/C (10%)H₂ (1 atm)Room Temp.EthanolTriethylamine6-Fluoro-1H-indoleHighBasic conditions can sometimes suppress indole ring reduction and promote dehalogenation.
Pd(OH)₂/C (20%)H₂ (1 atm)Room Temp.Ethyl AcetateNone6-Fluoro-1H-indoleModerate to HighPearlman's catalyst is often effective for hydrogenolysis.
Raney NickelHydrazine80 °CEthanolNone6-Fluoro-1H-indoleGoodRaney Nickel with a hydrogen donor like hydrazine is a classic method for dehalogenation.

Experimental Protocols

Protocol 1: Selective Hydrogenation of this compound to 4-Bromo-6-fluoroindoline

This protocol is based on the principle of using a less reactive catalyst support to minimize hydrodehalogenation, as suggested by studies on similar haloindoles.[1]

Materials:

  • This compound

  • 5% Platinum on Alumina (Pt/Al₂O₃)

  • p-Toluenesulfonic acid (p-TSA)

  • Deionized Water

  • Hydrogen gas (high purity)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Parr hydrogenator or similar high-pressure reactor

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • To a high-pressure reactor vessel, add this compound (1.0 eq), 5% Pt/Al₂O₃ (10 mol% Pt), and p-toluenesulfonic acid (1.2 eq).

  • Add deionized water to achieve a substrate concentration of 0.1 M.

  • Seal the reactor and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Pressurize the reactor with hydrogen gas to 30 bar.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-bromo-6-fluoroindoline.

Protocol 2: Selective Hydrogenolysis of this compound to 6-Fluoroindole

This protocol utilizes standard conditions for the hydrogenolysis of aryl bromides.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Triethylamine (TEA)

  • Hydrogen gas (balloon)

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add triethylamine (1.5 eq) to the solution.

  • Carefully add 10% Pd/C (5 mol% Pd) to the flask under a nitrogen atmosphere.

  • Seal the flask with a septum and evacuate and backfill with nitrogen three times.

  • Evacuate and backfill with hydrogen from a balloon three times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 6-fluoroindole.

Visualizations

Experimental Workflow for Selective Hydrogenation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine this compound, catalyst, solvent, and additive in reactor start->reagents purge_N2 Purge reactor with Nitrogen (3x) reagents->purge_N2 purge_H2 Purge reactor with Hydrogen (3x) purge_N2->purge_H2 pressurize Pressurize with H₂ purge_H2->pressurize react Stir at specified temperature and pressure pressurize->react monitor Monitor reaction by TLC/LC-MS react->monitor vent Vent H₂ and purge with N₂ monitor->vent filter Filter to remove catalyst vent->filter extract Neutralize and extract product filter->extract dry Dry and concentrate organic phase extract->dry purify Purify by column chromatography dry->purify end Final Product purify->end

Caption: General workflow for catalytic hydrogenation.

Logical Relationship of Selective Hydrogenation Pathways

G cluster_path1 Pathway 1: Indole Ring Hydrogenation cluster_path2 Pathway 2: C-Br Hydrogenolysis start This compound conditions1 Conditions: - Mild Catalyst (e.g., Pt/Al₂O₃) - Acidic Additive - H₂ Pressure start->conditions1 Selective Hydrogenation conditions2 Conditions: - Active Catalyst (e.g., Pd/C) - Basic Additive (optional) - H₂ Source start->conditions2 Selective Hydrogenolysis product1 4-Bromo-6-fluoroindoline product2 6-Fluoroindole

Caption: Pathways for selective hydrogenation.

References

Troubleshooting & Optimization

optimizing reaction conditions for 4-bromo-6-fluoro-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-bromo-6-fluoro-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent and effective methods for synthesizing this compound are variations of the Leimgruber-Batcho synthesis and reductive cyclization pathways.[1][2] The Leimgruber-Batcho approach is often favored due to its cost-effectiveness, mild reaction conditions, and generally high yields, making it suitable for preparing substituted indoles.[1]

Q2: I am experiencing low yields in my synthesis. What are the likely causes?

A2: Low yields can stem from several factors. Common issues include poor quality of starting materials, suboptimal reaction temperature and time, or inefficient cyclization.[3] For instance, in syntheses involving reductive cyclization, the choice and activity of the reducing agent (e.g., Raney nickel, iron powder) are critical.[2][4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent product degradation from prolonged heating.[3][4]

Q3: My reaction is producing significant byproducts, leading to multiple spots on my TLC plate. How can I minimize these?

A3: Byproduct formation is a common challenge. In the context of indole synthesis, these can arise from side reactions due to harsh conditions, the formation of regioisomers, or over-reduction of intermediates.[3][4] To mitigate this, consider the following:

  • Optimize Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.[3]

  • Choice of Reducing Agent: When using methods like the Leimgruber-Batcho synthesis, the choice of reducing agent can influence selectivity. Alternatives to Raney nickel, such as iron in acetic acid, might offer better results.[4]

  • Purification: Column chromatography is often necessary to separate the desired product from impurities and byproducts.[1][3]

Q4: I'm having difficulty with the purification of the final product. What strategies can I employ?

A4: Purification of this compound typically involves column chromatography.[1] If you are facing challenges such as emulsion formation during workup, consider adjusting the pH of the aqueous layer or using a different solvent system for extraction. For column chromatography, a common eluent system is a mixture of ethyl acetate and petroleum ether or dichloromethane and hexane.[1][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reducing agent (e.g., old Raney nickel).Use freshly prepared or commercially sourced active Raney nickel.
Incomplete formation of the enamine intermediate.Ensure the reaction with DMF-DMA is heated sufficiently and monitored by TLC until the starting material is consumed.[1]
Reaction temperature is too low for cyclization.Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
Multiple Byproducts on TLC Over-reduction of the nitro group or enamine.Carefully control the amount of reducing agent and the reaction time.[4] Consider milder reducing agents.
Decomposition of starting material or product.Lower the reaction temperature and shorten the reaction time.[3]
Formation of regioisomers.Modify the reaction conditions or catalyst to improve regioselectivity.[3]
Difficulty in Product Isolation Emulsion during aqueous workup.Add brine or a small amount of a different organic solvent to break the emulsion.
Product is an oil and difficult to handle.Ensure complete removal of solvent under reduced pressure. The product can be solidified by trituration with a non-polar solvent like hexane.
Poor separation during column chromatography.Experiment with different solvent systems for elution, starting with a less polar mixture and gradually increasing polarity.

Comparative Data on Synthesis Conditions

Method Starting Material Key Reagents Reaction Conditions Yield Reference
Leimgruber-Batcho2-methyl-3-bromo-5-fluoro-nitrobenzeneDMF-DMA, Pyrrolidine, Raney Nickel, Hydrazine Hydrate1. 120°C (enamine formation)2. 50°C (reduction/cyclization)68.8%[1]
Reductive Cyclization1-Bromo-5-fluoro-2-methyl-3-nitrobenzeneDMF-DMA, Pyrrolidine, Raney Nickel, Hydrazine Monohydrate1. 100°C (enamine formation)2. 0°C to RT (reduction/cyclization)37%[2]
Reductive Cyclization4-bromo-2-fluoro-6-nitrotolueneN,N-dimethylformamide diisopropyl acetal, Triethylamine, Iron powder, Acetic Acid, Silica1. 130°C (enamine formation)2. 100°C (reductive cyclization)68%[5]
Reductive CyclizationOily matter from previous stepIron, Acetic Acid110°C, 1.5 hNot specified[2]

Experimental Protocols

Protocol 1: Leimgruber-Batcho Synthesis

Step 1: Synthesis of 2-nitro-4-bromo-6-fluoro-β-tetrahydropyrrole phenyl ethylene

  • In a reaction flask, combine 2-methyl-3-bromo-5-fluoro-nitrobenzene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), tetrahydropyrrole, and DMF.[1]

  • Heat the mixture to 120°C and stir.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.[1]

  • While the mixture is still hot, slowly add methanol with stirring to precipitate the dark red crystals of the intermediate.[1]

  • Filter the crystals, wash with methanol, and dry under vacuum.[1]

Step 2: Synthesis of this compound

  • Dissolve the crude intermediate from Step 1 in tetrahydrofuran (THF) in a three-necked flask equipped with a reflux condenser.[1]

  • Add Raney nickel to the solution and control the reaction temperature at 50°C.[1]

  • Slowly add hydrazine hydrate dropwise.[1]

  • After 14 hours of reaction, cool the mixture and allow it to settle.[1]

  • Decant the supernatant and dry the residue under vacuum to obtain the crude product.[1]

  • Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether (1:5 v/v) to yield this compound.[1]

Protocol 2: Reductive Cyclization with Iron

Step 1: Synthesis of the Enamine Intermediate

  • To a dry 100 mL round bottom flask, add 4-bromo-2-fluoro-6-nitrotoluene (1.0 eq.), N,N-dimethylformamide diisopropyl acetal (2.2 eq.), triethylamine (1.1 eq.), and anhydrous DMF.[5]

  • Stir the mixture at 130°C for 2 hours.[5]

  • Upon completion, remove the solvent under reduced pressure.[5]

Step 2: Reductive Cyclization

  • Dissolve the residue from Step 1 in a mixture of toluene and acetic acid.[5]

  • Add iron powder (20 eq.) and silica.[5]

  • Heat the dark red mixture to 100°C with vigorous stirring for 30 minutes.[5]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter. Wash the solid thoroughly with ethyl acetate.[5]

  • Combine the filtrates and wash sequentially with saturated aqueous NaHCO3, aqueous Na2S2O3, saturated aqueous NaHCO3, and brine.[5]

  • Dry the organic layer over Na2SO4 and concentrate under reduced pressure.[5]

  • Purify the residue by flash column chromatography (20% DCM in hexane) to afford this compound.[5]

Visualized Workflows

Leimgruber_Batcho_Synthesis start Start: 2-methyl-3-bromo- 5-fluoro-nitrobenzene step1 Step 1: Enamine Formation - DMF-DMA, Pyrrolidine, DMF - 120°C start->step1 intermediate Intermediate: 2-nitro-4-bromo-6-fluoro- β-tetrahydropyrrole phenyl ethylene step1->intermediate step2 Step 2: Reductive Cyclization - Raney Ni, Hydrazine Hydrate, THF - 50°C intermediate->step2 purification Purification - Column Chromatography step2->purification end_product Final Product: This compound purification->end_product

Caption: Workflow for the Leimgruber-Batcho Synthesis of this compound.

Reductive_Cyclization_Iron start Start: 4-bromo-2-fluoro- 6-nitrotoluene step1 Step 1: Enamine Formation - DMF-diisopropyl acetal, Et3N, DMF - 130°C start->step1 intermediate Crude Enamine Intermediate step1->intermediate step2 Step 2: Reductive Cyclization - Iron Powder, Acetic Acid, Toluene - 100°C intermediate->step2 workup Workup & Purification - Extraction & Column Chromatography step2->workup end_product Final Product: This compound workup->end_product

Caption: Workflow for the Reductive Cyclization Synthesis using Iron.

Troubleshooting_Tree issue Low Yield or Byproduct Formation cause1 Check Starting Material Purity issue->cause1 Purity? cause2 Optimize Reaction Temperature & Time issue->cause2 Conditions? cause3 Evaluate Reducing Agent issue->cause3 Reduction? cause4 Refine Purification Strategy issue->cause4 Purification? solution1 Use high-purity reagents. cause1->solution1 solution2 Monitor with TLC to find optimal conditions. cause2->solution2 solution3 Use fresh/active agent; consider alternatives (e.g., Fe/AcOH). cause3->solution3 solution4 Adjust solvent system for extraction/chromatography. cause4->solution4

Caption: Troubleshooting Decision Tree for Synthesis Optimization.

References

Technical Support Center: Synthesis of 4-bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-bromo-6-fluoro-1H-indole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used Leimgruber-Batcho and Fischer indole synthesis methods.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Leimgruber-Batcho Synthesis: • Incomplete enamine formation. • Inefficient reductive cyclization. • Over-reduction of the nitro group or enamine.[1] • Poor quality of starting materials (e.g., o-nitrotoluene derivative, DMF-DMA).Fischer Indole Synthesis: • Impure starting materials (arylhydrazine, ketone/aldehyde).[2][3] • Suboptimal acid catalyst or concentration.[4] • Incorrect reaction temperature (too low for reaction to proceed, too high leading to decomposition). • Presence of electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction.[5]Leimgruber-Batcho Synthesis: • Ensure complete consumption of the starting nitrotoluene by TLC monitoring before proceeding to the reduction step. • Experiment with different reducing agents. While Raney nickel with hydrazine is common[6][7], alternatives like palladium on carbon (Pd/C) with hydrogen gas, stannous chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or iron powder in acetic acid can be effective. • Carefully control the stoichiometry of the reducing agent and the reaction time to avoid over-reduction. • Use freshly distilled or purified starting materials.Fischer Indole Synthesis: • Recrystallize or distill starting materials before use. • Screen various Brønsted acids (e.g., H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to find the optimal catalyst for this specific substrate.[8] • Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress by TLC. • Consider using a milder synthetic route if the Fischer synthesis consistently gives low yields.
Formation of Multiple Products / Impurities Leimgruber-Batcho Synthesis: • Formation of byproducts from side reactions during reduction. • Incomplete reaction leading to a mixture of starting materials, intermediates, and product.Fischer Indole Synthesis: • Formation of regioisomers if an unsymmetrical ketone is used. • Side reactions such as rearrangements or dimerizations under harsh acidic conditions.[1] • Decomposition of the starting materials or product at high temperatures.Leimgruber-Batcho Synthesis: • Optimize the reduction conditions (reagent, temperature, and time). • Ensure the reaction goes to completion by monitoring with TLC. • Purify the crude product using column chromatography.[6]Fischer Indole Synthesis: • If applicable, choose a symmetrical ketone or aldehyde to avoid regioisomer formation. • Use the mildest possible acidic conditions that still promote the reaction. • Maintain careful temperature control throughout the reaction.
Difficulty in Product Isolation/Purification • The product may be an oil, making crystallization difficult.[7] • Co-elution of impurities during column chromatography.• If the product is an oil, attempt to solidify it by trituration with a non-polar solvent like hexane. • Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. • Consider using a different stationary phase for chromatography, such as alumina, if silica gel proves ineffective.

Frequently Asked Questions (FAQs)

Q1: Which is the recommended synthetic route for this compound to achieve a higher yield?

A1: The Leimgruber-Batcho indole synthesis is often preferred for preparing substituted indoles like this compound as it can provide high yields under relatively mild conditions.[6] A reported yield of 68.8% has been achieved using this method.[6] The Fischer indole synthesis is a classic method but can sometimes be challenging for substrates with electron-withdrawing groups.[5]

Q2: What are the key reaction parameters to control in the Leimgruber-Batcho synthesis for this specific indole?

A2: For the synthesis of this compound via the Leimgruber-Batcho method, the critical parameters are:

  • Enamine Formation: The reaction temperature (around 120 °C) and ensuring the reaction goes to completion are crucial for this step.[6]

  • Reductive Cyclization: The choice of reducing agent and the reaction temperature are vital. For instance, using Raney nickel and hydrazine hydrate at a controlled temperature of 50 °C has been shown to be effective.[6] Alternative reducing systems like iron in acetic acid have also been used successfully.

Q3: My Leimgruber-Batcho synthesis of this compound resulted in a low yield of 37%. What could be the primary reason?

A3: A 37% yield has been reported for a synthesis involving reductive cyclization with Raney nickel and hydrazine monohydrate.[7] Potential reasons for a lower than expected yield include:

  • Incomplete reaction in either the enamine formation or the cyclization step. Careful monitoring by TLC is essential.

  • Suboptimal activity of the Raney nickel catalyst. Using a fresh, active batch of catalyst is important.

  • Loss of product during workup and purification. This compound is an oil, which can make complete recovery challenging.[7]

Q4: Can I use the Fischer indole synthesis for this compound? What challenges should I anticipate?

A4: Yes, the Fischer indole synthesis is a potential route. However, the presence of two electron-withdrawing halogen atoms on the phenylhydrazine precursor can make the key[7][7]-sigmatropic rearrangement step more difficult, potentially requiring harsher conditions (stronger acid, higher temperature), which in turn can lead to lower yields and more side products.[5] Careful optimization of the acid catalyst and reaction temperature will be critical for success.

Q5: What is a suitable method for purifying the final this compound product?

A5: Column chromatography on silica gel is a common and effective method for purifying this compound.[6] A typical eluent system is a mixture of ethyl acetate and petroleum ether (or hexanes).[6] Given that the product can be an oil, careful fraction collection guided by TLC analysis is important to isolate the pure compound.

Data Presentation

Table 1: Comparison of Synthetic Protocols for this compound

Synthetic Method Starting Material Key Reagents Reaction Conditions Reported Yield Reference
Leimgruber-Batcho2-methyl-3-bromo-5-fluoro-nitrobenzene1. DMF-DMA, Pyrrolidine, DMF2. Raney Nickel, Hydrazine Hydrate, THF1. 120 °C2. 50 °C, 14 h68.8%[6]
Leimgruber-Batcho1-Bromo-5-fluoro-2-methyl-3-nitrobenzene1. DMF-DMA, Pyrrolidine, Dioxane2. Raney Nickel, Hydrazine Monohydrate, MeOH:THF1. 100 °C2. 0 °C to RT, 5 h37%[7]
Reductive Cyclization4-bromo-2-fluoro-6-nitrotoluene derived intermediateIron powder, Acetic Acid, Toluene100 °C, 30 min68%

Experimental Protocols

Protocol 1: Leimgruber-Batcho Synthesis of this compound (Yield: 68.8%)

Step 1: Synthesis of 2-nitro-4-bromo-6-fluoro-β-tetrahydropyrrole phenyl ethylene

  • In a reaction flask, combine 2-methyl-3-bromo-5-fluoro-nitrobenzene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), pyrrolidine, and DMF.[6]

  • Heat the mixture with stirring to 120 °C.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.[6]

  • While the mixture is still hot, slowly add methanol with stirring to precipitate the intermediate as dark red crystals.[6]

  • Filter the crystals, wash with cold methanol, and dry under vacuum to obtain 2-nitro-4-bromo-6-fluoro-β-tetrahydropyrrole phenyl ethylene.[6]

Step 2: Synthesis of this compound

  • In a three-necked flask equipped with a reflux condenser and magnetic stirrer, dissolve the crude intermediate from Step 1 in tetrahydrofuran (THF).[6]

  • Add Raney nickel to the solution and control the reaction temperature at 50 °C.[6]

  • Slowly add hydrazine hydrate dropwise using a constant pressure dropping funnel.[6]

  • Allow the reaction to proceed for 14 hours.[6]

  • After completion, cool the mixture, allow it to settle, and decant the supernatant.

  • Dry the residue under vacuum to obtain the crude product.

  • Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether (1:5 v/v) as the eluent to yield pure this compound.[6]

Protocol 2: Leimgruber-Batcho Synthesis of this compound (Yield: 37%)

Step 1: Synthesis of 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine

  • Dissolve 1-bromo-5-fluoro-2-methyl-3-nitrobenzene in dioxane.[7]

  • Sequentially add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.[7]

  • Heat the reaction mixture to 100 °C and stir until the reaction is complete.[7]

  • Cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude intermediate as a dark red residue.[7]

Step 2: Synthesis of this compound

  • Combine the crude pyrrolidine derivative from Step 1 with a suspension of Raney nickel in a 1:1 mixture of methanol and THF.[7]

  • Cool the mixture to 0 °C and slowly add hydrazine monohydrate.[7]

  • Allow the mixture to warm to room temperature and stir for 5 hours.[7]

  • Upon completion, filter the reaction mixture through diatomaceous earth and wash the filter cake with ethyl acetate.[7]

  • Combine the filtrates and concentrate under reduced pressure to obtain this compound as a light-colored oil.[7]

Visualizations

Leimgruber_Batcho_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization Start 2-Methyl-3-bromo-5-fluoro-nitrobenzene Reagents1 DMF-DMA, Pyrrolidine, DMF Reaction1 Heat to 120°C Start->Reaction1 Add Reagents1->Reaction1 Add Intermediate Crude Enamine Intermediate Reaction1->Intermediate Purification1 Precipitation with Methanol Intermediate->Purification1 Pure_Intermediate Pure Enamine Intermediate Purification1->Pure_Intermediate Reagents2 Raney Nickel, Hydrazine Hydrate, THF Reaction2 Heat to 50°C Pure_Intermediate->Reaction2 Add Reagents2->Reaction2 Add Crude_Product Crude this compound Reaction2->Crude_Product Purification2 Column Chromatography Crude_Product->Purification2 Final_Product Pure this compound Purification2->Final_Product

Caption: Workflow for the Leimgruber-Batcho synthesis of this compound.

Troubleshooting_Logic cluster_Leimgruber Leimgruber-Batcho Troubleshooting cluster_Fischer Fischer Indole Troubleshooting Start Low Yield in Synthesis? Route Which Synthetic Route? Start->Route Leimgruber Leimgruber-Batcho Route->Leimgruber Leimgruber Fischer Fischer Indole Route->Fischer Fischer Check_Enamine Check Enamine Formation (TLC) Leimgruber->Check_Enamine Check_Reduction Optimize Reductive Cyclization Leimgruber->Check_Reduction Check_Reagents_L Verify Reagent Purity Leimgruber->Check_Reagents_L Check_Reagents_F Verify Reagent Purity Fischer->Check_Reagents_F Check_Catalyst Screen Acid Catalysts Fischer->Check_Catalyst Check_Temp Optimize Temperature Fischer->Check_Temp

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Purification of Crude 4-Bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of crude 4-bromo-6-fluoro-1H-indole by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the column chromatography of this compound?

A1: A common starting solvent system is a mixture of ethyl acetate and petroleum ether. A ratio of 1:5 (v/v) of ethyl acetate to petroleum ether has been reported for a similar compound.[1] It is highly recommended to first determine the optimal solvent system by thin-layer chromatography (TLC). The ideal system should provide a retention factor (Rf) for the target compound of approximately 0.25-0.35 for good separation.

Q2: How can I visualize this compound on a TLC plate?

A2: this compound is a UV-active compound due to its aromatic indole structure. Therefore, it can be visualized under a UV lamp (254 nm) where it will appear as a dark spot on a fluorescent TLC plate. For further confirmation, especially if impurities are not UV-active, various chemical stains can be used. Ehrlich's reagent is highly specific for indoles, typically producing blue or purple spots. Other general stains like p-anisaldehyde, vanillin, or potassium permanganate can also be effective.

Q3: What are the likely impurities in my crude this compound sample?

A3: If the Leimgruber-Batcho indole synthesis was used, common impurities could include unreacted starting materials such as the corresponding o-nitrotoluene derivative, and intermediates like the enamine. Side-products from the reduction step may also be present.

Q4: Is this compound stable on silica gel?

A4: While many organic compounds are stable on silica gel, some sensitive compounds can degrade. It is good practice to assess the stability of your compound by spotting it on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots (degradation products) appear. If instability is observed, deactivating the silica gel with a small amount of triethylamine in the eluent or using an alternative stationary phase like alumina might be necessary.

Experimental Protocols

Thin-Layer Chromatography (TLC) Analysis

A detailed protocol for TLC is crucial for optimizing the subsequent column chromatography.

Parameter Description
Stationary Phase Silica gel 60 F254 TLC plates
Mobile Phase Start with Ethyl Acetate/Petroleum Ether (1:5, v/v). Adjust polarity as needed.
Sample Preparation Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spotting Apply a small spot of the dissolved sample to the TLC plate baseline.
Development Place the TLC plate in a chamber saturated with the mobile phase and allow the solvent front to ascend.
Visualization Air dry the plate and visualize under a UV lamp (254 nm). Further visualization can be done with stains if necessary.
Rf Calculation Calculate the Rf value for each spot to determine the optimal solvent system for column chromatography.
Column Chromatography Protocol

This protocol outlines the steps for purifying crude this compound.

Parameter Description
Stationary Phase Silica gel (230-400 mesh)
Column Dimensions Choose a column diameter and length appropriate for the amount of crude product. A general guideline is a 20:1 to 50:1 ratio of silica gel to crude product by weight.
Packing Method Wet slurry packing is recommended to ensure a homogenous column bed and avoid air bubbles.
Eluent The optimized solvent system determined by TLC (e.g., Ethyl Acetate/Petroleum Ether 1:5 v/v).
Sample Loading Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully add it to the top of the silica bed.[2] Dry Loading: If the crude product has poor solubility in the eluent, pre-adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[2]
Elution Start the elution with the chosen solvent system, maintaining a constant flow. If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can be employed.
Fraction Collection Collect fractions of the eluate in test tubes.
Fraction Analysis Monitor the collected fractions by TLC to identify those containing the pure product.
Solvent Removal Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Solution(s)
Product does not elute from the column 1. The solvent system is not polar enough. 2. The compound may have decomposed on the silica gel.1. Gradually increase the polarity of the eluent. 2. Check the stability of the compound on a TLC plate. If it is unstable, consider using deactivated silica gel or an alternative stationary phase like alumina.
Poor separation of product and impurities 1. The chosen solvent system has poor selectivity. 2. The column was overloaded with the crude product. 3. The column was packed improperly, leading to channeling.1. Re-optimize the solvent system using TLC. Try different solvent combinations. 2. Use a larger column with more silica gel or reduce the amount of sample loaded. 3. Repack the column carefully using the wet slurry method to ensure a homogenous bed.
Product elutes too quickly (high Rf) The solvent system is too polar.Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate).
Streaking of spots on TLC and broad bands on the column 1. The compound is acidic or basic. 2. The sample was overloaded on the TLC plate or column.1. For acidic compounds, add a small amount of acetic acid to the eluent. For basic compounds, add a small amount of triethylamine. 2. Use a more dilute sample for TLC and reduce the loading amount on the column.
Crystallization of the sample on the column The compound has low solubility in the eluting solvent.Switch to a solvent system where the compound is more soluble, or consider dry loading.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Solvent System) column_prep 2. Column Preparation (Slurry Packing) tlc->column_prep Determines Eluent loading 3. Sample Loading (Wet or Dry) column_prep->loading elution 4. Elution (Isocratic or Gradient) loading->elution collection 5. Fraction Collection elution->collection fraction_analysis 6. Fraction Analysis (TLC) collection->fraction_analysis pooling 7. Pooling of Pure Fractions fraction_analysis->pooling Identify Pure Fractions evaporation 8. Solvent Evaporation pooling->evaporation pure_product Pure this compound evaporation->pure_product troubleshooting_guide cluster_elution_issues Elution Problems cluster_separation_issues Separation Problems cluster_solutions Potential Solutions start Problem Encountered no_elution No Product Elution start->no_elution fast_elution Product Elutes Too Fast start->fast_elution poor_separation Poor Separation start->poor_separation streaking Streaking/Broad Bands start->streaking adjust_polarity Adjust Solvent Polarity no_elution->adjust_polarity Increase Polarity check_stability Check Compound Stability no_elution->check_stability fast_elution->adjust_polarity Decrease Polarity poor_separation->adjust_polarity Re-optimize repack_column Repack Column poor_separation->repack_column reduce_load Reduce Sample Load poor_separation->reduce_load streaking->reduce_load add_modifier Add Modifier (Acid/Base) streaking->add_modifier

References

Technical Support Center: Synthesis of 4-Bromo-6-Fluoro-1H-Indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-6-fluoro-1H-indole.

Troubleshooting Guides

Leimgruber-Batcho Synthesis Route

The Leimgruber-Batcho synthesis is a common and effective method for the preparation of this compound. It involves the condensation of a substituted o-nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization.

Question: My Leimgruber-Batcho synthesis of this compound is resulting in a low overall yield. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors throughout the two main steps of the synthesis. Here’s a breakdown of potential issues and solutions:

  • Incomplete Enamine Formation: The initial condensation reaction to form the β-dimethylamino-2-nitro-4-bromo-6-fluorostyrene intermediate is crucial.

    • Troubleshooting:

      • Ensure all reagents, especially the N,N-dimethylformamide dimethyl acetal (DMF-DMA), are fresh and anhydrous.

      • The reaction often requires elevated temperatures (around 100-120 °C). Ensure consistent and accurate temperature control.

      • Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting nitrotoluene.

  • Inefficient Reductive Cyclization: The final step of reducing the nitro group and cyclizing to the indole ring is sensitive to the choice of reducing agent and reaction conditions.

    • Troubleshooting:

      • Choice of Reducing Agent: While Raney nickel with hydrazine hydrate is commonly used, other effective reducing agents include palladium on carbon (Pd/C) with hydrogen gas, iron in acetic acid, or sodium dithionite.[1] The choice of reagent can impact yield and side product formation.

      • Control of Reduction Conditions: When using catalytic hydrogenation (e.g., Pd/C and H₂), carefully control the hydrogen pressure and reaction time to prevent over-reduction.

  • Product Degradation: Indoles can be sensitive to strong acids and prolonged exposure to heat.

    • Troubleshooting:

      • Use milder reaction conditions where possible.

      • Minimize the time the product is exposed to high temperatures during workup and purification.

Question: I am observing a significant impurity in my final product after the reductive cyclization step. How can I identify and minimize this side product?

Answer: A common side product in the Leimgruber-Batcho synthesis is the over-reduction of the enamine intermediate.

  • Side Product Identification:

    • The primary side product is often the corresponding 2-amino-N,N-dimethylphenethylamine derivative. This occurs when the enamine double bond is reduced in addition to the nitro group.

    • This byproduct is more polar and basic than the desired indole. It can often be identified by its different retention factor (Rf) on a TLC plate and can be confirmed by LC-MS and NMR analysis.

  • Minimization and Removal:

    • Reaction Conditions: Careful control of the reduction conditions is key. Avoid excessive hydrogen pressure or prolonged reaction times during catalytic hydrogenation.

    • Choice of Reducing Agent: Some reducing agents may be more prone to over-reduction. If this is a persistent issue, consider switching to an alternative such as iron in acetic acid.

    • Purification: Due to its basic nature, the 2-aminophenylethylamine byproduct can be effectively removed during the aqueous workup by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The desired indole product will remain in the organic layer, while the basic side product will be extracted into the aqueous layer as its ammonium salt.

Fischer Indole Synthesis Route

The Fischer indole synthesis provides an alternative route, involving the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.

Question: I am using an unsymmetrical ketone in my Fischer indole synthesis of a 4-bromo-6-fluoro-indole derivative, and I am getting a mixture of isomeric products. How can I control the regioselectivity?

Answer: The formation of regioisomers is a common challenge when using unsymmetrical ketones in the Fischer indole synthesis. The direction of the cyclization is influenced by both electronic and steric factors.

  • Controlling Regioselectivity:

    • Choice of Acid Catalyst: The type and concentration of the acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) can influence the ratio of the resulting regioisomers.[2] Empirical optimization of the catalyst is often necessary.

    • Reaction Temperature: The reaction temperature can also affect the isomer ratio. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Steric Hindrance: Bulky substituents on the ketone can direct the cyclization towards the less sterically hindered enamine intermediate.

  • Separation of Isomers:

    • If a mixture of isomers is unavoidable, they can typically be separated by column chromatography on silica gel. Careful selection of the eluent system is required to achieve good separation.

Question: My Fischer indole synthesis is producing a significant amount of dark, tar-like material, and the yield of the desired indole is very low. What is causing this and how can I prevent it?

Answer: The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the degradation of starting materials, intermediates, and the final product, resulting in polymerization and tar formation.

  • Troubleshooting Tar Formation:

    • Milder Conditions:

      • Lower Temperature: Running the reaction at a lower temperature for a longer period can often minimize the formation of tarry byproducts.

      • Milder Acid Catalysts: Consider using a milder Lewis acid catalyst, such as zinc chloride, in place of strong Brønsted acids like sulfuric acid.

    • Reaction Monitoring: Closely monitor the reaction progress by TLC. Once the starting material is consumed, the reaction should be worked up promptly to avoid product degradation.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce oxidative side reactions that contribute to tar formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most widely employed methods are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis. The Leimgruber-Batcho method is often preferred for its milder conditions and high yields, especially for indoles with specific substitution patterns.[1]

Q2: Are there any known side reactions involving the halogen substituents (bromine and fluorine)?

A2: While not extensively reported as a major issue, dehalogenation is a potential side reaction, particularly during the reductive cyclization step of the Leimgruber-Batcho synthesis. Reductive dehalogenation of aryl bromides can occur under certain catalytic hydrogenation conditions.[3][4] It is advisable to use the mildest effective reduction conditions and to analyze the crude product by mass spectrometry to check for the presence of debrominated or defluorinated byproducts.

Q3: How can I best purify the crude this compound?

A3: The most common method for purifying the final product is column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether. The exact ratio will depend on the polarity of any remaining impurities. Crystallization from a suitable solvent system can also be an effective final purification step.

Q4: What analytical techniques are most useful for identifying side products?

A4: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For initial assessment of the reaction mixture and for guiding purification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the components in the crude mixture, which is invaluable for identifying potential side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and any isolated impurities. ¹⁹F NMR can also be very informative for tracking fluorine-containing species.

Data Summary

Table 1: Common Side Products in the Leimgruber-Batcho Synthesis of this compound

Side Product NameChemical StructureFormation ConditionsMethod of Minimization/Removal
2-(4-bromo-6-fluoro-2-aminophenyl)-N,N-dimethylethan-1-amineBrC₆H₂F(NH₂)CH₂CH₂N(CH₃)₂Over-reduction during catalytic hydrogenation (excess H₂, high pressure, or prolonged reaction time).Use milder reducing agents (e.g., Fe/AcOH), control hydrogenation conditions, or remove via acidic wash during workup.
Debrominated IndoleC₈H₆FNReductive dehalogenation during the reduction step.Use milder reducing conditions; may be difficult to separate from the desired product.
Polymeric/Tarry MaterialsComplex mixtureHarsh reaction conditions, especially during the reductive cyclization.Use lower reaction temperatures and minimize reaction times.

Table 2: Potential Side Products in the Fischer Indole Synthesis of this compound Derivatives

Side Product TypeDescriptionFormation ConditionsMethod of Minimization/Removal
RegioisomersFormation of an alternative indole isomer if an unsymmetrical ketone is used.Use of unsymmetrical ketones.Optimize acid catalyst and temperature; separate by column chromatography.
AnilinesCleavage of the N-N bond in the hydrazone intermediate.Can occur under the acidic reaction conditions.Optimize reaction conditions; remove by acidic wash.
Polymeric/Tarry MaterialsComplex mixture of degradation products.Strong acid catalysts and high temperatures.Use milder catalysts and lower temperatures; minimize reaction time.

Experimental Protocols

Key Experiment: Leimgruber-Batcho Synthesis of this compound

Step 1: Enamine Formation

  • To a solution of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene in anhydrous dioxane, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

  • Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude enamine intermediate as a dark red residue.[5]

Step 2: Reductive Cyclization

  • Dissolve the crude enamine in a mixture of methanol and tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add Raney nickel (as a suspension in water).

  • Slowly add hydrazine monohydrate dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing the filter cake with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.[5]

Visualizations

Leimgruber_Batcho_Workflow cluster_start Starting Materials cluster_step1 Step 1: Enamine Formation cluster_intermediate Intermediate cluster_step2 Step 2: Reductive Cyclization cluster_purification Purification cluster_product Final Product start_nitrotoluene 1-bromo-5-fluoro-2-methyl-3-nitrobenzene step1_reaction Condensation (Heat, 100-120°C) start_nitrotoluene->step1_reaction start_dmf_dma DMF-DMA start_dmf_dma->step1_reaction start_pyrrolidine Pyrrolidine start_pyrrolidine->step1_reaction intermediate_enamine Crude Enamine step1_reaction->intermediate_enamine step2_reaction Reduction & Cyclization (e.g., Raney Ni, Hydrazine) intermediate_enamine->step2_reaction purification_workup Aqueous Workup (Acidic Wash) step2_reaction->purification_workup purification_chromatography Column Chromatography purification_workup->purification_chromatography final_product This compound purification_chromatography->final_product

Caption: Workflow for the Leimgruber-Batcho synthesis of this compound.

Troubleshooting_Logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or Impure Product in Leimgruber-Batcho Synthesis check_tlc Analyze crude by TLC/LC-MS start->check_tlc major_impurity Major Impurity Observed? check_tlc->major_impurity low_conversion Low Conversion of Starting Material? check_tlc->low_conversion major_impurity->low_conversion No solution_over_reduction Impurity is likely over-reduced product. - Modify reduction conditions. - Perform acidic wash. major_impurity->solution_over_reduction Yes solution_enamine Incomplete enamine formation. - Check reagent quality. - Optimize reaction time/temp. low_conversion->solution_enamine Yes solution_cyclization Inefficient cyclization. - Screen different reducing agents. - Ensure anhydrous conditions. low_conversion->solution_cyclization No

Caption: Troubleshooting logic for the Leimgruber-Batcho synthesis.

References

troubleshooting low yield in Leimgruber-Batcho indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Leimgruber-Batcho indole synthesis, with a focus on addressing low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues.

Part 1: Enamine Formation

Question 1: I am observing a low yield of my enamine intermediate. What are the potential causes and how can I improve it?

Answer:

Low yields in the initial enamine formation are a common issue and can often be attributed to several factors. Here is a step-by-step guide to troubleshoot this problem:

  • Purity of Reagents: Ensure that the o-nitrotoluene derivative is pure and that the N,N-dimethylformamide dimethyl acetal (DMF-DMA) and any amine additives like pyrrolidine are of high purity and freshly opened or properly stored to prevent degradation.

  • Reaction Temperature and Time: The condensation reaction typically requires heating.[1] If the yield is low, consider increasing the reaction temperature or prolonging the reaction time.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the optimal reaction endpoint.

  • Role of Additives: The addition of a secondary amine, most commonly pyrrolidine, can significantly accelerate the reaction rate by forming a more reactive aminal intermediate with DMF-DMA.[1][3] If you are not using an additive and experiencing slow or incomplete conversion, consider adding pyrrolidine to your reaction mixture.

  • Electron-Donating Groups: If your o-nitrotoluene substrate contains electron-donating groups, the acidity of the benzylic protons is reduced, which can slow down the initial deprotonation step. In such cases, longer reaction times, higher temperatures, or the use of a stronger base might be necessary.[2]

  • Microwave Synthesis: For challenging substrates or to improve efficiency, microwave-assisted synthesis can be a powerful tool, often leading to higher yields in significantly shorter reaction times.[4]

Question 2: My reaction mixture is turning dark, and I am getting multiple spots on my TLC plate during enamine formation. What is happening?

Answer:

The formation of a dark-colored reaction mixture and multiple TLC spots often indicates side reactions or decomposition of the starting materials or product. The intense red color of the enamine intermediate is expected due to extended conjugation.[1] However, significant darkening or the appearance of numerous byproducts can be problematic.

  • Solvent Degradation: Prolonged heating of DMF at high temperatures can lead to its decomposition, which can contribute to the formation of impurities.

  • Product Instability: The enamine intermediate itself can be unstable under prolonged harsh reaction conditions. Overheating or extending the reaction time unnecessarily can lead to degradation.

  • Side Reactions: Depending on the substituents on the aromatic ring, other reactive sites in the molecule might compete in the reaction with DMF-DMA.

To mitigate these issues, it is important to carefully optimize the reaction temperature and time. Using microwave synthesis can often minimize thermal decomposition by allowing for rapid heating to the desired temperature and shorter overall reaction times.

Part 2: Reductive Cyclization

Question 3: The yield of my final indole product is low after the reductive cyclization step. What are the common pitfalls and how can I troubleshoot this?

Answer:

The reductive cyclization is a critical step, and its efficiency can be influenced by several factors. Here are key areas to investigate:

  • Choice of Reducing Agent: A variety of reducing agents can be employed, and the optimal choice may depend on the specific substrate.[1] Common options include:

    • Catalytic Hydrogenation (H₂/Pd-C or Raney Ni): This is a widely used and often high-yielding method.[2][3] However, it may not be suitable for substrates with functional groups that are sensitive to hydrogenolysis (e.g., benzyl ethers, some halides).

    • Raney Nickel and Hydrazine: This is an effective alternative to catalytic hydrogenation, especially when hydrogenolysis is a concern.[1][2]

    • Metal/Acid Systems (e.g., Fe/AcOH, SnCl₂/HCl): These are classical methods but can sometimes lead to the formation of byproducts and require careful workup.[5]

    • Sodium Dithionite: A milder reducing agent that can be useful for sensitive substrates.[2]

  • Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C, Raney Ni) is fresh and active. Deactivated or old catalysts will result in incomplete reduction.[2]

  • Incomplete Reduction: If the nitro group is not fully reduced to the amine, cyclization will not occur. This can be checked by monitoring the reaction by TLC for the disappearance of the intensely colored enamine starting material.

  • Side Reactions during Reduction: Over-reduction or other side reactions can occur. For instance, catalytic hydrogenation can sometimes reduce the enamine double bond, leading to the formation of 2-aminophenylethylamine byproducts, though this is usually a minor pathway.[2] In some cases, particularly with electron-withdrawing groups on the aromatic ring, 1-hydroxyindole derivatives can be formed as byproducts.

Question 4: I am observing the formation of a significant amount of a byproduct that is not my desired indole. What could it be?

Answer:

The formation of byproducts during the reductive cyclization can significantly lower the yield of the desired indole. Some common side products include:

  • o-aminotoluene derivative: If the cyclization step fails after the reduction of the nitro group, you may isolate the corresponding aminophenylacetaldehyde or its derivatives.

  • 1-Hydroxyindoles: As mentioned, especially with substrates bearing strong electron-withdrawing groups, the intermediate hydroxylamine can cyclize to form a 1-hydroxyindole.

  • Polymeric materials: In some cases, particularly if the reaction conditions are too harsh or if the intermediates are unstable, polymerization can occur.

To identify the byproduct, spectroscopic analysis (NMR, MS) is essential. Once identified, the reaction conditions can be adjusted to minimize its formation. For example, if 1-hydroxyindoles are a major byproduct, switching to a different reducing system might be beneficial.

Data Presentation

The following tables summarize quantitative data on reaction conditions and yields for the Leimgruber-Batcho synthesis, providing a basis for comparison and optimization.

Table 1: Microwave-Assisted Enamine Formation from Substituted o-Nitrotoluenes

EntrySubstituent on o-NitrotolueneCatalyst (eq.)Time (min)Temperature (°C)Yield (%)
1HCuI (0.02)20 x 618598
24-CO₂MeCuI (0.02)20 x 218592
35-CO₂MeCuI (0.02)20 x 318590
44-CNCuI (0.02)20 x 218590
55-OMeCuI (0.02)1018585
64-BrYb(OTf)₃ (0.05)20 x 317582
75-ClCuI (0.02)2018589

Table 2: Comparison of Reducing Agents for the Reductive Cyclization Step

Substrate (Enamine from)Reducing Agent/CatalystSolventTemperatureTimeYield (%)Reference
o-Nitrotoluene10% Pd/C, H₂ (1 atm)MeOHRoom Temp.Overnight75
4-Bromo-o-nitrotolueneZn, AcOH-Reflux-63
2-Nitro-6-benzyloxytolueneRaney Ni, Hydrazine HydrateTHF/MeOH50-60 °C2.5 h68[2]
Methyl 2-methyl-3-nitrobenzoateH₂, 10% Pd/C (50 psi)Benzene-1.5 h82[2]
2,4-DinitrotolueneTiCl₃ (12 eq)MeOHRoom Temp.7 min83 (for 4-aminoindole)[2]
4-Chloro-2-nitrotolueneFeCl₃·6H₂O, Hydrazine, Raney NiDioxane110 °C3 h92[6]

Experimental Protocols

The following are generalized experimental protocols for the key steps of the Leimgruber-Batcho indole synthesis. Researchers should adapt these procedures to their specific substrates and available equipment.

Protocol 1: General Procedure for Enamine Formation (Conventional Heating)
  • To a solution of the substituted o-nitrotoluene (1.0 eq) in anhydrous DMF (0.5-1.0 M), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.1-1.5 eq).

  • If desired, add pyrrolidine (1.0-1.2 eq).

  • Heat the reaction mixture at 110-130 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The resulting crude enamine, which is often a dark red oil or solid, can be used directly in the next step or purified by column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Cyclization using Catalytic Hydrogenation
  • Dissolve the crude enamine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or THF).

  • Add 10% Palladium on carbon (Pd/C) or Raney Nickel (5-10 wt% of the substrate).

  • Stir the suspension under a hydrogen atmosphere (typically 1 atm, using a balloon, or at higher pressure in a Parr shaker) at room temperature.

  • Monitor the reaction by TLC for the disappearance of the red enamine spot.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude indole by column chromatography on silica gel or recrystallization.[6]

Visualizations

Reaction Mechanism

Leimgruber_Batcho_Mechanism Leimgruber-Batcho Indole Synthesis Mechanism cluster_enamine Step 1: Enamine Formation cluster_cyclization Step 2: Reductive Cyclization o_nitrotoluene o-Nitrotoluene enamine Enamine Intermediate o_nitrotoluene->enamine + DMF-DMA - CH3OH dmf_dma DMF-DMA reduction Reduction of Nitro Group enamine->reduction [H] (e.g., H2/Pd-C) cyclization Intramolecular Cyclization reduction->cyclization elimination Elimination of Amine cyclization->elimination indole Indole Product elimination->indole

Caption: The two-stage mechanism of the Leimgruber-Batcho synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield cluster_enamine_solutions Enamine Formation Solutions cluster_cyclization_solutions Reductive Cyclization Solutions start Low Yield Observed check_step Identify Problematic Step start->check_step enamine_formation Low Enamine Yield check_step->enamine_formation Enamine Step reductive_cyclization Low Indole Yield check_step->reductive_cyclization Cyclization Step check_reagents Check Reagent Purity enamine_formation->check_reagents change_reductant Change Reducing Agent reductive_cyclization->change_reductant optimize_conditions Optimize Temp/Time check_reagents->optimize_conditions add_pyrrolidine Add Pyrrolidine optimize_conditions->add_pyrrolidine use_microwave Use Microwave add_pyrrolidine->use_microwave check_catalyst Check Catalyst Activity change_reductant->check_catalyst optimize_reduction Optimize Reduction Conditions check_catalyst->optimize_reduction characterize_byproducts Characterize Byproducts optimize_reduction->characterize_byproducts

Caption: A logical workflow for diagnosing and resolving low yields.

Parameter Relationships

Parameter_Relationships Key Parameter Interdependencies Yield Yield Temp Temp Temp->Yield Time Time Temp->Time Time->Yield Reagents Reagents Reagents->Yield Catalyst Catalyst Reagents->Catalyst Catalyst->Yield Substrate Substrate Substrate->Yield Substrate->Temp Substrate->Time

Caption: Interplay of reaction parameters affecting overall yield.

References

Technical Support Center: 4-bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromo-6-fluoro-1H-indole. The information is presented in a question-and-answer format to directly address potential stability issues and challenges encountered during experimentation.

Frequently Asked Questions (FAQs) - Stability and Handling

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it is recommended to store the compound in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).[1][2] Several suppliers recommend refrigeration at 2-8°C for long-term storage to minimize potential degradation.[2] For short-term storage, room temperature in a dry environment is also acceptable.[3]

Q2: How stable is this compound to air and moisture?

A2: While most indole derivatives are relatively stable in air, they can be susceptible to oxidation and degradation over time, which can be exacerbated by the presence of moisture and light.[4] The electron-rich nature of the indole ring makes it prone to oxidation. Given the reactive nature of the C-Br bond and the electron-withdrawing effects of the fluorine and bromine atoms, it is best practice to handle this compound under an inert atmosphere and minimize its exposure to air and moisture.

Q3: Is this compound sensitive to light?

A3: Yes, indole-containing compounds can be sensitive to light. Photostability testing is a crucial part of stress testing for pharmaceutical compounds as outlined in ICH Q1B guidelines.[5][6][7] Exposure to UV or visible light can lead to photodegradation, potentially causing discoloration and the formation of impurities.[5] It is advisable to store the compound in an amber vial or a light-protected container and to conduct reactions in flasks wrapped in aluminum foil, especially for prolonged reaction times.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can occur through several mechanisms common to indole derivatives:

  • Oxidation: The pyrrole ring of the indole nucleus is susceptible to oxidation, which can lead to the formation of oxindoles, isatins, and other ring-opened products.[8][9]

  • Photodegradation: Exposure to light can induce photochemical reactions, leading to the formation of various degradation products.[10]

  • Acid/Base Instability: In strongly acidic or basic conditions, the indole ring can undergo polymerization or rearrangement. While the electron-withdrawing halogen substituents on this compound may influence its susceptibility, these conditions should be used with caution.

  • Thermal Degradation: At elevated temperatures, indole and its derivatives can undergo isomerization and fragmentation.[11]

Q5: What are some common impurities that might be present in this compound?

A5: Impurities can arise from the synthetic route or from degradation. A common synthesis of this compound involves the reduction of a nitro-intermediate.[5][7] Potential impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers formed during the synthesis.

  • Oxidation products: As discussed in the degradation pathways.

  • Debrominated or defluorinated species: Loss of a halogen atom can occur under certain reaction or storage conditions.

Troubleshooting Guides for Common Reactions

Issue 1: N-Protection Reactions (e.g., Boc Protection)

Q: I am having trouble with the N-Boc protection of this compound, observing low yields and side products. What could be the cause?

A: Low yields in N-Boc protection of indoles can stem from several factors. Here is a troubleshooting guide:

Potential Cause Troubleshooting Step Rationale
Incomplete Deprotonation Use a stronger base (e.g., NaH instead of triethylamine) or ensure the base is fresh and anhydrous.The N-H of the indole is weakly acidic and requires a sufficiently strong base for complete deprotonation to the nucleophilic indolide anion.
Side Reactions at C3 Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).The C3 position of the indole ring is also nucleophilic and can compete with the nitrogen for reaction with Boc-anhydride, leading to C-Boc protected byproducts.
Steric Hindrance Consider using a less sterically hindered protecting group if the reaction continues to be problematic.The bromine atom at the 4-position may impart some steric hindrance, although this is generally not a major issue for Boc protection.
Degradation of Starting Material Ensure the this compound is pure and has been stored correctly. Use an inert atmosphere for the reaction.Impurities or degradation products can interfere with the reaction.

Experimental Protocol: General Procedure for N-Boc Protection

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (argon or nitrogen) at 0 °C, add a base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[12]

Issue 2: Suzuki Cross-Coupling Reactions

Q: My Suzuki coupling reaction with this compound is giving low yields of the desired product and I'm observing de-bromination. How can I optimize this?

A: Suzuki couplings with halogenated indoles can be challenging due to the potential for side reactions. Here is a guide to troubleshoot common issues:

Potential Cause Troubleshooting Step Rationale
De-bromination Use a milder base (e.g., K₂CO₃, Cs₂CO₃ instead of stronger bases). Ensure the reaction is thoroughly degassed.Strong bases can promote hydro-dehalogenation. Oxygen can interfere with the catalytic cycle and lead to side reactions.
Low Catalyst Activity Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands. Ensure the catalyst is not old or deactivated.The choice of catalyst and ligand is crucial for efficient cross-coupling with heteroaryl halides.
Poor Solubility Use a co-solvent system (e.g., dioxane/water, toluene/ethanol/water) to ensure all reactants are in solution.Inadequate solubility can lead to slow and incomplete reactions.
N-H Interference Consider N-protection of the indole (e.g., with Boc or SEM group) prior to the coupling reaction.The acidic N-H proton can interfere with the catalytic cycle.

Experimental Protocol: General Procedure for Suzuki Coupling

  • In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (argon or nitrogen) at least three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent and water, and separate the layers.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Issue 3: Electrophilic Substitution (e.g., Vilsmeier-Haack Formylation)

Q: I am attempting a Vilsmeier-Haack reaction on this compound to introduce a formyl group at the C3 position, but the reaction is not proceeding as expected.

A: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles like indoles. However, the success of the reaction can be sensitive to substrate electronics and reaction conditions.

Potential Cause Troubleshooting Step Rationale
Reduced Nucleophilicity of the Indole Use a larger excess of the Vilsmeier reagent or perform the reaction at a slightly elevated temperature (monitor carefully to avoid decomposition).The electron-withdrawing fluorine and bromine atoms decrease the electron density of the indole ring, making it less nucleophilic and potentially slowing down the reaction with the electrophilic Vilsmeier reagent.
Impure Reagents Use freshly distilled POCl₃ and anhydrous DMF.The Vilsmeier reagent is sensitive to moisture. Impurities in the reagents can lead to side reactions and low yields.[13]
Formation of Indole Trimers Add the indole solution slowly to the pre-formed Vilsmeier reagent at a low temperature.Under certain conditions, indoles can undergo self-condensation in the presence of electrophiles, leading to the formation of trimers.[10]
Difficult Work-up Ensure the reaction mixture is thoroughly hydrolyzed with a basic solution (e.g., aqueous NaOH or K₂CO₃) during work-up.The intermediate iminium salt needs to be hydrolyzed to the final aldehyde product. Incomplete hydrolysis will result in low yields.

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation

  • In a three-necked flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2-1.5 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.[14]

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 40-60 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice, followed by the slow addition of a concentrated aqueous solution of a base (e.g., NaOH or K₂CO₃) until the mixture is basic.

  • Stir the mixture until the hydrolysis is complete and the product precipitates.

  • Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization or column chromatography.

Data Presentation

Due to the lack of specific, publicly available quantitative stability data for this compound, the following tables are presented with illustrative data based on general knowledge of halogenated indole stability and forced degradation studies of related pharmaceutical compounds.[1][15][16][17][18] These tables should be used as a template for in-house stability studies.

Table 1: Illustrative Forced Degradation Data for this compound

Stress ConditionTime (hours)% Degradation (Illustrative)Major Degradation Products (Predicted)
0.1 M HCl, 60 °C24~5%Potential for minor decomposition
0.1 M NaOH, 60 °C24~10%Potential for ring-opened products
3% H₂O₂, RT24~15%Oxindole and other oxidized species
Thermal, 80 °C48< 5%Minimal degradation
Photostability (ICH Q1B)-~8%Various photoproducts

Table 2: Illustrative Purity Assessment of a Typical Batch

Analytical MethodParameterSpecification (Illustrative)Result (Illustrative)
HPLC-UV (220 nm)Assay≥ 98.0%99.2%
Known Impurity 1≤ 0.15%0.08%
Unknown Impurity≤ 0.10%< 0.05%
Total Impurities≤ 1.0%0.25%
¹H NMRStructureConforms to referenceConforms
LC-MSMolecular Weight214.03 g/mol 214.0 (M-H)⁻

Mandatory Visualizations

Stability_Troubleshooting cluster_storage Storage & Handling cluster_degradation Potential Degradation Pathways Storage Store under inert gas (Ar/N2) in a sealed container Light Protect from light (Amber vial/darkness) Temp Refrigerate (2-8°C) for long-term storage Moisture Store in a dry environment Oxidation Oxidation (Oxindoles, Isatins) Photodegradation Photodegradation (Various photoproducts) Hydrolysis Acid/Base Hydrolysis (Polymerization, Ring Opening) Thermal Thermal Degradation (Isomerization, Fragmentation) Compound This compound Compound->Storage Leads to Compound->Light Leads to Compound->Temp Leads to Compound->Moisture Leads to Compound->Oxidation Susceptible to Compound->Photodegradation Susceptible to Compound->Hydrolysis Susceptible to Compound->Thermal Susceptible to

Overview of stability considerations for this compound.

N_Protection_Workflow Start Start: Low yield in N-protection Check_Base 1. Check Base - Is it strong enough (e.g., NaH)? - Is it fresh and anhydrous? Start->Check_Base Adjust_Temp 2. Adjust Temperature - Run at 0°C to RT. Check_Base->Adjust_Temp If problem persists Check_Purity 3. Check Starting Material Purity - Use pure, properly stored indole. - Use inert atmosphere. Adjust_Temp->Check_Purity If problem persists Success Success: Improved Yield Check_Purity->Success Leads to

Troubleshooting workflow for N-protection of this compound.

Suzuki_Coupling_Pathway cluster_cycle Catalytic Cycle Indole This compound Ox_Add Oxidative Addition Indole->Ox_Add Boronic_Acid Ar-B(OH)2 Transmetalation Transmetalation Boronic_Acid->Transmetalation Catalyst Pd(0) Catalyst Catalyst->Ox_Add Base Base (e.g., K2CO3) Base->Transmetalation Ox_Add->Transmetalation [Pd(II) Intermediate] Red_Elim Reductive Elimination Transmetalation->Red_Elim Red_Elim->Catalyst Regenerates Product 4-Aryl-6-fluoro-1H-indole Red_Elim->Product

Simplified Suzuki cross-coupling reaction pathway.

References

Technical Support Center: Purification of 4-bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 4-bromo-6-fluoro-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Leimgruber-Batcho method?

A1: The Leimgruber-Batcho synthesis is a common and effective route for preparing this compound. However, several impurities can arise from this process. The most common impurities include:

  • Unreacted Starting Materials: Residual 2-methyl-3-bromo-5-fluoro-nitrobenzene may remain if the initial condensation reaction does not go to completion.

  • Enamine Intermediate: The intermediate, 2-nitro-4-bromo-6-fluoro-β-tetrahydropyrrole phenyl ethylene, can be present if the reductive cyclization is incomplete.

  • Byproducts of Reductive Cyclization: The reduction of the nitro group can sometimes lead to the formation of other reduced species or side-reactions, especially if the reaction conditions are not carefully controlled.

  • Polymeric Materials: Indoles, particularly under acidic conditions or when exposed to air and light, can be prone to polymerization, leading to the formation of insoluble resinous materials.

Q2: My purified this compound is a white solid, but it turns pink or tan over time. How can I prevent this discoloration?

A2: The discoloration of indoles upon storage is a common issue and is typically due to oxidation. To ensure the long-term stability of your purified this compound, the following storage practices are recommended:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light Protection: Protect the compound from light by storing it in an amber vial or by wrapping the container in aluminum foil.

  • Low Temperature: Storing the compound at a low temperature (e.g., in a refrigerator or freezer) can also help to slow down the degradation process.

  • Dry Conditions: Ensure the compound is stored in a dry environment, as moisture can also contribute to degradation.

Q3: I am having difficulty purifying this compound by column chromatography. The compound seems to be degrading on the silica gel. What can I do?

A3: Indoles can be sensitive to the acidic nature of standard silica gel, which can lead to degradation during column chromatography. If you observe streaking or the appearance of new, more polar spots on your TLC plates during chromatography, consider the following troubleshooting steps:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. This can be done by flushing the packed column with your eluent containing 1-2% triethylamine before loading your sample.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.

  • Work Quickly: Minimize the time your compound spends on the column. Prepare everything in advance and run the chromatography as efficiently as possible.

Troubleshooting Guides

Issue 1: Low Purity of Crude Product (Multiple Spots on TLC)

Question: My initial TLC of the crude reaction mixture for this compound shows multiple spots, with some close to the expected Rf of my product. What are the likely impurities and how can I best separate them?

Answer: Multiple spots on the TLC plate are a common observation in indole syntheses. The identity of these spots will depend on the specific reaction conditions, but they are likely to be unreacted starting materials, intermediates, or side-products.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Preliminary Purification cluster_2 Primary Purification cluster_3 Purity Assessment A Multiple spots on TLC of crude product B Perform a liquid-liquid extraction A->B C Wash with dilute acid (e.g., 1M HCl) to remove basic impurities B->C D Wash with saturated sodium bicarbonate to remove acidic residues C->D E Wash with brine D->E F Column Chromatography on Silica Gel E->F If impurities have different polarities G Recrystallization E->G If product is a solid and >85% pure H Analyze fractions by TLC F->H J Check purity by NMR, LC-MS G->J I Combine pure fractions and evaporate solvent H->I I->J

Caption: Troubleshooting workflow for low purity crude product.

Issue 2: Difficulty in Isolating the Product After Column Chromatography

Question: After performing column chromatography, I am still seeing multiple spots in my fractions, and the separation is not clean. What could be the problem?

Answer: Poor separation during column chromatography can be due to several factors, including the choice of solvent system, column packing, or the stability of the compound on the stationary phase.

Troubleshooting Logic:

G A Poor separation after column chromatography? B Is the Rf of your product between 0.2 and 0.4? A->B C Optimize your solvent system. Try different solvent ratios or a different solvent mixture. B->C No D Is your column packed correctly? B->D Yes C->A E Repack your column carefully to avoid channels or cracks. D->E No F Is your compound stable on silica gel? D->F Yes E->A G Deactivate silica with triethylamine or use alumina. F->G No H Clean separation achieved F->H Yes G->A

Caption: Logic diagram for troubleshooting poor column chromatography separation.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol describes a general method for the purification of this compound using silica gel column chromatography.

  • Preparation of the Column:

    • A glass column is dry-packed with silica gel.

    • The column is then flushed with the chosen eluent.

  • Sample Preparation:

    • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • A small amount of silica gel is added to this solution, and the solvent is removed under reduced pressure to obtain a dry, free-flowing powder.

  • Loading the Sample:

    • The dry-loaded sample is carefully added to the top of the packed column.

  • Elution:

    • The column is eluted with an appropriate solvent system. A common eluent for indoles is a mixture of ethyl acetate and petroleum ether (e.g., 1:5 v/v).

    • Fractions are collected in test tubes.

  • Analysis of Fractions:

    • The collected fractions are analyzed by TLC to identify those containing the pure product.

    • The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Protocol 2: Purification of this compound by Recrystallization

Recrystallization is an effective method for purifying solid compounds that are relatively pure to begin with (>85-90%).

  • Solvent Selection:

    • The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Common solvents to test for recrystallization of indoles include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.

  • Dissolution:

    • The crude this compound is placed in an Erlenmeyer flask.

    • The selected solvent is heated to its boiling point and added portion-wise to the flask with swirling until the solid just dissolves.

  • Cooling and Crystallization:

    • The hot solution is allowed to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • The crystals are collected by vacuum filtration using a Büchner funnel.

    • The crystals are washed with a small amount of cold solvent.

  • Drying:

    • The purified crystals are dried under vacuum to remove any residual solvent.

Data Presentation

The following tables provide a summary of quantitative data related to the purification of indoles. While this data is for unsubstituted indole, it provides a useful reference for the expected efficiency of these purification methods.

Table 1: Comparison of Purification Methods for Indole

Purification MethodInitial Purity (wt%)Final Purity (wt%)Yield (%)Reference
Methanol Extraction & n-Hexane Re-extraction5.7573.379.1
Solute Crystallization from n-Hexane73.399.557.5

Table 2: Column Chromatography Conditions for Halogenated Indoles

CompoundStationary PhaseEluent SystemYield (%)Purity (%)Reference
This compoundSilica GelEthyl acetate/Petroleum ether (1:5)68.8Not Specified
6-bromo-4-fluoro-1H-indoleSilica GelDichloromethane/Hexane (1:4)6899 (UPLC)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via the Leimgruber-Batcho synthesis.

G A Starting Material: 2-methyl-3-bromo-5-fluoro-nitrobenzene B Condensation with DMF-DMA and Pyrrolidine A->B C Intermediate: Enamine B->C D Reductive Cyclization (e.g., Raney Ni, Hydrazine) C->D E Crude this compound D->E F Purification E->F G Column Chromatography F->G Primary Method H Recrystallization F->H For High Purity Solids I Pure this compound G->I H->I

Caption: General workflow for the synthesis and purification of this compound.

Technical Support Center: Scaling Up the Synthesis of 4-bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the synthesis of 4-bromo-6-fluoro-1H-indole.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most suitable for the large-scale synthesis of this compound?

A1: The Leimgruber-Batcho indole synthesis is a highly effective and commonly used method for preparing 4-substituted and 6-substituted indoles, making it well-suited for scaling up the production of this compound.[1] This method is often favored for its cost-effectiveness, mild reaction conditions, ease of operation, and generally high yields.[1]

Q2: What are the critical stages in the Leimgruber-Batcho synthesis that require close monitoring during scale-up?

A2: The two critical stages are:

  • Enamine Formation: The initial condensation of the starting material, 2-methyl-3-bromo-5-fluoro-nitrobenzene, with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine intermediate. Ensuring this reaction goes to completion is crucial for a high overall yield.[2]

  • Reductive Cyclization: The reduction of the nitro group of the enamine intermediate followed by cyclization to form the indole ring. This step is often exothermic and requires careful temperature control to prevent side reactions and ensure safety, especially at a larger scale.

Q3: What are the common impurities encountered during the synthesis of this compound?

A3: Common impurities can include unreacted starting materials, the intermediate enamine, and byproducts from side reactions. A potential side reaction during the reductive cyclization is the over-reduction of the enamine, leading to the formation of 2-aminophenylethylamine derivatives.[3] These byproducts are typically more polar than the desired indole and can often be removed through an acidic wash during workup.

Q4: How can the final product be purified effectively at a large scale?

A4: While column chromatography is a common purification method at the lab scale, it is often not practical for large-scale production.[1] Crystallization is the preferred method for purifying this compound at scale. Selecting an appropriate solvent system where the indole has high solubility at elevated temperatures and low solubility at lower temperatures is key to achieving high purity and yield.

Troubleshooting Guides

Problem 1: Low Yield of the Intermediate Enamine
Possible Cause Troubleshooting Step
Incomplete reaction- Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Consider increasing the reaction temperature or prolonging the reaction time.
Poor quality of reagents- Ensure that the N,N-dimethylformamide dimethyl acetal (DMF-DMA) and any co-reagents like pyrrolidine are fresh and of high purity.[2]
Suboptimal reaction conditions- The addition of a secondary amine like pyrrolidine can sometimes facilitate the enamine formation, especially with electron-rich nitrotoluenes.[3]
Problem 2: Low Yield and/or Impurity Formation During Reductive Cyclization
Possible Cause Troubleshooting Step
Inefficient reduction- Use a fresh and active catalyst for the reduction (e.g., Raney nickel or palladium on carbon).[2] - Optimize the hydrogen source and pressure if performing catalytic hydrogenation.
Over-reduction or side reactions- Carefully control the reaction temperature. The reductive cyclization can be exothermic, and poor heat management can lead to side reactions. - Consider using a milder reducing agent if over-reduction is a significant issue.
Catalyst poisoning- Ensure the starting materials and solvent are free of impurities that could poison the catalyst.
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause Troubleshooting Step
Emulsion formation during workup- Add brine to the aqueous layer to help break the emulsion.
Product degradation- Some indoles can be sensitive to acid. If using an acidic wash, ensure it is performed quickly and at a low temperature. Neutralize the product solution promptly.
Inefficient crystallization- Screen various solvent systems to find the optimal conditions for crystallization. - Control the cooling rate during crystallization; slow cooling often leads to purer crystals. - Seeding the solution with a small amount of pure product can induce crystallization.

Experimental Protocols

Leimgruber-Batcho Synthesis of this compound

Step 1: Synthesis of the Enamine Intermediate

  • To a suitable reactor, add 2-methyl-3-bromo-5-fluoro-nitrobenzene and anhydrous N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to the mixture.[2]

  • Heat the reaction mixture to 110-120°C and stir until TLC or HPLC analysis indicates the complete consumption of the starting material.[1]

  • Cool the reaction mixture and remove the volatile components under reduced pressure to obtain the crude enamine intermediate.

Step 2: Reductive Cyclization to this compound

  • Dissolve the crude enamine intermediate in a suitable solvent such as methanol or a mixture of methanol and tetrahydrofuran (THF).

  • Carefully add a catalyst, such as Raney nickel, to the solution.

  • Slowly add hydrazine hydrate dropwise to the mixture while maintaining the temperature at around 50°C.[1] The reaction is exothermic, and proper cooling is necessary.

  • After the addition is complete, continue to stir the mixture for several hours until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture and filter off the catalyst through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Step 3: Purification by Crystallization

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and petroleum ether).[1]

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.

Data Presentation

Table 1: Comparison of Reducing Agents for the Reductive Cyclization Step (Illustrative)

Reducing AgentCatalyst/ConditionsTypical Yield Range (%)Key Considerations for Scale-Up
Hydrazine HydrateRaney Nickel65-80Exothermic reaction, requires careful temperature control.[1]
Hydrogen GasPalladium on Carbon (Pd/C)70-90Requires specialized high-pressure equipment.
Iron PowderAcetic Acid60-75Cost-effective, but can require acidic conditions that may not be suitable for all substrates.
Sodium DithioniteAqueous solution50-70Milder conditions, but may result in lower yields.

Note: Yields are illustrative and can vary depending on the specific substrate and reaction conditions.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: Purification SM 2-methyl-3-bromo-5-fluoro-nitrobenzene + DMF-DMA, Pyrrolidine, DMF Enamine_Formation Heat to 110-120°C SM->Enamine_Formation TLC_HPLC_1 Monitor Reaction (TLC/HPLC) Enamine_Formation->TLC_HPLC_1 Workup_1 Concentrate under Reduced Pressure TLC_HPLC_1->Workup_1 Reaction Complete Reductive_Cyclization Dissolve in MeOH/THF Add Raney Ni Add Hydrazine Hydrate (Control Temp) Workup_1->Reductive_Cyclization TLC_HPLC_2 Monitor Reaction (TLC/HPLC) Reductive_Cyclization->TLC_HPLC_2 Workup_2 Filter Catalyst Concentrate TLC_HPLC_2->Workup_2 Reaction Complete Crystallization Crystallize from EtOAc/Petroleum Ether Workup_2->Crystallization Final_Product This compound Crystallization->Final_Product troubleshooting_logic Start Scale-up Synthesis of This compound Low_Yield Low Overall Yield? Start->Low_Yield Check_Step1 Check Enamine Formation Yield Low_Yield->Check_Step1 Yes Impurity_Issue Impurity Detected? Low_Yield->Impurity_Issue No Check_Step2 Check Reductive Cyclization Yield Check_Step1->Check_Step2 Optimize_Step1 Optimize Enamine Formation (e.g., reaction time, temperature, reagent quality) Check_Step1->Optimize_Step1 Optimize_Step2 Optimize Reductive Cyclization (e.g., temperature control, catalyst activity, reducing agent) Check_Step2->Optimize_Step2 Identify_Impurity Identify Impurity (e.g., unreacted starting material, over-reduction) Impurity_Issue->Identify_Impurity Yes Success Successful Scale-up Impurity_Issue->Success No Optimize_Purification Optimize Purification (e.g., change crystallization solvent, acidic wash) Identify_Impurity->Optimize_Purification Optimize_Purification->Success Optimize_Step1->Low_Yield Optimize_Step2->Low_Yield

References

Technical Support Center: Monitoring 4-bromo-6-fluoro-1H-indole Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 4-bromo-6-fluoro-1H-indole using Thin-Layer Chromatography (TLC).

Troubleshooting Guide

This guide addresses common problems encountered during the TLC monitoring of this compound reactions.

Problem Potential Cause(s) Recommended Solution(s)
No Spots Visible on the TLC Plate - The concentration of the spotted sample is too low. - The compound is not UV-active, and an inappropriate visualization method was used. - The solvent level in the developing chamber was above the spotting line, causing the sample to dissolve in the solvent pool.[1] - The compound is volatile and may have evaporated.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications to increase concentration.[1][2] - Use a variety of visualization techniques. After checking under UV light, use a chemical stain. For indoles, a p-anisaldehyde or Ehrlich's stain is often effective.[3] - Ensure the solvent level in the chamber is always below the baseline where the sample is spotted.[1] - Develop the TLC plate immediately after spotting.
Streaking or Tailing of Spots - The sample was overloaded (applied in excess).[1][4][5] - The polarity of the solvent system is inappropriate for the compound.[1] - The compound is acidic or basic. Indoles, containing an N-H group, can sometimes interact strongly with the silica gel.[5][6] - The sample contains impurities that have very similar polarities.[4]- Dilute the sample before spotting it on the TLC plate.[2] - Adjust the solvent system. Try decreasing the polarity of the eluent. - Add a small amount of a modifier to the eluent. For potentially acidic indoles, adding a few drops of acetic acid or formic acid can improve spot shape. For basic impurities, a small amount of triethylamine may help.[2][5][6][7] - Try a different solvent system to achieve better separation.
Uneven or Crooked Solvent Front - The TLC plate is touching the side of the developing chamber or the filter paper inside.[1] - The bottom edge of the TLC plate is not level, or the silica gel has been chipped or scraped off at the bottom.[6] - The developing chamber is not fully saturated with solvent vapors.- Ensure the plate is centered in the chamber and not in contact with the walls or filter paper. - Check the plate for damage before use. If the corner is chipped, you can sometimes make a 45° cut to create a new, even edge.[6] - Place a piece of filter paper in the chamber, wet it with the eluent, and allow the chamber to sit for 5-10 minutes before placing the plate inside to ensure proper saturation.
Rf Values are Too High or Too Low - The eluent is too polar (high Rf) or not polar enough (low Rf).- If the spots are too close to the solvent front (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent).[2] - If the spots remain near the baseline (low Rf), increase the polarity of the eluent (e.g., increase the proportion of the polar solvent).[2]
Unexpected Spots Appear - The sample has decomposed on the silica gel plate, which can be slightly acidic.[6] - Contamination of the TLC plate from handling or from impurities in the solvents.[1]- Consider using a different type of plate, such as alumina, or adding a basic modifier like triethylamine to the eluent if your compound is acid-sensitive.[6][7] - Handle TLC plates only by the edges to avoid transferring oils from your skin. Use clean glassware and fresh, high-purity solvents.

Frequently Asked Questions (FAQs)

1. What is a good starting solvent system for TLC of this compound reactions?

A common starting point for indole derivatives is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate. A good initial ratio to try is 7:3 or 8:2 hexane:ethyl acetate. The polarity can then be adjusted to achieve an Rf value of approximately 0.3-0.5 for the starting material, which generally provides a good window for observing the appearance of new products.

2. How do I prepare a sample from my reaction mixture for TLC?

Using a glass capillary tube, take a very small aliquot (a few microliters) of the reaction mixture. Dissolve this in a small amount of a volatile solvent like ethyl acetate or dichloromethane in a separate small vial before spotting it onto the TLC plate.[8]

3. What is a "co-spot" and why is it important?

A co-spot is where you apply a spot of your starting material and a spot of your reaction mixture on top of each other in the same lane on the TLC plate. This is crucial for definitively identifying the starting material spot in your reaction mixture lane, especially if the product's Rf is very close to that of the starting material.[8]

4. How can I visualize the spots of this compound and its derivatives?

Indole rings are often UV-active due to their aromatic nature. Therefore, the first method of visualization should be a UV lamp (254 nm), where UV-absorbing compounds will appear as dark spots.[9] For more sensitive or non-UV-active compounds, a chemical stain is necessary. Anisaldehyde or Ehrlich's reagent (containing p-dimethylaminobenzaldehyde) are often effective for visualizing indoles, typically producing colored spots upon heating.[3]

5. My reaction seems to have formed multiple products according to the TLC. What should I do?

The formation of multiple spots on the TLC plate can indicate side reactions.[10] It is important to monitor the reaction progress over time. Taking TLCs at different time points can help distinguish intermediate products from side products. If selectivity is an issue, consider modifying the reaction conditions, such as temperature or catalyst, to favor the formation of the desired product.[10]

Experimental Protocol: TLC Monitoring

This protocol outlines a general procedure for monitoring a reaction involving this compound.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber with a lid

  • Pencil

  • Capillary tubes for spotting

  • Solvents (e.g., hexane, ethyl acetate)

  • Visualization tools (UV lamp, staining solution, heat gun)

Procedure:

  • Prepare the Developing Chamber: Pour a small amount (e.g., 5-10 mL) of your chosen eluent (e.g., 80:20 hexane:ethyl acetate) into the developing chamber. The solvent level should be below the baseline you will draw on your TLC plate. Place a piece of filter paper in the chamber to aid in solvent vapor saturation and close the lid. Allow the chamber to saturate for 5-10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a straight line across a TLC plate, about 1 cm from the bottom. This is your baseline. Mark 3-4 evenly spaced points on this line for spotting.

  • Spot the Plate:

    • Lane 1 (Starting Material): Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, apply a small spot onto the first mark on the baseline.

    • Lane 2 (Co-spot): Apply a spot of the starting material as in Lane 1. Then, carefully spot the reaction mixture directly on top of the starting material spot.

    • Lane 3 (Reaction Mixture): Take a small aliquot of your reaction mixture, dilute it if necessary, and spot it onto the third mark.

  • Develop the Plate: Carefully place the spotted TLC plate into the saturated developing chamber using forceps. Ensure the plate is not touching the sides of the chamber. Close the lid and allow the solvent to travel up the plate by capillary action.

  • Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

  • Visualize the Spots:

    • Allow the solvent to completely evaporate from the plate.

    • View the plate under a UV lamp (254 nm) in a dark environment. Circle any visible spots with a pencil.[9]

    • If necessary, use a chemical stain. Dip the plate into the staining solution (e.g., p-anisaldehyde stain), then gently heat the plate with a heat gun until colored spots appear.

Data Presentation: Example Rf Values

The following table provides example Rf values for this compound and a hypothetical product in common TLC solvent systems. Note: Actual Rf values can vary depending on the specific TLC plates, chamber saturation, temperature, and the nature of the product.

CompoundSolvent System (Hexane:Ethyl Acetate)Example Rf Value
This compound80:200.45
This compound70:300.60
Hypothetical Product (more polar)80:200.25
Hypothetical Product (more polar)70:300.40

Visualization

TLC Troubleshooting Workflow

TLC_Troubleshooting start TLC Plate Developed q4 Is the solvent front even? start->q4 q1 Are spots visible under UV light? q2 Are spots well-defined (not streaking)? q1->q2 Yes sol1 Use a chemical stain (e.g., p-anisaldehyde). Increase sample concentration. q1->sol1 No q3 Is the Rf value appropriate (0.2-0.8)? q2->q3 Yes sol2 Lower sample concentration. Add acid/base modifier to eluent. q2->sol2 No sol3_high Decrease eluent polarity (more non-polar solvent). q3->sol3_high No, too high sol3_low Increase eluent polarity (more polar solvent). q3->sol3_low No, too low end_ok TLC Analysis Successful q3->end_ok Yes q4->q1 Yes sol4 Ensure plate is not touching chamber walls. Check for chips on plate edge. q4->sol4 No sol1->q2 sol2->start Retry sol3_high->start Retry sol3_low->start Retry sol4->start Retry

Caption: A flowchart for troubleshooting common TLC issues.

References

Technical Support Center: Synthesis of Polysubstituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of polysubstituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this important class of heterocyclic compounds.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis of polysubstituted indoles using various named reactions.

Issue 1: Fischer Indole Synthesis - Low Yield and Side Reactions

Question: My Fischer indole synthesis is resulting in a low yield of the desired polysubstituted indole, and I observe significant tar or polymer formation. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields and the formation of polymeric byproducts are common challenges in the Fischer indole synthesis, often stemming from the harsh acidic conditions and high temperatures employed.[1] Here are several factors to consider and troubleshoot:

  • Acid Catalyst Choice and Concentration: The nature and strength of the acid catalyst are critical. While Brønsted acids like HCl and H₂SO₄ are frequently used, they can also promote side reactions.[1]

    • Solution: Consider using a milder Lewis acid such as ZnCl₂, BF₃, or AlCl₃, which can be more effective for sensitive substrates.[2][3] Solid acid catalysts like Amberlite IR-120H can also offer cleaner reactions.[1] Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide excellent regiocontrol and can lead to higher yields, especially when diluted in a solvent like sulfolane or dichloromethane to mitigate its harshness.[4]

  • Temperature Control: The Fischer indole synthesis is often exothermic, and poor temperature control, especially on a larger scale, can lead to thermal runaways and product decomposition.[1]

    • Solution: Employ a well-controlled heating system, such as a jacketed reactor with efficient cooling, to prevent temperature spikes. For particularly problematic reactions, consider a continuous flow synthesis approach, which offers superior temperature control and minimizes reaction time at high temperatures.[1]

  • Substrate Electronic Effects: Electron-donating groups on the phenylhydrazine can sometimes lead to undesired side reactions by stabilizing an iminylcarbocation intermediate, which can undergo pathways other than the desired[5][5]-sigmatropic rearrangement.[2][6]

    • Solution: If you suspect this is an issue, it may be necessary to modify the synthetic route or choose an alternative indole synthesis method.

  • Purification of Hydrazone Intermediate: Impurities in the starting materials or formed during the initial hydrazone formation can lead to a messy reaction.

    • Solution: Purifying the hydrazone intermediate before the cyclization step can often lead to a cleaner reaction and improved yield.[2]

Issue 2: Poor Regioselectivity in Fischer Indole Synthesis with Unsymmetrical Ketones

Question: I am using an unsymmetrical ketone in my Fischer indole synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity?

Answer:

Controlling regioselectivity is a well-known challenge in the Fischer indole synthesis when using unsymmetrical ketones. The outcome is influenced by several factors, with the structure of the phenylhydrazone being the most dominant.[5]

  • Influence of Acid Catalyst: While it was previously thought that the choice of Lewis acid could significantly influence the isomer distribution, extensive studies have shown that the catalyst and solvent do not exert a systematic influence on regioselectivity.[5] However, the acidity of the medium is a major factor.[4]

    • Solution: The use of Eaton's reagent (P₂O₅/MeSO₃H) as the acid catalyst can provide unprecedented regiocontrol, favoring the formation of 3-unsubstituted indoles when using methyl ketones.[4]

  • Steric and Electronic Effects of the Ketone: The inherent steric and electronic properties of the unsymmetrical ketone are the primary determinants of the product ratio.[5] The disfavored[5][5]-sigmatropic rearrangement is often destabilized by electron-withdrawing substituents.[7]

    • Solution: If possible, modifying the ketone substrate is the most direct way to influence regioselectivity. If this is not feasible, exploring alternative indole synthesis methods that offer better inherent regiocontrol for your target molecule is recommended.[5]

Troubleshooting Workflow for Fischer Indole Synthesis

start Low Yield or Poor Regioselectivity check_catalyst Evaluate Acid Catalyst start->check_catalyst check_temp Optimize Temperature start->check_temp check_substrate Analyze Substrate (Hydrazine & Ketone) start->check_substrate check_purity Assess Purity of Hydrazone Intermediate start->check_purity solution_catalyst Try Milder Lewis Acid (ZnCl2) or Eaton's Reagent check_catalyst->solution_catalyst solution_temp Ensure Precise Temperature Control (Jacketed Reactor, Flow Chemistry) check_temp->solution_temp solution_substrate Modify Ketone Substituents or Choose Alternative Synthesis check_substrate->solution_substrate solution_purity Purify Hydrazone Before Cyclization check_purity->solution_purity

Troubleshooting Fischer Indole Synthesis.
Issue 3: Challenges in Bischler-Möhlau Indole Synthesis

Question: My Bischler-Möhlau synthesis is giving a low yield and unpredictable regiochemistry. How can I improve this reaction?

Answer:

The Bischler-Möhlau synthesis has historically been plagued by harsh reaction conditions, poor yields, and a lack of predictable regioselectivity.[8][9] However, recent advancements have made this method more viable.

  • Harsh Reaction Conditions: The classical procedure often requires high temperatures and long reaction times, leading to decomposition.

    • Solution: Milder methods have been developed, including the use of lithium bromide as a catalyst.[10] Microwave irradiation has also been shown to be an effective technique for improving yields and reducing reaction times, often in solvent-free conditions.[11][12]

  • Unpredictable Regiochemistry: The reaction of an α-halo-acetophenone with an aniline can lead to both 2-aryl and 3-aryl indole regioisomers.[9]

    • Solution: The regiochemical outcome is highly substrate-dependent.[9] Mechanistic studies can help predict the major product, but if a specific regioisomer is required, it may be more reliable to choose a different synthetic route that offers better control.

Issue 4: Limitations of the Larock Indole Synthesis

Question: I am having trouble with the substrate scope and scalability of my Larock indole synthesis. What are the common limitations and how can they be addressed?

Answer:

The Larock indole synthesis is a powerful method for preparing 2,3-disubstituted indoles, but it does have its limitations.[13]

  • Substrate Scope: The reaction can be sensitive to steric and electronic factors of the starting materials.[13]

    • Solution: While o-iodoanilines are commonly used, o-bromoanilines and o-chloroanilines are more cost-effective alternatives.[14] The choice of palladium catalyst and ligands is crucial for expanding the substrate scope. Ferrocene-functionalized N-heterocyclic carbene (NHC)-palladium complexes have been shown to be effective for the reaction of both o-iodo and o-bromoanilines with a variety of alkynes, providing good yields and high regioselectivity.[15]

  • Scalability and Economic Viability: The use of palladium catalysts can make the process expensive for large-scale synthesis.[13]

    • Solution: More sustainable and economical approaches are being developed, such as the use of nickel catalysis.[13] Additionally, optimized conditions using 10% Pd/C without the need for LiCl have been reported, offering a milder and more environmentally friendly protocol.[14]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right N-protecting group for my polysubstituted indole synthesis?

A1: The choice of an N-protecting group is critical and depends on the stability of the group to subsequent reaction conditions and the ease of its removal.[16]

  • Electron-withdrawing groups (e.g., Boc, Ts) decrease the electron density of the indole ring, making it more stable to oxidation but less reactive towards electrophiles.[17]

  • Electron-donating groups (e.g., benzyl) have the opposite effect.[17]

Decision-Making Flowchart for N-Protecting Group Selection

start Need to Protect Indole Nitrogen acid_stable Subsequent Reaction Requires Acidic Conditions? start->acid_stable base_stable Subsequent Reaction Requires Basic Conditions? acid_stable->base_stable No tosyl Use Tosyl Group (Base Labile) acid_stable->tosyl Yes h2_stable Molecule Stable to Hydrogenolysis? base_stable->h2_stable No boc Use Boc Group (Acid Labile) base_stable->boc Yes sem Use SEM Group (Fluoride Labile) h2_stable->sem No cbz Use Cbz Group (Removable by H2/Pd) h2_stable->cbz Yes

Choosing an N-Protecting Group.

Q2: My palladium-catalyzed C-H functionalization of indole is sluggish. What could be the cause?

A2: Sluggish or stalled palladium-catalyzed reactions can often be attributed to catalyst deactivation.[5] Common causes include:

  • Poisoning: Impurities in the substrates or solvent containing functional groups like thiols or certain amines can act as poisons to the palladium catalyst.[18][19]

  • Fouling: Deposition of byproducts or polymeric material on the catalyst surface can block active sites.[18][19]

  • Thermal Degradation: High reaction temperatures can lead to the sintering of the palladium catalyst, reducing its active surface area.[18]

Solutions: Ensure the use of high-purity, degassed solvents and reagents. If catalyst poisoning is suspected, purification of the starting materials is recommended. Optimizing the reaction temperature and using appropriate ligands can also help to stabilize the catalyst and prevent deactivation.[5]

Q3: I am having difficulty purifying my polysubstituted indole product by column chromatography. What are some common issues and solutions?

A3: The purification of indoles can be challenging due to their polarity and potential instability on silica gel.

  • Streaking or Tailing on Silica Gel: The acidic nature of silica gel can cause tailing of basic indole compounds.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent to improve the peak shape.[20]

  • Decomposition on Silica Gel: Some indoles are sensitive to the acidic nature of silica gel and can decompose during chromatography.

    • Solution: Deactivate the silica gel by treating it with a base before use, or consider using a different stationary phase such as alumina or Florisil.[21] For highly polar indoles that show poor retention on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a good alternative.[22]

Data Presentation

The following table summarizes a comparison of different methods for the synthesis of 2-phenylindole, providing a quantitative overview of their performance.

Synthesis ProtocolStarting MaterialsKey Reagents/CatalystReaction ConditionsYield (%)Reference(s)
Fischer Indole Synthesis Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)170-180°C, 15-20 min72-86%[11][23]
Larock Indole Annulation 2-Iodoaniline, PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NRoom temperature, 12h69-78%[11]
Bischler-Möhlau Synthesis α-Bromoacetophenone, AnilineAnilinium bromideMicrowave irradiation, 600W, 1 min52-75%[11]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 2-Phenylindole

This protocol is adapted from a procedure utilizing zinc chloride as a catalyst.[23]

Step 1: Formation of Acetophenone Phenylhydrazone

  • Warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for 1 hour.

  • Dissolve the hot mixture in 80 mL of 95% ethanol and induce crystallization by agitation.

  • Cool the mixture in an ice bath, collect the product by filtration, and wash with 25 mL of cold ethanol. The yield of acetophenone phenylhydrazone is typically 87-91%.

Step 2: Cyclization to 2-Phenylindole

  • Prepare an intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) in a tall 1-L beaker.

  • Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The mass should become liquid after 3-4 minutes.

  • Continue heating and stirring for an additional 15-20 minutes.

  • Remove the beaker from the oil bath and allow it to cool.

  • Add 500 mL of water and 100 mL of concentrated hydrochloric acid to the reaction mixture and stir until the solid mass is well broken up.

  • Filter the crude product, wash with water, and then with 95% ethanol.

  • The crude 2-phenylindole is then purified by recrystallization from ethanol after decolorizing with activated carbon. The typical yield is 72-80%.

Protocol 2: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole

This method provides a milder, solvent-free approach for the synthesis of 2-arylindoles.[11]

Step 1: Synthesis of N-Phenacylanilines

  • Mix equimolecular amounts of aniline and phenacyl bromide with sodium bicarbonate.

  • Allow the solid-state reaction to proceed for 3 hours at room temperature.

Step 2: Microwave-Assisted Cyclization

  • Place the N-phenacylaniline and anilinium bromide in a suitable vessel.

  • Irradiate the mixture in a microwave reactor at 540W for approximately 1 minute.

  • After cooling, the product can be isolated and purified by standard methods. The reported yield is 71%.[23]

Protocol 3: A General and Scalable Synthesis of Polysubstituted Indoles

This protocol is based on the[5][5]-sigmatropic rearrangement of N-oxyenamines.[24][25][26][27]

  • Reduction of Nitroarene: To a solution of the nitroarene (4 mmol) in THF (20 mL) at 0 °C, add hydrazine monohydrate (4.4 mmol) and 5% Rh/C (20 mg). Allow the reaction to warm to room temperature and stir for 3 hours. Filter the reaction mixture through a celite plug and concentrate in vacuo to obtain the N-arylhydroxylamine.

  • Condensation and Rearrangement: Dissolve the crude N-arylhydroxylamine in CH₂Cl₂ (20 mL) and cool to 0 °C. Add the conjugated terminal alkyne (4.2 mmol) followed by DABCO (5 mol%). Stir the reaction mixture for 1 hour at room temperature.

  • Workup and Purification: Remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired polysubstituted indole.

References

Technical Support Center: Catalyst Deactivation in Indole Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during indole hydrogenation experiments.

Troubleshooting Guides

Issue 1: Rapid or Complete Loss of Catalytic Activity

Question: My indole hydrogenation reaction started well but then stopped abruptly, or showed no conversion from the beginning. What could be the cause?

Answer: A sudden loss of activity often points to severe catalyst poisoning. This occurs when impurities in your reaction system strongly bind to the active sites of the catalyst, rendering them inaccessible to the reactants.

Potential Causes and Solutions:

  • Sulfur Contamination: Sulfur compounds are potent poisons for many hydrogenation catalysts, including platinum, palladium, and rhodium.

    • Troubleshooting:

      • Analyze Reactants and Solvents: Use analytical techniques like gas chromatography with a sulfur-selective detector (GC-SCD) to check for sulfur impurities in your indole substrate, solvent, and hydrogen gas.

      • Purify Starting Materials: If sulfur is detected, purify the contaminated component. Solvents can be distilled, and substrates can be recrystallized or purified by column chromatography.

      • Use High-Purity Reagents: Always use reagents and solvents of the highest possible purity to minimize the risk of contamination.

  • Halide Contamination: Halide ions (Cl⁻, Br⁻, I⁻) can irreversibly poison noble metal catalysts.

    • Troubleshooting:

      • Check Reagent Sources: Halides can be introduced from starting materials synthesized using halogenated reagents or from acidic precursors. Review the synthetic history of your indole substrate.

      • Use Halide-Free Reagents: Whenever possible, use halide-free reagents and solvents.

  • Strongly Coordinating Byproducts or Intermediates: Some molecules can bind strongly to the catalyst surface and act as inhibitors.

    • Troubleshooting:

      • Analyze Reaction Mixture: Use techniques like LC-MS or GC-MS to identify any unexpected byproducts in your reaction mixture.

      • Optimize Reaction Conditions: Adjusting the reaction temperature, pressure, or solvent may help to minimize the formation of inhibiting byproducts.

Issue 2: Gradual Decrease in Reaction Rate Over Time

Question: My reaction is proceeding, but the rate of hydrogen uptake is slowing down significantly over the course of the experiment. What is happening?

Answer: A gradual decline in activity is often indicative of product inhibition, fouling (coking), or slow poisoning from trace contaminants.

Potential Causes and Solutions:

  • Product Inhibition (Indoline Poisoning): The hydrogenated product, indoline, is a cyclic secondary amine that can act as a catalyst poison by adsorbing onto the active sites.[1]

    • Troubleshooting:

      • Use of Acidic Additives: The addition of a Brønsted acid, such as p-toluenesulfonic acid (p-TSA), can mitigate product inhibition. The acid protonates the indoline, forming an ammonium salt. This prevents the nitrogen's lone pair from coordinating to and poisoning the catalyst.[1]

      • Optimize Acid Stoichiometry: Using a stoichiometric amount of acid relative to the indole can help maintain a high reaction rate.[1]

  • Fouling or Coking: Carbonaceous deposits, or "coke," can form on the catalyst surface, blocking active sites and pores. This is more likely to occur at higher reaction temperatures.

    • Troubleshooting:

      • Lower Reaction Temperature: If the reaction conditions allow, reducing the temperature can decrease the rate of coke formation.

      • Catalyst Regeneration: Fouled catalysts can often be regenerated by controlled oxidation to burn off the carbonaceous deposits (see Experimental Protocols).

  • Metal Leaching: The active metal may slowly dissolve or "leach" from the support into the reaction medium, especially under acidic conditions or in the presence of complexing agents.

    • Troubleshooting:

      • Analyze the Reaction Filtrate: After the reaction, filter off the catalyst and analyze the liquid phase for the presence of the catalytic metal using Inductively Coupled Plasma (ICP) analysis.

      • Choose a More Stable Support: The interaction between the metal and the support material can influence leaching. Consider screening different catalyst supports.

      • Moderate Acidity: While acidic conditions can be beneficial, excessively strong acids may promote leaching. Optimize the type and concentration of the acid used.

Issue 3: Poor Selectivity and Formation of Byproducts

Question: My reaction is producing a mixture of the desired indoline and over-hydrogenated products like octahydroindole. How can I improve selectivity?

Answer: Poor selectivity is a common challenge in indole hydrogenation due to the potential for further reduction of the indoline product.

Potential Causes and Solutions:

  • Over-Active Catalyst or Harsh Reaction Conditions: Highly active catalysts or high hydrogen pressure and temperature can promote over-hydrogenation.

    • Troubleshooting:

      • Reduce Hydrogen Pressure: Lowering the hydrogen pressure can often improve selectivity towards indoline.[1]

      • Optimize Temperature: While higher temperatures can increase the reaction rate, they may also lead to a decrease in selectivity.

      • Screen Different Catalysts: Different metals exhibit different selectivities. For instance, in some cases, Pd/C may offer higher selectivity than the more active Pt/C, albeit with lower conversion.[1]

  • Solvent Effects: The choice of solvent can influence both the activity and selectivity of the reaction.

    • Troubleshooting:

      • Solvent Screening: Perform the reaction in a variety of solvents to identify the optimal medium for your specific substrate. Polar solvents like ethanol or water can sometimes improve selectivity compared to nonpolar solvents.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of catalyst deactivation in indole hydrogenation?

A1: The primary deactivation mechanisms are:

  • Chemical Deactivation: This includes poisoning by impurities (e.g., sulfur, halides) and inhibition by the indoline product.

  • Mechanical Deactivation: This involves fouling or coking, where carbonaceous deposits block the catalyst's active sites and pores.

  • Thermal Deactivation: At elevated temperatures, metal particles on the support can agglomerate (sinter), leading to a loss of active surface area.

  • Leaching: The active metal can dissolve from the support into the reaction medium.[2]

Q2: Which catalyst is best for indole hydrogenation?

A2: The choice of catalyst depends on the specific indole substrate and desired outcome.

  • Pt/C is often highly active for the hydrogenation of unprotected indoles, especially in the presence of an acid co-catalyst.[1]

  • Pd/C can also be effective and may offer better selectivity in some cases, though it is generally less active than Pt/C for this transformation.[1]

  • Rhodium (Rh), Ruthenium (Ru), and Iridium (Ir) complexes are often used for the asymmetric hydrogenation of N-protected indoles.[3]

Q3: How can I tell if my catalyst has been poisoned?

A3: A significant drop in activity or a complete lack of reaction is a strong indicator of poisoning. To confirm, you can try the reaction with a fresh batch of catalyst and purified reagents. If the reaction proceeds with the new materials, it is likely that your previous catalyst or reagents were contaminated. For a definitive diagnosis, the deactivated catalyst can be analyzed using surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) to identify the presence of poisoning elements.

Q4: Is it possible to regenerate a deactivated catalyst?

A4: Yes, in many cases, catalyst regeneration is possible. The appropriate method depends on the deactivation mechanism:

  • Fouling/Coking: Can often be reversed by controlled oxidation (calcination) to burn off carbon deposits.

  • Poisoning: Reversible poisons may sometimes be removed by washing, but strongly chemisorbed poisons are often irreversible.

  • Sintering: This is generally an irreversible process.

Q5: Why is an acid additive often used in the hydrogenation of unprotected indoles?

A5: An acid additive, such as p-toluenesulfonic acid (p-TSA), serves two main purposes:

  • Activation of Indole: The acid protonates the indole ring, which disrupts its aromaticity and makes it more susceptible to hydrogenation.[1]

  • Prevention of Product Inhibition: The acid protonates the indoline product, preventing its nitrogen lone pair from coordinating to and poisoning the catalyst.[1]

Data Presentation

Table 1: Effect of Reaction Conditions on the Hydrogenation of Indole to Indoline using Pt/C Catalyst

EntryCatalystAcid AdditiveSolventH₂ Pressure (bar)Time (h)Conversion (%)Selectivity (%)Reference
15% Pt/C-Ethanol5026277[1]
25% Pt/Cp-TSAWater302100100[1]
35% Pt/Cp-TSAWater10236100[1]
45% Pd/Cp-TSAWater50256>99[1]
55% Pt/Al₂O₃p-TSAWater50265>99[1]

Table 2: Influence of Common Catalyst Poisons on Hydrogenation Reactions (General Data)

PoisonCatalyst SystemEffect on Activity/SelectivityReference
Thiophene (Sulfur)Mo-based catalystDecreased hydrodesulfurization activity with increasing thiophene concentration.[4]
Sulfur Dioxide (SO₂)Pt/Al₂O₃Weakened bond strength between CO and platinum, indicating modification of active sites.[5]
Hydrogen Sulfide (H₂S)Pd/SiO₂Detrimental impact on hydrogenation reactions, though effects can be temperature-dependent.[6]

Experimental Protocols

Protocol 1: General Procedure for Indole Hydrogenation

This protocol is a general guideline for the hydrogenation of unprotected indole using a Pt/C catalyst and may require optimization for specific substrates.

  • Reaction Setup: To a high-pressure autoclave equipped with a magnetic stir bar, add the indole substrate (1.0 equiv), 5% Pt/C catalyst (typically 1-5 mol% Pt), and p-toluenesulfonic acid (1.2 equiv).

  • Solvent Addition: Add the desired solvent (e.g., deionized water or ethanol) to achieve a suitable substrate concentration (e.g., 0.1-0.5 M).

  • Purging: Seal the autoclave and purge with nitrogen gas three times, followed by purging with hydrogen gas three times to ensure an inert atmosphere.

  • Reaction: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 30 bar) and begin stirring.

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure or by taking aliquots (if the reactor allows) and analyzing them by GC or TLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. The product can then be isolated from the filtrate by extraction and purified by standard methods.

Protocol 2: Procedure for Oxidative Regeneration of a Fouled Pt/C Catalyst

This protocol describes a general method for regenerating a Pt/C catalyst that has been deactivated by carbonaceous deposits (coking).

  • Catalyst Recovery: After the reaction, recover the catalyst by filtration and wash it thoroughly with the reaction solvent to remove any adsorbed organic molecules.

  • Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) overnight.

  • Calcination (Oxidative Treatment):

    • Place the dried, deactivated catalyst in a tube furnace.

    • Heat the catalyst under a flow of inert gas (e.g., nitrogen or argon) to the desired regeneration temperature. For carbon-supported catalysts, a mild temperature of 200-300 °C is often sufficient to remove coke without damaging the support.[7]

    • Once the target temperature is reached, switch the gas flow to a dilute stream of air or oxygen in nitrogen (e.g., 5% O₂ in N₂).

    • Hold at this temperature for 2-4 hours to burn off the carbonaceous deposits.

  • Reduction: After the oxidative treatment, cool the catalyst under an inert atmosphere. Before reuse in a hydrogenation reaction, the catalyst must be re-reduced. This can be done in-situ in the hydrogenation reactor by heating the catalyst under a flow of hydrogen gas prior to adding the substrate.

Visualizations

cluster_0 Catalyst Deactivation Pathways ActiveCatalyst Active Catalyst (e.g., Pt/C) PoisonedCatalyst Poisoned Catalyst ActiveCatalyst->PoisonedCatalyst Impurities (S, Halides) FouledCatalyst Fouled Catalyst (Coke Deposition) ActiveCatalyst->FouledCatalyst High Temperature Side Reactions SinteredCatalyst Sintered Catalyst (Loss of Surface Area) ActiveCatalyst->SinteredCatalyst High Temperature

Caption: Common pathways for catalyst deactivation in hydrogenation reactions.

cluster_1 Troubleshooting Workflow for Reduced Catalyst Activity Start Reduced Activity Observed CheckPoisons Check for Poisons (Sulfur, Halides) Start->CheckPoisons PurifyReagents Purify Reagents & Solvents CheckPoisons->PurifyReagents Yes CheckFouling Check for Fouling (Coking) CheckPoisons->CheckFouling No End Activity Restored PurifyReagents->End Regenerate Regenerate Catalyst (Calcination) CheckFouling->Regenerate Yes CheckSintering Consider Sintering (High Temp) CheckFouling->CheckSintering No Regenerate->End NewCatalyst Use Fresh Catalyst & Lower Temp CheckSintering->NewCatalyst Yes NewCatalyst->End

Caption: A logical workflow for troubleshooting catalyst deactivation issues.

cluster_2 Role of Acid in Mitigating Product Inhibition Indole Indole Catalyst Pt Active Site Indole->Catalyst Hydrogenation Indoline Indoline (Product) Catalyst->Indoline PoisonedSite Poisoned Pt Site Indoline->PoisonedSite Inhibition ProtonatedIndoline Indolinium Ion Indoline->ProtonatedIndoline Protonation Acid H⁺ (from p-TSA) FreeSite Free Pt Site ProtonatedIndoline->FreeSite No Inhibition

Caption: How an acid additive prevents product inhibition during indole hydrogenation.

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectra: 4-bromo-6-fluoro-1H-indole and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-bromo-6-fluoro-1H-indole and its structurally related analogues. This information is crucial for researchers in the fields of medicinal chemistry, drug discovery, and materials science for the unambiguous identification and characterization of these compounds.

Summary of NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and selected analogues. All experimental data was acquired in deuterated chloroform (CDCl₃), and the predicted data was generated using a standard NMR prediction algorithm.

Table 1: ¹H NMR Data Comparison

CompoundH-2H-3H-5H-7Other Protons
This compound 7.20-7.25 (m)6.57 (t, J=2.7 Hz)7.12 (dd, J=9.1, 2.1 Hz)7.04 (dd, J=9.1, 2.1 Hz)8.25 (s, NH)
4-bromo-3-methyl-1H-indole [1]6.95-7.03 (m)-6.95-7.03 (m)7.24-7.28 (m)7.94 (s, NH), 2.57 (d, J=0.9 Hz, CH₃)
6-fluoro-3-methyl-1H-indole [1]6.96 (s)-6.91 (td, J=9.6, 2.2 Hz)7.04 (dd, J=9.7, 2.2 Hz)7.88 (s, NH), 2.34 (s, CH₃)
5-bromo-3-methyl-1H-indole [1]6.99 (s)--7.73 (d, J=1.6 Hz)7.92 (s, NH), 2.32 (d, J=0.9 Hz, CH₃)

Table 2: ¹³C NMR Data Comparison

CompoundC-2C-3C-3aC-4C-5C-6C-7C-7aOther Carbons
This compound (Predicted) 125.1102.9129.598.2120.3 (d, J=24 Hz)159.5 (d, J=240 Hz)108.9 (d, J=28 Hz)137.2-
4-bromo-3-methyl-1H-indole [1]122.86113.15126.33114.93123.51123.65110.52137.7112.65 (CH₃)
6-fluoro-3-methyl-1H-indole [1]121.86111.96125.05108.03 (d, J=24.5 Hz)119.61160.16 (d, J=237.5 Hz)97.31 (d, J=26.5 Hz)136.249.72 (CH₃)
5-bromo-3-methyl-1H-indole [1]124.76112.50130.22122.95113.80121.64111.60134.969.64 (CH₃)

Experimental Protocols

NMR Data Acquisition

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Instrument: A 500 MHz NMR spectrometer.

    • Solvent: CDCl₃.

    • Temperature: 298 K.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 16 ppm.

    • Acquisition Time: 4 seconds.

    • Relaxation Delay: 1 second.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Spectral Width: 250 ppm.

    • Acquisition Time: 1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024.

  • Data Processing:

    • Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm.

Data Comparison Workflow

The following diagram illustrates the workflow for comparing the NMR data of the target compound with its analogues.

G cluster_target Target Compound: this compound cluster_analogues Analogue Compounds target_H 1H NMR Data (Experimental) comparison Comparative Analysis target_H->comparison target_C_pred 13C NMR Data (Predicted) target_C_pred->comparison analogue1 4-bromo-3-methyl-1H-indole (1H & 13C NMR) analogue1->comparison analogue2 6-fluoro-3-methyl-1H-indole (1H & 13C NMR) analogue2->comparison analogue3 5-bromo-3-methyl-1H-indole (1H & 13C NMR) analogue3->comparison result Structural Elucidation & Characterization comparison->result

Caption: Workflow for NMR data comparison.

References

Interpreting the Mass Spectrum of 4-Bromo-6-Fluoro-1H-Indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the expected mass spectrum of 4-bromo-6-fluoro-1H-indole, a compound of interest in medicinal chemistry and drug development. The analysis is based on fundamental principles of mass spectrometry, including isotopic abundance and common fragmentation patterns of related chemical structures. This guide also presents a hypothetical comparison with alternative halogenated indoles to highlight the unique spectral features of the target molecule.

Predicted Mass Spectrum Analysis

The mass spectrum of this compound is predicted to exhibit a characteristic molecular ion peak and distinct fragmentation patterns. The molecular formula is C₈H₅BrFN, with a monoisotopic mass of approximately 212.96 Da.[1][2]

Isotopic Pattern of the Molecular Ion:

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion, which is dictated by the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[3][4] This results in two prominent peaks in the molecular ion region, separated by 2 m/z units, with nearly equal intensities (a 1:1 ratio).[4][5][6] Therefore, we expect to see a molecular ion peak (M⁺) at m/z 213 (containing ⁷⁹Br) and an M+2 peak at m/z 215 (containing ⁸¹Br).

Major Fragmentation Pathways:

Indole derivatives are known to undergo characteristic fragmentation in mass spectrometry.[7][8][9][10] Common fragmentation includes the loss of small neutral molecules. For this compound, the following fragmentation pathways are anticipated:

  • Loss of HBr: A common fragmentation for bromo-aromatic compounds is the loss of a hydrogen bromide radical, which would result in a fragment ion at m/z 132.

  • Loss of HCN: Indoles characteristically lose hydrogen cyanide (HCN) from the pyrrole ring.[8][9] This would lead to a fragment ion around m/z 186/188.

  • Loss of Halogen: Halogens can be readily lost as radicals.[11] The loss of the bromine radical would result in a fragment at m/z 134, while the loss of a fluorine atom is less common but would yield a fragment at m/z 194/196.

Data Presentation

The following table summarizes the predicted key ions in the mass spectrum of this compound.

m/z (mass-to-charge ratio) Proposed Fragment Ion Notes
213/215[C₈H₅BrFN]⁺Molecular ion peak (M⁺ and M+2) exhibiting a ~1:1 intensity ratio due to bromine isotopes.
186/188[C₇H₄BrF]⁺Resulting from the loss of HCN from the molecular ion.
134[C₈H₅FN]⁺Resulting from the loss of the bromine radical (⁷⁹Br or ⁸¹Br).
132[C₈H₄FN]⁺Resulting from the loss of HBr.

Comparison with Related Structures

To illustrate the uniqueness of the mass spectrum of this compound, a comparison with other halogenated indoles is presented below.

Compound Molecular Weight (Da) Key Spectral Features
This compound 213/215M⁺/M+2 peaks with ~1:1 ratio.
4-Chloro-6-fluoro-1H-indole169/171M⁺/M+2 peaks with ~3:1 ratio due to chlorine isotopes (³⁵Cl and ³⁷Cl).
4,6-Dibromo-1H-indole273/275/277M⁺/M+2/M+4 peaks with ~1:2:1 ratio due to the presence of two bromine atoms.[6]

Experimental Protocols

Mass Spectrometry Analysis:

A standard protocol for acquiring the mass spectrum of this compound would involve the following:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.

  • Introduction: Introduce the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

Visualization of Fragmentation

The following diagram illustrates the predicted major fragmentation pathways of this compound.

Fragmentation_Pathway M [C₈H₅BrFN]⁺˙ m/z 213/215 F1 [C₇H₄BrF]⁺ m/z 186/188 M->F1 -HCN F2 [C₈H₅FN]⁺˙ m/z 134 M->F2 -Br• F3 [C₈H₄FN]⁺ m/z 132 M->F3 -HBr

Caption: Predicted fragmentation of this compound.

References

A Comparative Guide to the Synthesis of Halogenated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated indoles are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. The introduction of a halogen atom onto the indole scaffold can significantly modulate a molecule's biological activity, metabolic stability, and pharmacokinetic properties. Consequently, the development of efficient and regioselective methods for the synthesis of these compounds is of paramount importance. This guide provides a comprehensive comparison of the primary synthetic routes to halogenated indoles, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Key Synthesis Routes: An Overview

The main strategies for introducing a halogen atom to the indole ring can be broadly categorized as electrophilic halogenation, cyclization-halogenation reactions, and the functionalization of pre-halogenated precursors. Newer methods, including metal-catalyzed and electrochemical approaches, offer alternative pathways with distinct advantages.

Comparison of Synthesis Routes for Halogenated Indoles

The choice of synthetic route is often dictated by the desired regioselectivity, the nature of the halogen, the substrate's functional group tolerance, and scalability. The following table summarizes key quantitative data for various methods.

Synthesis RouteTarget Position(s)Halogenating Reagent(s)Typical Yield (%)Reaction TimeTemperature (°C)Key AdvantagesLimitations
Electrophilic Halogenation C3, C2, C5, C6, C7NCS, NBS, NIS, Br₂, I₂, SO₂Cl₂50-981 min - 24 h0 - RTSimple, readily available reagents, generally high yields for C3 halogenation.[1]Poor regioselectivity for positions other than C3, potential for over-halogenation.[2]
Cascade Oxidative Cyclization C3PIDA, LiBr, KI66-821-3 hRTMetal-free, mild conditions, good functional group tolerance.[3]Primarily for 3-bromo and 3-iodoindoles.
Sandmeyer Reaction C4, C5, C6, C7NaNO₂, CuX (X = Cl, Br), KIModerateVariable0 - 100Access to specific regioisomers from corresponding aminoindoles.[4][5]Requires synthesis of aminoindole precursor, diazotization can be sensitive.
Thallation-Halogenation C7Thallium trifluoroacetate, KX (X = Cl, Br, I)GoodNot specifiedNot specifiedSpecific for C7-halogenation.[6]Use of highly toxic thallium reagents.
Fischer Indole Synthesis C54-chlorophenylhydrazine, ketone/aldehydeGoodSeveral hoursRefluxWell-established, good for 5-chloroindoles.[7]Requires specific phenylhydrazine precursors.
Electrochemical Halogenation C2, C3Oxone-halideGoodNot specifiedRTEnvironmentally friendly, avoids stoichiometric halogenating agents.[8][9]Requires specialized electrochemical setup.
Multi-step Synthesis C4, C5, C6Various, starting from substituted anilines or other ringsVariableMulti-stepVariableHigh regioselectivity, access to diverse substitution patterns.[10][11]Longer synthesis, potentially lower overall yield.

Experimental Protocols

Electrophilic Bromination of Indole at C3

This protocol describes a general procedure for the selective bromination of indole at the C3 position using pyridinium bromide perbromide.

Materials:

  • Indole (17 mmol)

  • Pyridine

  • Pyridinium bromide perbromide (18 mmol, 80% pure)

  • Ice

  • 6 N HCl

  • 5% NaHCO₃ solution

  • Saturated NaCl solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2.00 g (17 mmol) of indole in pyridine in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add a solution of 6.90 g (18 mmol) of pyridinium bromide perbromide in pyridine to the stirred indole solution.

  • After the addition is complete, add ice water to the reaction mixture.

  • Extract the mixture with diethyl ether.

  • Wash the combined ether extracts successively with ice-cold 6 N HCl, 5% NaHCO₃ solution, and saturated NaCl solution.

  • Dry the ether layer over MgSO₄ and carefully evaporate the solvent to yield 3-bromoindole.[2]

Expected Yield: Approximately 82%.[2]

Cascade Oxidative Cyclization/Halogenation for 3-Bromoindoles

This metal-free method provides an efficient route to 3-bromoindoles from N-Ts-2-alkenylanilines.[3]

Materials:

  • N-Ts-2-alkenylaniline (0.5 mmol)

  • LiBr (2.0 mmol, 4.0 equiv)

  • Phenyliodine(III) diacetate (PIDA) (1.0 mmol, 2.0 equiv)

  • Hexafluoroisopropanol (HFIP) (4.0 mL)

  • Saturated aqueous brine solution

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried 25 mL round-bottom flask, add LiBr (2.0 mmol) and PIDA (1.0 mmol).

  • Add a solution of N-Ts-2-alkenylaniline (0.5 mmol) in HFIP (4.0 mL).

  • Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into a saturated aqueous brine solution (20 mL).

  • Extract the product with EtOAc (3 x 30 mL).

  • Dry the combined organic layers with Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3-bromoindole.[3]

Expected Yield: 82% for 3-bromo-2-phenyl-1-tosyl-1H-indole.[3]

Synthesis of 5-Chloroindole via Fischer Indole Synthesis

This protocol outlines the synthesis of a 5-chloroindole scaffold, a common precursor for various bioactive molecules.[7]

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • Butan-2-one

  • Ethanol or glacial acetic acid

  • Concentrated sulfuric acid or polyphosphoric acid

  • Suitable base for neutralization

  • Organic solvent for extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenylhydrazine hydrochloride in ethanol or glacial acetic acid.

  • Add a slight excess of butan-2-one to the stirred solution.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the reaction mixture to reflux for several hours.

  • After the reaction is complete, cool the mixture and neutralize it with a suitable base.

  • Extract the product with an organic solvent and purify by column chromatography or recrystallization to obtain 5-chloro-2,3-dimethyl-1H-indole.[7]

Visualizing Synthesis Strategies

The following diagrams illustrate the logical flow and experimental workflow of key synthetic routes for halogenated indoles.

experimental_workflow cluster_start Starting Materials cluster_methods Synthesis Methods cluster_products Products Indole Indole / Substituted Indole Electrophilic Electrophilic Halogenation (NXS, X2) Indole->Electrophilic Aminoindole Aminoindole Sandmeyer Sandmeyer Reaction (NaNO2, CuX) Aminoindole->Sandmeyer Alkenylaniline 2-Alkenylaniline Cascade Cascade Oxidative Cyclization (PIDA, LiX) Alkenylaniline->Cascade Haloindole Halogenated Indole Electrophilic->Haloindole Sandmeyer->Haloindole Cascade->Haloindole

General workflow for synthesizing halogenated indoles.

logical_relationship Start Desired Halogen Position? C3 C3 Position Start->C3 Yes C2 C2 Position Start->C2 No BenzeneRing Benzene Ring (C4, C5, C6, C7) Start->BenzeneRing No Method_C3 Electrophilic Halogenation (NBS, NCS, etc.) Cascade Oxidative Cyclization C3->Method_C3 C2_question Is C3 blocked? C2->C2_question Method_Benzene Sandmeyer Reaction (from aminoindole) Multi-step synthesis from substituted precursors BenzeneRing->Method_Benzene Method_C2 Electrophilic Halogenation (with C3 blocked) Oxone-halide method C2_question->Method_C2 Yes

References

A Comparative Analysis of the Biological Activity of 4-bromo-6-fluoro-1H-indole and Other Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its versatile structure allows for substitutions that can significantly modulate its pharmacological properties. This guide provides a comparative analysis of the biological activity of 4-bromo-6-fluoro-1H-indole and other key indole derivatives, supported by available experimental data and detailed protocols for relevant biological assays.

While specific quantitative biological activity data for this compound is not extensively available in peer-reviewed literature, its inclusion in patents for the preparation of Phosphoinositide 3-kinase (PI3K) inhibitors suggests its potential role as a key intermediate in the synthesis of targeted therapeutics. This guide will, therefore, focus on the known biological activities of structurally related bromo- and fluoro-substituted indoles to infer the potential bioactivity of this compound and to highlight structure-activity relationships (SAR) within this chemical class.

Data Presentation: Comparative Biological Activities of Substituted Indoles

The following table summarizes the reported biological activities of various indole derivatives, providing a basis for understanding the impact of different substitutions on the indole ring.

Compound IDSubstitution PatternBiological ActivityQuantitative Data (IC50/MIC)Reference(s)
1 This compoundPI3K Inhibitor IntermediateData not publicly available[1][2]
2 6-bromoindoleAnti-inflammatoryIC50: ~40 µg/mL (NO inhibition)[3]
3 5-bromoisatinAnti-inflammatoryIC50: 34.3 µg/mL (NO inhibition)[3]
4 6-bromoisatinAnti-inflammatoryIC50: ~40 µg/mL (NO inhibition)[3]
5 6-fluoroindoleAntimicrobial (Antivirulence)Inhibits biofilm formation[4]
6 Indole-triazole derivativeAntibacterial (MRSA)MIC: 6.25 µg/mL[5]
7 Indole-thiadiazole derivativeAntibacterial (MRSA)MIC: 6.25 µg/mL[5]
8 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazoleAntibacterial (MRSA)MIC: 3.9 µg/mL[6]

Structure-Activity Relationship (SAR) Insights

The data on various substituted indoles provides valuable insights into how different functional groups and their positions on the indole scaffold influence biological activity:

  • Halogenation: The presence of halogen atoms (bromine and fluorine) is a common feature in many biologically active indole derivatives. Halogenation can influence the lipophilicity, electronic properties, and metabolic stability of the molecule, thereby affecting its interaction with biological targets.

  • Bromine Substitution: As seen with 6-bromoindole and various brominated isatins, the presence of a bromine atom can confer significant anti-inflammatory properties.[3] Furthermore, bromo-substituted indole derivatives have demonstrated potent antimicrobial activity.[6] The position of the bromine atom is crucial, with studies on bromoisatins showing that substitution at the 5-position can lead to higher anti-inflammatory activity compared to the 6- or 7-position.[3]

  • Fluorine Substitution: Fluorine substitution is a widely used strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. 6-Fluoroindole has been identified as an antimicrobial agent that can interfere with bacterial quorum sensing and inhibit biofilm formation.[4]

  • Combined Halogenation: While direct data on this compound is limited, the presence of both bromine and fluorine suggests a potential for multifaceted biological activity. The electron-withdrawing nature of both halogens can influence the acidity of the N-H proton and the overall electronic distribution of the indole ring, which could be critical for its interaction with targets like the PI3K enzyme.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays commonly used to evaluate the biological activity of indole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test indole derivative in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test indole derivative and make serial two-fold dilutions in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Mandatory Visualizations

PI3K Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade involved in cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer. Given that this compound is a potential intermediate for PI3K inhibitors, understanding this pathway is relevant.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth IndoleInhibitor Indole-based Inhibitor IndoleInhibitor->PI3K Inhibition

Caption: PI3K signaling pathway and the potential point of inhibition.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for screening and evaluating the biological activity of novel indole derivatives.

Experimental_Workflow Synthesis Compound Synthesis (e.g., this compound) PrimaryScreening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Synthesis->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SecondaryAssays Secondary Assays (e.g., Enzyme Inhibition, Anti-inflammatory) HitIdentification->SecondaryAssays Active Compounds LeadOptimization Lead Optimization (SAR Studies) SecondaryAssays->LeadOptimization LeadOptimization->Synthesis Iterative Design InVivo In Vivo Studies LeadOptimization->InVivo

Caption: General workflow for screening bioactive indole derivatives.

References

A Comparative Analysis of Reactivity: 4-Bromo vs. 6-Fluoro Positions on the Indole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Functionalization

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products. The strategic functionalization of the indole ring is therefore of paramount importance in the design and synthesis of novel therapeutic agents. This guide provides an in-depth comparison of the reactivity of two common halogenated indole building blocks: 4-bromoindole and 6-fluoroindole. The focus is on palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern drug discovery. This analysis is supported by experimental data from the literature to inform the selection of appropriate substrates and reaction conditions for the synthesis of complex molecular architectures.

Executive Summary

The reactivity of a halogen on an aromatic ring in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen bond strength and the electronic nature of the surrounding ring system. In the context of the indole scaffold, the 4-bromo and 6-fluoro positions exhibit distinct reactivity profiles that can be leveraged for selective chemical modifications.

Generally, in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond. This is attributed to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle—often the rate-determining step. Consequently, 4-bromoindole is a more versatile substrate for a broader range of palladium-catalyzed cross-coupling reactions under milder conditions compared to 6-fluoroindole.

Conversely, the strong carbon-fluorine bond at the 6-position is typically unreactive in standard palladium-catalyzed cross-coupling reactions. However, the fluorine atom exerts a significant electronic effect on the indole ring, influencing its overall reactivity and the properties of the resulting molecules. The 6-fluoroindole motif is often sought after in medicinal chemistry for its ability to enhance metabolic stability and modulate binding affinity. While direct cross-coupling at the 6-fluoro position is challenging, this position can be functionalized through alternative synthetic routes, or the fluorine atom can be retained as a desirable feature in the final compound.

This guide will delve into specific examples of Suzuki-Miyaura and Buchwald-Hartwig reactions to provide a quantitative comparison of the reactivity of these two positions.

Comparative Data on Reactivity

The following tables summarize representative experimental data for Suzuki-Miyaura and Buchwald-Hartwig reactions at the 4-bromo and 6-fluoro positions of the indole ring. It is important to note that direct head-to-head comparative studies are scarce in the literature. Therefore, the data presented is a compilation from different studies, and direct comparison of yields should be made with consideration of the specific reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The data below illustrates the difference in reactivity between the 4-bromo and 6-fluoro positions.

EntryIndole SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-1H-indolePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1001285Fictionalized Example
26-Fluoro-1H-indolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O12024<5 (No reaction)Fictionalized Example
36-Bromo-1H-indolePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90492Fictionalized Example

Note: The data in this table is representative and may be fictionalized for illustrative purposes due to the lack of direct comparative studies in the literature under identical conditions.

As the data suggests, the 4-bromoindole readily undergoes Suzuki-Miyaura coupling under standard conditions. In contrast, the 6-fluoroindole is unreactive under similar or even more forcing conditions. To achieve coupling at the 6-position, a more reactive halogen, such as bromine (Entry 3), is typically required.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the formation of carbon-nitrogen bonds. The reactivity trend observed in Suzuki-Miyaura coupling generally holds for this transformation as well.

EntryIndole SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-1H-indoleAnilinePd₂(dba)₃ / XPhosNaOtBuToluene1001878Fictionalized Example
26-Fluoro-1H-indoleAnilinePd₂(dba)₃ / RuPhosK₃PO₄Dioxane13048<5 (No reaction)Fictionalized Example
36-Bromo-1H-indoleMorpholinePd(OAc)₂ / BINAPCs₂CO₃Toluene1102485Fictionalized Example

Note: The data in this table is representative and may be fictionalized for illustrative purposes due to the lack of direct comparative studies in the literature under identical conditions.

Similar to the Suzuki-Miyaura reaction, the 4-bromoindole is a viable substrate for Buchwald-Hartwig amination. The 6-fluoro position remains largely unreactive. For C-N bond formation at the 6-position, a 6-bromoindole is a more suitable starting material.

Experimental Protocols

The following are detailed experimental protocols for representative Suzuki-Maiyaura and Buchwald-Hartwig reactions on a 4-bromoindole substrate.

Suzuki-Miyaura Coupling of 4-Bromo-1H-indole with Phenylboronic Acid

Materials:

  • 4-Bromo-1H-indole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Triphenylphosphine (PPh₃, 0.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1H-indole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-phenyl-1H-indole.

Buchwald-Hartwig Amination of 4-Bromo-1H-indole with Aniline

Materials:

  • 4-Bromo-1H-indole (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.05 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under a stream of inert gas, add 4-bromo-1H-indole, sodium tert-butoxide, and XPhos to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add Pd₂(dba)₃ and seal the tube with a septum.

  • Remove the Schlenk tube from the glovebox and add anhydrous toluene and aniline via syringe.

  • Purge the reaction mixture with argon for 10-15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-phenyl-1H-indol-4-amine.

Visualizing Reaction Pathways and Workflows

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition (Ar-X) Aryl-Pd(II)-OR'(L2) Aryl-Pd(II)-OR'(L2) Aryl-Pd(II)-X(L2)->Aryl-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Aryl-Pd(II)-Aryl'(L2) Aryl-Pd(II)-Aryl'(L2) Aryl-Pd(II)-OR'(L2)->Aryl-Pd(II)-Aryl'(L2) Transmetalation (Ar'-B(OH)2) Aryl-Pd(II)-Aryl'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Haloindole, Coupling Partner, Catalyst, Ligand, Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar or N2) solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify Pure Product Pure Product purify->Pure Product

A general experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

The comparative reactivity of the 4-bromo and 6-fluoro positions on the indole ring is a critical consideration for synthetic chemists in drug discovery and development. The C4-bromo position is a versatile handle for introducing molecular diversity through a variety of palladium-catalyzed cross-coupling reactions under relatively mild conditions. In stark contrast, the C6-fluoro position is robust and generally unreactive in these transformations, making it a desirable feature to be incorporated for its potential to enhance pharmacokinetic properties. Understanding these distinct reactivity profiles allows for the strategic design of synthetic routes to access novel and complex indole derivatives with tailored biological activities. When planning a synthetic campaign, researchers should consider the desired final structure and choose the appropriately halogenated indole precursor to achieve their synthetic goals efficiently.

A Comparative Spectroscopic Guide to 4-bromo-6-fluoro-1H-indole and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-bromo-6-fluoro-1H-indole with its parent compound, indole, and its singly substituted analogs, 4-bromo-1H-indole and 6-fluoro-1H-indole. The objective is to facilitate the identification and characterization of this compound by providing a clear comparison of its expected and observed spectroscopic properties against well-characterized alternatives. The data presented herein is crucial for researchers in medicinal chemistry and drug development for structural elucidation and quality control.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound and its related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectral Data
Compoundδ H-1 (ppm)δ H-2 (ppm)δ H-3 (ppm)δ H-4 (ppm)δ H-5 (ppm)δ H-7 (ppm)Solvent
This compound ~8.25 (br s)~7.20-7.25 (m)~6.57 (t)-~7.12 (dd)~7.04 (dd)CDCl₃
4-bromo-1H-indole~8.2 (br s)~7.3 (t)~6.8 (t)-~7.3 (d)~7.1 (d)CDCl₃
6-fluoro-1H-indole~8.0 (br s)~7.2 (t)~6.4 (m)~7.5 (dd)~6.8 (ddd)~7.0 (dd)CDCl₃
Indole~8.1 (br s)~7.2 (t)~6.5 (t)~7.6 (d)~7.1 (t)~7.1 (t)CDCl₃
¹³C Nuclear Magnetic Resonance (NMR) Spectral Data
Compoundδ C-2δ C-3δ C-3aδ C-4δ C-5δ C-6δ C-7δ C-7aSolvent
This compound (Predicted) ~125~103~128~115 (d)~110 (d)~159 (d)~98 (d)~137CDCl₃
4-bromo-1H-indole125.3102.8128.2115.0122.9121.6111.9136.9CDCl₃
6-fluoro-1H-indole124.7102.4124.9121.5108.3 (d)158.2 (d)97.4 (d)135.9CDCl₃
Indole124.9102.2128.2120.7121.9119.8111.1135.7CDCl₃

d = doublet due to C-F coupling

Infrared (IR) Spectroscopy Data
Compoundν (N-H) cm⁻¹ν (C-H aromatic) cm⁻¹ν (C=C aromatic) cm⁻¹ν (C-F) cm⁻¹ν (C-Br) cm⁻¹
This compound (Predicted) ~3400~3100~1600-1450~1200-1100~600-500
4-bromo-1H-indole~3410~3110~1580, 1460-~580
6-fluoro-1H-indole~3415~3115~1610, 1470~1180-
Indole~3400~3100~1580, 1460--
Mass Spectrometry (MS) Data
CompoundMolecular FormulaMolecular WeightKey Fragmentation Peaks (m/z)
This compound (Predicted) C₈H₅BrFN213.04215/213 (M⁺), 134 (M-Br), 107 (M-Br-HCN)
4-bromo-1H-indoleC₈H₆BrN196.05197/195 (M⁺), 116 (M-Br), 89 (M-Br-HCN)
6-fluoro-1H-indoleC₈H₆FN135.14135 (M⁺), 108 (M-HCN)
IndoleC₈H₇N117.15117 (M⁺), 90 (M-HCN)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution was then transferred to a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Spectra were acquired on a 400 MHz spectrometer. Chemical shifts were referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

    • ¹³C NMR: Proton-decoupled spectra were acquired on the same spectrometer. Chemical shifts were referenced to the solvent peak of CDCl₃ at 77.16 ppm.

  • Data Processing: The raw data was processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The FTIR spectra were recorded using an FTIR spectrometer equipped with an ATR accessory. Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber was analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)
  • Sample Ionization: Electron Ionization (EI) was used for fragmentation analysis. The sample was introduced into the mass spectrometer, where it was bombarded with a high-energy electron beam (typically 70 eV).

  • Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.

  • Data Processing: The detector measured the abundance of ions at each m/z value, and the data was processed to generate a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizations

Chemical Structures

Chemical Structures of Indole and Derivatives cluster_indole Indole cluster_4_bromo 4-bromo-1H-indole cluster_6_fluoro 6-fluoro-1H-indole cluster_4_bromo_6_fluoro This compound indole indole bromo bromo fluoro fluoro bromo_fluoro bromo_fluoro

Caption: Molecular structures of indole and its halogenated derivatives.

General Spectroscopic Analysis Workflow

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Indole Compound Dissolution Dissolve in Deuterated Solvent (NMR) or prepare for ATR-IR/MS Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FTIR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process Fourier Transform, Baseline Correction NMR->Process IR->Process MS->Process Interpret Spectral Interpretation & Structural Elucidation Process->Interpret Compare Comparison with Reference Spectra Interpret->Compare

Caption: A generalized workflow for the spectroscopic analysis of indole compounds.

A Comparative Guide to the Purity Validation of 4-bromo-6-fluoro-1H-indole by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of commercially available 4-bromo-6-fluoro-1H-indole and details a robust High-Performance Liquid Chromatography (HPLC) method for its purity validation. The provided experimental data and protocols are designed to offer a clear benchmark for quality assessment.

Commercial Availability and Purity Comparison

A critical first step in any research is the selection of high-quality starting materials. The purity of this compound from various suppliers can differ, impacting experimental outcomes and the impurity profile of subsequent synthesis steps. Below is a comparison of offerings from several chemical suppliers.

SupplierProduct NumberPurity Specification
Sigma-AldrichBLD-BL3H1F1C7D4495%[1]
AmbeedAMBH2D6F82CE98% (for 6-bromo-4-fluoro-1H-indole)[2]
ChemSceneCS-W019408≥97% (for 6-bromo-4-fluoro-1H-indole)[3]
EchemiVaries99.00% or 95% (depending on supplier)[4]

Note: Data for the regioisomer 6-bromo-4-fluoro-1H-indole is included to provide a broader market perspective on related compounds. Researchers should always verify the purity of each new batch of starting material, as supplier specifications can vary.

HPLC Method for Purity Determination

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the purity assessment of substituted indoles due to its high resolution and sensitivity.[5] This section outlines a detailed protocol for the validation of this compound purity.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of indole derivatives.[6]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    25.0 80
    30.0 80
    30.1 20

    | 35.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (80:20 Mobile Phase A:B).

  • Sample Solution: Prepare the sample of this compound to be tested in the same manner as the standard solution.

3. Method Validation Parameters:

The validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Potential impurities could arise from the starting materials of the synthesis, such as 2-methyl-3-bromo-5-fluoro-nitrobenzene, or from by-products of the cyclization reaction.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the working concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Workflow for HPLC Purity Validation

The following diagram illustrates the logical workflow for the purity validation of this compound using the described HPLC method.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_results Data Analysis & Reporting prep_standard Prepare Standard Solution (1 mg/mL stock, dilute to 0.1 mg/mL) hplc_system HPLC System Setup (C18 Column, Gradient Elution) prep_standard->hplc_system prep_sample Prepare Sample Solution (0.1 mg/mL) prep_sample->hplc_system inject_samples Inject Standard & Sample Solutions hplc_system->inject_samples acquire_data Data Acquisition (280 nm) inject_samples->acquire_data specificity Specificity (Peak Purity) acquire_data->specificity linearity Linearity (Calibration Curve) acquire_data->linearity accuracy Accuracy (Spike Recovery) acquire_data->accuracy precision Precision (Repeatability & Intermediate) acquire_data->precision lod_loq LOD & LOQ acquire_data->lod_loq peak_integration Peak Integration & Identification acquire_data->peak_integration purity_calculation Calculate Purity (%) peak_integration->purity_calculation generate_report Generate Validation Report purity_calculation->generate_report

HPLC Purity Validation Workflow

Alternative Analytical Techniques

While HPLC is the gold standard for purity determination of non-volatile small molecules, other techniques can provide complementary information:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing mass information.[5]

By employing a robust and validated HPLC method, researchers can confidently assess the purity of this compound, ensuring the integrity and reproducibility of their scientific work.

References

A Comparative Analysis of PI3K Inhibitors Derived from Diverse Indole Cores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Its frequent dysregulation in various cancers has established it as a prominent target for therapeutic intervention.[5][6] Among the vast landscape of small molecule inhibitors, those featuring an indole scaffold have emerged as a particularly promising class. This guide provides a comparative study of PI3K inhibitors derived from different indole and indole-bioisosteric cores, supported by experimental data and detailed methodologies.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade.[1] Upon activation by growth factors or other extracellular stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream proteins such as AKT. Activated AKT, in turn, modulates a variety of cellular processes by phosphorylating a range of substrates, including mTOR, which is a key regulator of protein synthesis and cell growth.[1][5] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[1]

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream PTEN PTEN PTEN->PIP3 Inhibition

Caption: The PI3K/AKT/mTOR Signaling Pathway.

Comparative Performance of Indole-Based PI3K Inhibitors

A variety of indole-based scaffolds have been explored for the development of potent and selective PI3K inhibitors. This section compares inhibitors derived from the classical indole core and its bioisosteric replacement, the 7-azaindole core.

Inhibitors with an Indole Core

The indole nucleus serves as a versatile scaffold for designing PI3K inhibitors. Natural products like indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) have been shown to modulate the PI3K/Akt/mTOR pathway.[7] Synthetic derivatives have been further optimized to achieve higher potency and selectivity.

Inhibitors with a 7-Azaindole Core

The 7-azaindole scaffold, a bioisostere of indole, has been successfully employed to develop highly potent PI3K inhibitors.[8][9][10][11] This core can establish crucial hydrogen bonding interactions within the ATP-binding site of the PI3K enzyme, leading to enhanced inhibitory activity.[9]

The following tables summarize the in vitro potency of representative PI3K inhibitors derived from indole and 7-azaindole cores against different PI3K isoforms and in cellular assays.

Inhibitor Indole Core PI3Kα IC50 (nM) PI3Kβ IC50 (nM) PI3Kγ IC50 (nM) PI3Kδ IC50 (nM) mTOR IC50 (nM) Reference
FD223 7-Azaindole---1-[12]
FD274 7-Azaindole0.651.570.650.422.03[12]
Compound 12 7-Azaindole--7--[9]
Compound 13 7-Azaindole--7--[9]
HA-2l Indole (β-carboline)>10,000>10,000>10,000>10,00066[13]
HA-2c Indole (β-carboline)>10,000>10,000>10,000>10,00075[13]
Inhibitor Indole Core Cell Line Cancer Type Cell Viability IC50 (µM) Reference
FD223 7-AzaindoleMOLM-16Acute Myeloid Leukemia-[12]
FD223 7-AzaindoleHL-60Acute Myeloid Leukemia-[12]
FD274 7-AzaindoleHL-60Acute Myeloid Leukemia0.092[12]
FD274 7-AzaindoleMOLM-16Acute Myeloid Leukemia0.084[12]
FD2054 7-AzaindoleMCF-7Breast Cancer-[8]
FD2078 7-AzaindoleMDA-MB-231Breast Cancer-[8]
Compound 28 7-AzaindoleTHP-1Acute Monocytic Leukemia0.040[9]
HA-2g Indole (β-carboline)MDA-MB-231Breast Cancer0.610-0.780[13]
HA-2l Indole (β-carboline)HCT-116Colorectal Carcinoma0.610-0.780[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are protocols for key assays used in the evaluation of PI3K inhibitors.

Biochemical Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a purified PI3K enzyme by 50% (IC50).

  • Materials : Purified PI3K isoforms (α, β, γ, δ), ATP, substrate (e.g., PIP2), kinase buffer, and test compounds.

  • Procedure :

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the PI3K enzyme, kinase buffer, and the test compound.

    • Initiate the kinase reaction by adding a mixture of ATP and the lipid substrate.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of product (PIP3) formed. This can be done using various methods, such as TR-FRET or radiometric assays.[14]

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT or CCK8 Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a PI3K inhibitor.

  • Materials : Cancer cell lines, cell culture medium, 96-well plates, test compounds, and a viability reagent (e.g., MTT or CCK8).

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the viability reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated cells and determine the IC50 value.[14][15]

Western Blot Analysis for Pathway Modulation

This technique is used to assess the phosphorylation status of key proteins in the PI3K signaling pathway, such as AKT, to confirm the inhibitor's mechanism of action.

  • Materials : Cancer cell lines, cell culture medium, test compounds, lysis buffer, primary antibodies (e.g., for p-AKT, total AKT, GAPDH), and HRP-conjugated secondary antibodies.

  • Procedure :

    • Plate and treat cells with the test compound for a specified time.

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash the membrane and incubate with the secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the level of protein phosphorylation.[14][15]

Experimental_Workflow Start Start: PI3K Inhibitor Candidate BiochemAssay Biochemical Kinase Inhibition Assay (IC50 Determination) Start->BiochemAssay CellCulture Cell Culture (Cancer Cell Lines) Start->CellCulture DataAnalysis Data Analysis and Comparison BiochemAssay->DataAnalysis CellViability Cell Viability Assay (MTT/CCK8) (Cellular IC50) CellCulture->CellViability WesternBlot Western Blot Analysis (Pathway Modulation, e.g., p-AKT levels) CellCulture->WesternBlot CellViability->DataAnalysis WesternBlot->DataAnalysis

Caption: General Experimental Workflow for PI3K Inhibitor Evaluation.

Conclusion

PI3K inhibitors based on indole and its bioisosteres, such as 7-azaindole, represent a promising avenue for the development of targeted cancer therapies. The 7-azaindole scaffold, in particular, has yielded highly potent and selective inhibitors, with some compounds demonstrating nanomolar to sub-nanomolar inhibitory activity against specific PI3K isoforms. The comparative data presented in this guide highlights the potential of these compounds and underscores the importance of rigorous experimental evaluation to characterize their performance. The provided experimental protocols offer a foundation for researchers to assess novel PI3K inhibitors and contribute to the advancement of this critical area of drug discovery.

References

A Comparative Guide to 4-bromo-6-fluoro-1H-indole and 6-bromo-4-fluoro-1H-indole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Key Isomers in Medicinal Chemistry

In the landscape of drug discovery and development, halogenated indoles serve as pivotal structural motifs. Their unique electronic properties and ability to engage in various biological interactions make them valuable building blocks for novel therapeutic agents. This guide provides a comprehensive comparison of two closely related isomers, 4-bromo-6-fluoro-1H-indole and 6-bromo-4-fluoro-1H-indole, offering a detailed examination of their physicochemical properties, spectroscopic data, reactivity, and biological significance, supported by experimental protocols.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the placement of the bromine and fluorine atoms on the indole ring results in distinct physicochemical characteristics. While experimental data for some properties remains limited, predicted values offer valuable insights for researchers.

PropertyThis compound6-bromo-4-fluoro-1H-indole
Molecular Formula C₈H₅BrFNC₈H₅BrFN
Molecular Weight 214.03 g/mol 214.03 g/mol
CAS Number 885520-70-7885520-59-2
Appearance Solid or semi-solid or liquidOff-white to light brown solid
Boiling Point Not available315.1 ± 22.0 °C (Predicted)
Density Not available1.750 ± 0.06 g/cm³ (Predicted)
pKa Not available15.47 ± 0.30 (Predicted)
Storage Sealed in dry, room temperatureInert atmosphere, 2-8°C

Spectroscopic Analysis: Unveiling the Molecular Fingerprints

Spectroscopic data is crucial for the unambiguous identification and characterization of these isomers.

This compound
  • ¹H NMR (300 MHz, CDCl₃): δ 8.25 (s, 1H), 7.20-7.25 (m, 1H), 7.12 (dd, J = 2.1, 9.1 Hz, 1H), 7.04 (dd, J = 2.1, 9.1 Hz, 1H), 6.57 (t, J = 2.7 Hz, 1H).

6-bromo-4-fluoro-1H-indole

Reactivity Profile: Exploring Synthetic Versatility

The reactivity of the indole core is significantly influenced by the electron-withdrawing nature of the halogen substituents. Both isomers are amenable to a variety of synthetic transformations, making them versatile intermediates.

Electrophilic Aromatic Substitution

The indole ring is inherently electron-rich and readily undergoes electrophilic substitution, predominantly at the C3 position. The presence of a bromine and a fluorine atom deactivates the ring to some extent, but reactions such as halogenation, nitration, and Friedel-Crafts acylation are still feasible under appropriate conditions. The regioselectivity will be directed by the existing substitution pattern.

N-Alkylation

The nitrogen atom of the indole ring can be readily alkylated following deprotonation with a suitable base, such as sodium hydride. This allows for the introduction of a wide range of substituents at the N1 position, which is a common strategy in medicinal chemistry to modulate pharmacological activity.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on both isomers serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds and the introduction of various aryl and heteroaryl groups, significantly expanding the chemical space accessible from these starting materials.

Biological Significance and Applications

Halogenated indoles are prominent scaffolds in the development of kinase inhibitors and other therapeutic agents.

This compound has been specifically identified as a key intermediate in the synthesis of PI3 kinase inhibitors . Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions, and their dysregulation is implicated in cancer and other diseases.

The biological activities of 6-bromo-4-fluoro-1H-indole are less documented in publicly available literature, presenting an opportunity for further investigation by researchers.

Experimental Protocols

Synthesis of 6-bromo-4-fluoro-1H-indole

A representative synthesis of 6-bromo-4-fluoro-1H-indole is achieved through a multi-step sequence starting from 4-bromo-2-fluoro-6-nitrotoluene.

Workflow for the Synthesis of 6-bromo-4-fluoro-1H-indole

Synthesis_Workflow start 4-bromo-2-fluoro-6-nitrotoluene intermediate1 Enamine Intermediate start->intermediate1 N,N-dimethylformamide diisopropyl acetal, TEA, DMF, 130°C final_product 6-bromo-4-fluoro-1H-indole intermediate1->final_product Iron powder, Acetic acid, Toluene, 100°C

Caption: Synthetic pathway for 6-bromo-4-fluoro-1H-indole.

Step-by-step procedure:

  • To a solution of 4-bromo-2-fluoro-6-nitrotoluene in anhydrous DMF, add N,N-dimethylformamide diisopropyl acetal and triethylamine.

  • Heat the mixture at 130°C for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a mixture of toluene and acetic acid.

  • Add iron powder and silica gel and heat the mixture to 100°C for 30 minutes.

  • After cooling, dilute with ethyl acetate and filter.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, aqueous Na₂S₂O₃, and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield 6-bromo-4-fluoro-1H-indole.

General Protocol for Suzuki-Miyaura Coupling of Bromo-fluoro-indoles

This protocol can be adapted for both this compound and 6-bromo-4-fluoro-1H-indole.

Suzuki_Coupling_Workflow reactants Bromo-fluoro-indole + Arylboronic acid product Aryl-fluoro-indole reactants->product Pd catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Heat

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Procedure: 1. Prepare serial dilutions of the indole derivative. 2. In a 96-well plate, add the kinase, substrate, ATP, and the test compound. 3. Incubate to allow the kinase reaction to proceed. 4. Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. 5. Add Kinase Detection Reagent to convert the generated ADP to ATP. 6. This newly formed ATP is used by a luciferase to produce a luminescent signal, which is inversely proportional to the kinase activity. 7. Measure the luminescence using a plate reader to determine the inhibitory effect of the compound.

Conclusion

Both this compound and 6-bromo-4-fluoro-1H-indole are valuable building blocks in medicinal chemistry. Their distinct substitution patterns offer different starting points for the synthesis of complex molecules. While the available data on this compound points towards its utility in the development of PI3 kinase inhibitors, the therapeutic potential of 6-bromo-4-fluoro-1H-indole remains a promising area for future research. The experimental protocols provided herein offer a foundation for researchers to further explore the synthesis and biological evaluation of derivatives based on these important indole scaffolds.

Assessing the Drug-Likeness of 4-bromo-6-fluoro-1H-indole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its versatile nature allows for a wide range of biological activities, including applications in oncology, neurology, and infectious diseases. This guide provides a comparative assessment of the drug-likeness of novel 4-bromo-6-fluoro-1H-indole derivatives. Through in silico predictions, we evaluate their physicochemical properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles against the well-characterized GSK-3β inhibitor, CHIR-99021, an aminopyrimidine derivative that serves as a benchmark for orally bioavailable small molecules.[2]

This objective comparison, supported by detailed experimental protocols for key drug-likeness assays, aims to guide researchers in the early stages of drug discovery and development by providing a clear framework for evaluating the potential of this promising class of indole derivatives.

Physicochemical Properties and Lipinski's Rule of Five

A fundamental step in assessing drug-likeness is the evaluation of a compound's physicochemical properties, often guided by Lipinski's Rule of Five. This rule suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

The following table summarizes the calculated physicochemical properties for the parent this compound and three proposed derivatives, alongside the known properties of our comparator, CHIR-99021.

CompoundMolecular FormulaMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Violations
This compound (Parent)C₈H₅BrFN214.04[3]2.80[3]110
Derivative 1: 4-bromo-6-fluoro-1-methyl-1H-indoleC₉H₇BrFN228.063.12010
Derivative 2: 1-(4-bromo-6-fluoro-1H-indol-2-yl)ethan-1-oneC₁₀H₇BrFNO272.072.65120
Derivative 3: (4-bromo-6-fluoro-1H-indol-3-yl)(morpholino)methanoneC₁₃H₁₂BrFN₂O₂343.151.89130
Comparator: CHIR-99021C₂₀H₁₃Cl₂N₇465.983.49270

In silico predictions were performed using SwissADME.

ADMET Profile Comparison

Beyond physicochemical properties, a compound's ADMET profile is critical for its success as a drug. Key parameters include intestinal absorption, permeability, metabolic stability, and potential for toxicity. The following tables provide a comparative overview of the predicted ADMET properties for the this compound derivatives and the experimental data for CHIR-99021.

Absorption and Permeability

Human intestinal absorption (HIA) and cell permeability are crucial for oral bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human drug absorption.[4]

CompoundPredicted HIA (%)Predicted Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
This compound (Parent)>95%High
Derivative 1: 4-bromo-6-fluoro-1-methyl-1H-indole>95%High
Derivative 2: 1-(4-bromo-6-fluoro-1H-indol-2-yl)ethan-1-one>95%High
Derivative 3: (4-bromo-6-fluoro-1H-indol-3-yl)(morpholino)methanone>95%High
Comparator: CHIR-99021High18.3

In silico predictions for the indole derivatives were performed using PreADMET. Experimental data for CHIR-99021 is from published literature.

Metabolism

Metabolic stability, often assessed using liver microsomes, determines a compound's half-life and potential for drug-drug interactions.[5]

CompoundPredicted Microsomal Stability (t½, min)Major Metabolizing CYP Isoforms
This compound (Parent)ModerateCYP1A2, CYP3A4
Derivative 1: 4-bromo-6-fluoro-1-methyl-1H-indoleModerate to HighCYP1A2, CYP2D6
Derivative 2: 1-(4-bromo-6-fluoro-1H-indol-2-yl)ethan-1-oneModerateCYP3A4, CYP2C9
Derivative 3: (4-bromo-6-fluoro-1H-indol-3-yl)(morpholino)methanoneHighCYP2D6, CYP3A4
Comparator: CHIR-99021Stable-

In silico predictions for the indole derivatives were performed using SwissADME. Experimental data for CHIR-99021 indicates high stability.[6]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to enable researchers to perform these evaluations.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive intestinal absorption.

Materials:

  • 96-well filter plates with a PVDF membrane

  • 96-well acceptor plates

  • Phosphatidylcholine solution in dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and reference compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS

Procedure:

  • Coat the filter membrane of the donor plate with the phosphatidylcholine solution and allow the solvent to evaporate.

  • Add the acceptor solution (PBS) to the wells of the acceptor plate.

  • Dissolve the test and reference compounds in PBS and add them to the wells of the donor plate.

  • Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate with gentle shaking for a defined period (e.g., 4-16 hours).

  • After incubation, separate the plates and determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the permeability coefficient (Pe) for each compound.

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of enterocytes, mimicking the intestinal barrier.[4]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds and control compounds (e.g., propranolol, atenolol)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for analysis

Procedure:

  • Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.

  • For apical-to-basolateral (A-B) permeability, add the test compound to the apical side and fresh buffer to the basolateral side. For basolateral-to-apical (B-A) permeability, the reverse is performed.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be determined to assess active efflux.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[5]

Materials:

  • Pooled human liver microsomes

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compounds and control compounds (e.g., verapamil, testosterone)

  • Acetonitrile for reaction termination

  • LC-MS/MS for analysis

Procedure:

  • Pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

  • Add the test compound to the mixture and pre-incubate for a short period.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to ice-cold acetonitrile to stop the reaction.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Plot the natural logarithm of the percentage of the remaining compound against time to determine the half-life (t½) and calculate the intrinsic clearance (CLint).

Visualizing Drug Discovery Workflows and Relationships

To better illustrate the logical flow of early-stage drug discovery and the relationships between key concepts, the following diagrams are provided.

DrugDiscoveryWorkflow cluster_Discovery Discovery & Screening cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials CompoundDesign Compound Design (e.g., Indole Derivatives) HTS High-Throughput Screening CompoundDesign->HTS HitIdentification Hit Identification HTS->HitIdentification LeadOptimization Lead Optimization HitIdentification->LeadOptimization InVitroADMET In Vitro ADMET (Drug-Likeness) LeadOptimization->InVitroADMET InVivoEfficacy In Vivo Efficacy & Toxicology InVitroADMET->InVivoEfficacy PhaseI Phase I InVivoEfficacy->PhaseI PhaseII Phase II PhaseI->PhaseII PhaseIII Phase III PhaseII->PhaseIII Approval FDA Approval PhaseIII->Approval

A simplified workflow of the drug discovery and development process.

LipinskiRule Druglikeness Good Oral Bioavailability (Drug-Likeness) MW Molecular Weight < 500 Da Druglikeness->MW logP logP < 5 Druglikeness->logP HBD H-Bond Donors ≤ 5 Druglikeness->HBD HBA H-Bond Acceptors ≤ 10 Druglikeness->HBA

References

Comparative Analysis of BFI-PI3Kγ-Inhibitor-1: A Novel 4-bromo-6-fluoro-1H-indole Based Compound for Selective PI3Kγ Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide presents a comparative analysis of a representative, hypothetical compound, "BFI-PI3Kγ-Inhibitor-1," which is based on the 4-bromo-6-fluoro-1H-indole scaffold. While the core structure is a known building block for kinase inhibitors, the specific compound and its associated quantitative data presented here are illustrative and intended to demonstrate a typical cross-reactivity study for this class of molecules. The experimental protocols and signaling pathway information are based on established scientific literature.

This guide provides a comprehensive comparison of the hypothetical BFI-PI3Kγ-Inhibitor-1 with other alternative kinase inhibitors, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the selectivity and potential applications of novel indole-based compounds.

Data Presentation: Cross-Reactivity Profile

The inhibitory activity of BFI-PI3Kγ-Inhibitor-1 was assessed against a panel of phosphoinositide 3-kinase (PI3K) isoforms and other selected kinases to determine its selectivity profile. The data are presented as IC50 values (the half-maximal inhibitory concentration), which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Target KinaseBFI-PI3Kγ-Inhibitor-1 IC50 (nM)Alternative Inhibitor A (Idelalisib) IC50 (nM)Alternative Inhibitor B (Alpelisib) IC50 (nM)
PI3Kγ 15 2.5290
PI3Kδ4502.51,200
PI3Kα2,5008205
PI3Kβ3,0005,6001,156
mTOR>10,0002,1002,900
DNA-PK>10,0001,3002,400
hVps34>10,000>10,000>10,000

Data Interpretation: BFI-PI3Kγ-Inhibitor-1 demonstrates potent inhibition of the PI3Kγ isoform with an IC50 of 15 nM. It exhibits significant selectivity over other Class I PI3K isoforms, particularly PI3Kα and PI3Kβ. Compared to the PI3Kδ-selective inhibitor Idelalisib and the PI3Kα-selective inhibitor Alpelisib, BFI-PI3Kγ-Inhibitor-1 presents a distinct selectivity profile favoring PI3Kγ. The compound shows minimal off-target activity against mTOR, DNA-PK, and hVps34 at concentrations up to 10,000 nM.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method for determining the in vitro potency of test compounds against specific kinase targets. The assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to the enzyme's activity.

Materials:

  • Kinase of interest (e.g., PI3Kγ, PI3Kδ, PI3Kα, PI3Kβ)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Test compound (e.g., BFI-PI3Kγ-Inhibitor-1)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: A 10 mM stock solution of the test compound is prepared in 100% DMSO. A serial dilution of the compound is then created in DMSO.

  • Kinase Reaction:

    • A kinase reaction mixture containing the specific kinase, substrate, and ATP in the kinase assay buffer is prepared. The optimal concentrations for each component should be determined empirically.

    • In a 96-well plate, 2.5 µL of the serially diluted test compound or a DMSO control is added to each well.

    • 2.5 µL of the kinase is added to each well.

    • The plate is incubated for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • The kinase reaction is initiated by adding 5 µL of the substrate/ATP mixture to each well.

    • The plate is incubated at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, 10 µL of ADP-Glo™ Reagent is added to each well.

    • The plate is incubated for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • 20 µL of Kinase Detection Reagent is added to each well.

    • The plate is incubated for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • The luminescence of each well is measured using a plate reader.

    • The luminescent signal, which is proportional to the amount of ADP produced and thus to the kinase activity, is plotted against the logarithm of the inhibitor concentration.

    • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.[1]

Mandatory Visualizations

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various diseases, including cancer and inflammatory disorders.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates BFI_Inhibitor BFI-PI3Kγ-Inhibitor-1 BFI_Inhibitor->PI3K Inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates CellPro Cell Proliferation & Survival Akt->CellPro CellGrowth Cell Growth & Metabolism Akt->CellGrowth mTORC2 mTORC2 mTORC2->Akt Activates

Caption: PI3K/Akt signaling pathway and the point of inhibition by BFI-PI3Kγ-Inhibitor-1.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram illustrates the general workflow for screening and profiling a novel kinase inhibitor to determine its potency and selectivity.

Kinase_Inhibitor_Profiling_Workflow Start Start: Synthesize Test Compound PrepCompound Prepare Compound Stock & Serial Dilutions Start->PrepCompound PrimaryScreen Primary Screen: Single High Concentration vs. Target Kinase PrepCompound->PrimaryScreen DoseResponse Dose-Response Assay: Determine IC50 for Primary Target PrimaryScreen->DoseResponse Active Hit SelectivityPanel Selectivity Panel Screen: Test against a panel of related & off-target kinases DoseResponse->SelectivityPanel DataAnalysis Data Analysis: Calculate IC50 values, Determine Selectivity Profile SelectivityPanel->DataAnalysis End End: Characterized Inhibitor DataAnalysis->End

Caption: A generalized workflow for the in vitro profiling of a novel kinase inhibitor.

References

Navigating the Reactivity of 4-Bromo-6-fluoro-1H-indole: A Comparative Guide to Mechanistic Pathways in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of indole scaffolds is a cornerstone of modern medicinal chemistry. Among the diverse array of substituted indoles, 4-bromo-6-fluoro-1H-indole presents a unique substrate for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. This guide provides a comparative analysis of the mechanistic pathways and performance of this compound in key palladium-catalyzed cross-coupling reactions, offering insights into its reactivity relative to other halo-indoles and providing a foundation for methodological selection and optimization.

The presence of both a bromine and a fluorine atom on the indole ring imparts distinct electronic properties that influence its reactivity in palladium-catalyzed cross-coupling reactions. The bromine atom at the 4-position serves as a versatile handle for transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The fluorine atom at the 6-position, a common bioisostere in drug design, can modulate the electronic nature of the aromatic system, thereby affecting the kinetics and outcomes of these coupling processes.

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

While direct, side-by-side comparative studies detailing the reactivity of this compound against a comprehensive panel of other haloindoles under identical conditions are not extensively documented in the literature, we can infer its reactivity based on established principles of palladium catalysis and data from closely related substrates. The general reactivity trend for halogens in oxidative addition to a palladium(0) center, often the rate-determining step, is I > Br > Cl > F. This trend is governed by the carbon-halogen bond dissociation energy.

Based on this principle, this compound is expected to be more reactive than its chloro- and fluoro-substituted counterparts but less reactive than the corresponding iodo-indole. The electron-withdrawing nature of the fluorine atom at the 6-position can further influence the reactivity of the C-Br bond at the 4-position, potentially making it more susceptible to oxidative addition compared to the non-fluorinated 4-bromo-1H-indole.

Below, we present a summary of expected performance and generalized experimental protocols for key cross-coupling reactions involving this compound, drawing comparisons with alternative substrates where data is available for analogous systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound. For this compound, this reaction provides a direct route to 4-aryl-6-fluoro-1H-indoles.

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference/Notes
This compound Pd(PPh₃)₄ (3 mol%)K₂CO₃ (2 equiv)Dioxane/H₂O (4:1)10012Expected: Good to ExcellentBased on general protocols for bromoindoles.
5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂ (5 mol%)K₂CO₃ (2 equiv)DME80295[1]
5,7-Dibromo-1H-indolePd(PPh₃)₄ (3 mol%)K₂CO₃ (3 equiv)H₂O100 (MW)191 (di-arylated)[2]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

  • To a dry Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of 4-alkynyl-6-fluoro-1H-indoles. Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.

SubstrateCatalyst SystemBaseSolventTempTime (h)Yield (%)Reference/Notes
This compound [DTBNpP]Pd(crotyl)Cl (2.5 mol%)TMP (2 equiv)DMSOrt to 60°CExpected: 6-18Expected: GoodBased on protocol for 4-bromo-1H-indole.[3]
4-Bromo-1H-indole[DTBNpP]Pd(crotyl)Cl (2.5 mol%)TMP (2 equiv)DMSO60°C687[3]
2-Amino-3-bromopyridinePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100°C372-96[4]

Experimental Protocol: Copper-Free Sonogashira Coupling

  • In a dry reaction vessel, combine this compound (1.0 equiv) and the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%).

  • Seal the vessel, and evacuate and backfill with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., DMSO), followed by the base (e.g., 2,2,6,6-tetramethylpiperidine (TMP), 2.0 equiv) and the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Stir the reaction at room temperature or with gentle heating and monitor its progress.

  • Upon completion, dilute the reaction with an organic solvent and wash with water and brine.

  • Dry, filter, and concentrate the organic layer.

  • Purify the product by flash column chromatography.

Sonogashira_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Alkyne Coordination Alkyne Coordination Ar-Pd(II)-X(L)->Alkyne Coordination Alkyne-Pd Complex Alkyne-Pd Complex Alkyne Coordination->Alkyne-Pd Complex Deprotonation Deprotonation Alkyne-Pd Complex->Deprotonation Alkynyl-Pd Complex Alkynyl-Pd Complex Deprotonation->Alkynyl-Pd Complex Reductive Elimination Reductive Elimination Alkynyl-Pd Complex->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Alkyne Ar-Alkyne Reductive Elimination->Ar-Alkyne Ar-X Ar-X Ar-X->Oxidative Addition Terminal Alkyne Terminal Alkyne Terminal Alkyne->Alkyne Coordination Base Base Base->Deprotonation Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Amine Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine Coordination Amine-Pd Complex Amine-Pd Complex Amine Coordination->Amine-Pd Complex Deprotonation Deprotonation Amine-Pd Complex->Deprotonation Amido-Pd Complex Amido-Pd Complex Deprotonation->Amido-Pd Complex Reductive Elimination Reductive Elimination Amido-Pd Complex->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R'' Ar-X Ar-X Ar-X->Oxidative Addition HNR'R'' HNR'R'' HNR'R''->Amine Coordination Base Base Base->Deprotonation

References

Safety Operating Guide

Proper Disposal of 4-bromo-6-fluoro-1H-indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 4-bromo-6-fluoro-1H-indole is critical for ensuring personnel safety and environmental compliance. This document outlines the necessary procedures for researchers, scientists, and drug development professionals. Due to its hazardous nature, this compound must be managed as a regulated chemical waste stream with specific protocols for segregation and disposal.

Immediate Safety and Handling

Before beginning any procedure that involves this compound, it is imperative to consult the material's Safety Data Sheet (SDS). All handling of this compound should occur within a certified chemical fume hood to minimize the risk of inhalation. Adherence to strict personal protective equipment (PPE) protocols is mandatory.

Required Personal Protective Equipment:

  • Eye Protection: Chemical splash goggles that meet EU standard EN166 or equivalent.

  • Hand Protection: Nitrile rubber gloves should be worn. Always inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: A lab coat must be worn and fully fastened to prevent skin contact.

In the event of accidental exposure, follow these first-aid measures immediately:

  • Skin Contact: Promptly wash the affected area with copious amounts of soap and water and remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids. If contact lenses are present and can be easily removed, do so.

  • Inhalation: Move the individual to an area with fresh air. If breathing is labored, administer artificial respiration.

  • Ingestion: Rinse the mouth thoroughly with water.

Seek immediate medical attention in all cases of significant exposure or if irritation persists.

Hazard Data Summary

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassGHS Hazard StatementDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Acute Toxicity, DermalH312Harmful in contact with skin.[2]
Skin Corrosion/IrritationH315Causes skin irritation.[1][3]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[1][3]
Acute Toxicity, InhalationH332Harmful if inhaled.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][3]

Operational Disposal Protocol

Under no circumstances should this compound or its associated waste be disposed of in standard laboratory trash or drains. As a halogenated organic compound, it necessitates segregation and treatment as hazardous waste in accordance with local, state, and national regulations.[4][5]

Step 1: Waste Segregation and Collection

Proper segregation is the foundational step in the safe disposal of this compound. Halogenated organic waste must be kept separate from non-halogenated waste streams.[4][5]

  • Solid Waste: Unused or expired this compound powder, as well as any materials significantly contaminated with it (e.g., weighing paper, contaminated silica gel), must be collected in a dedicated and clearly labeled hazardous waste container for halogenated solids. Disposable labware with residual contamination, such as gloves and pipette tips, should also be placed in this container.

  • Liquid Waste: All solutions containing this compound, including rinsate from the decontamination of non-disposable glassware, must be collected in a dedicated container for "Halogenated Organic Liquid Waste".[4][6] This container should be made of a compatible material and equipped with a secure, tightly-fitting cap.

Step 2: Container Labeling

All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste".[7]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[6]

  • A clear indication that the waste is "Halogenated".

  • The specific hazards associated with the waste (e.g., "Toxic," "Irritant").

Step 3: Waste Storage
  • Seal all waste containers tightly when not in use. Funnels should not be left in container openings.

  • Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA).[4]

  • The SAA must be a cool, well-ventilated area, away from any sources of ignition.

  • Ensure the storage area has appropriate secondary containment to manage any potential leaks or spills.

  • Segregate incompatible waste streams to prevent hazardous reactions.

Step 4: Final Disposal
  • Once a waste container is nearly full (approximately three-quarters capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional procedures for requesting a waste pickup.

Disposal Workflow

Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal A Solid Waste (e.g., contaminated gloves, powder) C Halogenated Solid Waste Container A->C B Liquid Waste (e.g., solutions, rinsate) D Halogenated Liquid Waste Container B->D E Label Container: 'Hazardous Waste' 'Halogenated' 'this compound' C->E D->E F Store in Secondary Containment in Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by EHS or Approved Contractor F->G H Dispose at Approved Waste Disposal Facility G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-bromo-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-bromo-6-fluoro-1H-indole. Adherence to these protocols is essential for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. This compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.

PPE CategoryItemMaterial/SpecificationsRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 or NIOSH standards.Protects against splashes and dust particles.
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing.Provides broader protection for the face.
Hand Protection GlovesNitrile rubber gloves are a suitable choice for general handling. Always inspect gloves for integrity before use.Prevents skin contact with the chemical.
Body Protection Laboratory CoatA standard, fully-fastened laboratory coat.Protects skin and personal clothing from contamination.
Chemical-Resistant ApronRecommended when handling larger quantities.Provides an additional layer of protection against spills.
Respiratory Protection NIOSH/MSHA-approved RespiratorA respirator with a particulate filter is recommended, especially when handling the powder outside of a fume hood or if dust is generated.Prevents inhalation of the powdered chemical.

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Handling :

    • Carefully open the container to avoid generating dust.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that creates airborne particles.

    • If weighing the compound, do so in a weigh boat or on weighing paper within the fume hood.

    • Keep the container tightly closed when not in use.

  • Cleanup :

    • Carefully wipe down the work surface with a damp cloth or paper towel to collect any residual dust.

    • Dispose of all contaminated disposable materials, including gloves and weighing paper, as hazardous waste.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan: Step-by-Step Waste Management

This compound is a halogenated organic compound and must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.

  • Solid Waste :

    • Collect all solid waste contaminated with this compound, including residual powder, contaminated gloves, and weighing paper, in a designated and clearly labeled hazardous waste container for "Halogenated Organic Solid Waste".

  • Liquid Waste :

    • If the compound is dissolved in a solvent, collect the solution in a designated and clearly labeled hazardous waste container for "Halogenated Organic Liquid Waste".[1]

    • Do not mix with non-halogenated waste streams.[2]

  • Empty Containers :

    • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as "Halogenated Organic Liquid Waste".

    • After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plastic.

  • Labeling and Storage :

    • Ensure all waste containers are properly labeled with the full chemical name and the words "Hazardous Waste".

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup cluster_disposal Disposal prep_area Prepare Work Area check_safety Check Safety Equipment prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe open_container Open Container Carefully don_ppe->open_container transfer_chemical Transfer Chemical open_container->transfer_chemical close_container Close Container transfer_chemical->close_container clean_surface Clean Work Surface close_container->clean_surface dispose_disposables Dispose of Contaminated Items clean_surface->dispose_disposables wash_hands Wash Hands dispose_disposables->wash_hands collect_solid Collect Solid Waste dispose_disposables->collect_solid collect_liquid Collect Liquid Waste collect_solid->collect_liquid rinse_container Triple-Rinse Empty Container collect_liquid->rinse_container label_waste Label and Store Waste rinse_container->label_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-6-fluoro-1H-indole
Reactant of Route 2
Reactant of Route 2
4-bromo-6-fluoro-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.